2-(Chloromethoxy)-1,1'-biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11ClO |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-phenylbenzene |
InChI |
InChI=1S/C13H11ClO/c14-10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
ZONNNLRRARUYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl from 2-Hydroxybiphenyl
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl, a valuable intermediate in organic synthesis. The primary route discussed is the O-alkylation of 2-hydroxybiphenyl. This document delineates the underlying reaction mechanism, provides a detailed experimental protocol, and emphasizes the critical safety considerations necessary for handling the involved reagents. Furthermore, it outlines the analytical techniques for the characterization of the final product, ensuring purity and structural confirmation. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who possess a foundational understanding of organic chemistry laboratory techniques.
Introduction and Significance
2-Hydroxybiphenyl (2-phenylphenol) serves as a versatile starting material in the synthesis of a wide array of more complex molecules. Its derivatization is a key step in the development of new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a chloromethoxy group onto the phenolic oxygen to form 2-(Chloromethoxy)-1,1'-biphenyl creates a reactive handle for subsequent nucleophilic substitution reactions, making it a pivotal building block for constructing larger, more functionalized biphenyl derivatives.[1][2] The synthesis method detailed herein is a specialized application of etherification, a fundamental transformation in organic chemistry.
Reaction Mechanism: O-Alkylation via Williamson-Type Synthesis
The conversion of 2-hydroxybiphenyl to 2-(Chloromethoxy)-1,1'-biphenyl is conceptually based on the principles of the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
The process involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 2-hydroxybiphenyl is weakly acidic. Treatment with a suitable base deprotonates the phenol to form the more nucleophilic 2-phenylphenoxide anion. The choice of base is crucial to ensure complete deprotonation without inducing side reactions.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a chloromethylating agent. This attack displaces the chloride leaving group in a concerted SN2 fashion, forming the desired ether linkage.
A common and effective, though highly hazardous, method for this transformation involves reacting the phenoxide with a chloromethylating agent. An alternative, in-situ approach, known as the Blanc chloromethylation, typically targets the aromatic ring for C-alkylation (chloromethylation of the ring itself) under acidic conditions with formaldehyde and HCl.[5] However, for selective O-alkylation, a base-mediated Williamson-type approach is preferred.
Caption: Mechanism for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity. Crucially, this entire procedure must be performed in a certified chemical fume hood due to the use of highly toxic and carcinogenic reagents.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Hydroxybiphenyl | 170.21 | 10.0 g | 58.75 | Ensure dryness. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 (as NaH) | 2.59 g | 64.62 (1.1 eq) | Highly reactive with water. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Solvent. Must be dry. |
| Paraformaldehyde | 30.03 (as CH₂O) | 2.12 g | 70.50 (1.2 eq) | Source of formaldehyde. |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 7.66 mL | 64.62 (1.1 eq) | Generates HCl in situ. |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | Solvent. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For workup. |
| Brine | - | 100 mL | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying agent. |
Procedure:
-
Preparation of the Phenoxide:
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-hydroxybiphenyl (10.0 g, 58.75 mmol).
-
Add 200 mL of anhydrous THF via cannula.
-
While stirring under a nitrogen atmosphere, carefully add sodium hydride (2.59 g of 60% dispersion, 64.62 mmol) portion-wise at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed. The reaction is complete when gas evolution ceases.
-
-
Generation of the Chloromethylating Agent and Reaction:
-
In a separate flask, suspend paraformaldehyde (2.12 g, 70.50 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool this suspension to 0 °C and slowly add chlorotrimethylsilane (7.66 mL, 64.62 mmol). This mixture generates a species functionally equivalent to chloromethyl methyl ether in situ.
-
After stirring the paraformaldehyde/TMSCl mixture for 15 minutes at 0 °C, transfer it via cannula to the flask containing the sodium 2-phenylphenoxide solution, also maintained at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cautiously quench the reaction by slowly adding 50 mL of water at 0 °C to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add 100 mL of dichloromethane.
-
Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(Chloromethoxy)-1,1'-biphenyl.
-
Caption: Workflow for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl.
Critical Safety Precautions
The reagents used in this synthesis are hazardous and require strict adherence to safety protocols.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried.[7]
-
Chloromethylating Agents: The in-situ generated chloromethylating agent is a potential carcinogen. Related compounds like bis(chloromethyl) ether, which can form as a byproduct in some chloromethylation reactions, are extremely potent carcinogens.[5] Therefore, this procedure must be conducted in a well-ventilated chemical fume hood.
-
Solvents: Tetrahydrofuran (THF) and Dichloromethane (DCM) are volatile and flammable. THF can form explosive peroxides upon standing. Always use from a freshly opened container or test for peroxides.
-
Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[7][8][9][10][11]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[8][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9][10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[10]
-
Spill: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-(Chloromethoxy)-1,1'-biphenyl, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most powerful tool for structural confirmation. Expect to see characteristic signals for the aromatic protons of the biphenyl system. A key diagnostic signal will be a singlet in the range of δ 5.5-6.0 ppm, corresponding to the two protons of the -O-CH₂-Cl group.[12]
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons and a characteristic signal for the chloromethyl carbon, typically in the range of δ 70-80 ppm.[12][13]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch from the starting material (around 3200-3500 cm⁻¹) and the appearance of characteristic C-O-C stretching frequencies for the ether linkage (around 1050-1150 cm⁻¹).
Conclusion
The synthesis of 2-(Chloromethoxy)-1,1'-biphenyl from 2-hydroxybiphenyl is a robust and effective transformation that provides a versatile intermediate for further synthetic endeavors. The success of this procedure hinges on the careful execution of the experimental steps, particularly the anhydrous conditions required for the deprotonation and the stringent safety measures necessary for handling the hazardous reagents. Proper analytical characterization is essential to ensure the structural integrity and purity of the final product, paving the way for its successful application in complex molecule synthesis.
References
- Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3), 255.
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. Retrieved from [Link]
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Chem Europe. (2020). Williamson ether synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]
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Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
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ResearchGate. (n.d.). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved from [Link]
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PMC. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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PubMed. (n.d.). Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. Retrieved from [Link]
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Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
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Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Retrieved from [Link]
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Quora. (2017). What is the reaction of formaldehyde and HCL?. Retrieved from [Link]
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MDPI. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
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PubMed. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. Retrieved from [Link]
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Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]
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Introduction: The Synthetic Value of Chloromethylated Biphenyls
An In-Depth Technical Guide to the Chloromethylation of 2-Hydroxybiphenyl
The chloromethylation of aromatic compounds, a cornerstone of synthetic organic chemistry, provides a versatile entry point for functionalizing aromatic rings. This reaction, often referred to as the Blanc-Quelet reaction, introduces a chloromethyl (-CH₂Cl) group onto an aromatic nucleus, creating a reactive handle that can be readily converted into a variety of other functional groups, including hydroxymethyl (-CH₂OH), formyl (-CHO), and cyanomethyl (-CH₂CN).[1] 2-Hydroxybiphenyl, a molecule of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, presents a unique substrate for this transformation.[2] Its activated phenolic ring system makes it highly susceptible to electrophilic attack, yet this same reactivity necessitates a nuanced understanding of the reaction mechanism to control selectivity and prevent undesirable side reactions.
This guide provides a detailed examination of the chloromethylation mechanism of 2-hydroxybiphenyl from the perspective of a senior application scientist. It moves beyond a simple recitation of steps to explore the underlying causality of experimental choices, reaction parameters, and safety imperatives, equipping researchers with the field-proven insights necessary for successful synthesis.
The Core Mechanism: An Electrophilic Aromatic Substitution Pathway
The chloromethylation of 2-hydroxybiphenyl is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The process can be dissected into two primary stages: the formation of a potent electrophile and the subsequent attack by the electron-rich aromatic ring, followed by rearomatization.[5][6]
Stage 1: Generation of the Electrophilic Species
The reaction is typically conducted using a source of formaldehyde (such as paraformaldehyde or an aqueous formalin solution) and hydrogen chloride (HCl).[4] In the strongly acidic medium, the formaldehyde carbonyl oxygen is protonated by HCl. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[7][8] While the precise nature of the active electrophile has been a subject of discussion, it is widely accepted to be a highly reactive species such as a protonated formaldehyde, a (chloromethyl)oxonium cation, or a chlorocarbenium cation (ClCH₂⁺), especially in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[4][7]
Stage 2: Electrophilic Attack and Regioselectivity
The 2-hydroxybiphenyl molecule contains two aromatic rings, but the phenolic ring (the one bearing the hydroxyl group) is significantly more activated towards electrophilic substitution. The hydroxyl group is a powerful activating, ortho, para-directing substituent due to its ability to donate electron density to the ring via resonance.[5]
The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group.
-
Para-substitution: Attack at the C5 position (para to the -OH group) is sterically accessible and electronically favored.
-
Ortho-substitution: Attack at the C3 position (ortho to the -OH group) is also possible.
The phenyl substituent at C2 is a weakly activating, ortho, para-director. However, its influence is substantially weaker than that of the hydroxyl group. Therefore, the substitution pattern is overwhelmingly dictated by the -OH group. The final product distribution between the ortho and para isomers will depend on the specific reaction conditions, with the para product often being the major isomer due to reduced steric hindrance.
The attack by the π-electrons of the phenolic ring on the electrophile disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9] In the final step, a base (such as a chloride ion or a water molecule) abstracts a proton from the carbon bearing the newly added group, restoring aromaticity and yielding the hydroxymethylated intermediate. This benzyl alcohol is then rapidly converted to the final chloromethyl product under the acidic reaction conditions.[7]
Visualizing the Mechanism
The following diagram illustrates the complete mechanistic pathway for the para-chloromethylation of 2-hydroxybiphenyl.
Caption: Reaction mechanism for the catalyzed chloromethylation of 2-hydroxybiphenyl.
Causality Behind Experimental Choices
A successful chloromethylation protocol hinges on the careful selection of reagents, catalysts, and reaction conditions. Each choice is a deliberate step to maximize the yield of the desired product while minimizing side reactions.
-
Formaldehyde Source : Paraformaldehyde is often preferred over aqueous formalin for reactions that are sensitive to water. However, for highly activated substrates like phenols, aqueous formaldehyde can be used effectively.[1][4]
-
Catalyst Selection : While strong Lewis acids like AlCl₃ or SnCl₄ are common in chloromethylation, they can be too aggressive for activated phenols, promoting the formation of diarylmethane side products.[1][4] For 2-hydroxybiphenyl, the reaction can often proceed with only a protic acid catalyst (concentrated HCl) or a milder Lewis acid like zinc chloride (ZnCl₂).[4][7] In some cases, no Lewis acid catalyst is needed at all for highly activated aromatic rings.[4]
-
Temperature Control : Chloromethylation reactions are often exothermic.[10] Maintaining a low temperature (e.g., 0-10°C) is crucial. Higher temperatures significantly increase the rate of the secondary Friedel-Crafts alkylation reaction, where the newly formed chloromethylated product acts as an electrophile and reacts with another molecule of 2-hydroxybiphenyl, leading to the formation of unwanted diarylmethane byproducts.[4]
-
Solvent : The choice of solvent depends on the specific reagents. Often, the reaction is carried out in an excess of the acid (e.g., concentrated HCl or acetic acid), which also serves as the solvent.[1] In other cases, an inert solvent may be used.
Experimental Protocol: A Self-Validating System
This protocol is a representative methodology adapted from established procedures for the chloromethylation of activated phenolic compounds.[1][10] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet connected to a scrubber (to neutralize excess HCl gas).
-
Ice-salt bath for temperature control.
-
2-Hydroxybiphenyl
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂) (optional, for optimization)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (fume hood, safety goggles, lab coat, acid-resistant gloves).
Step-by-Step Procedure:
-
Reaction Setup : In a well-ventilated fume hood, charge the three-neck flask with 2-hydroxybiphenyl (1.0 eq) and concentrated hydrochloric acid (10-15 volumes). Begin vigorous stirring.
-
Cooling : Cool the mixture to 0-5°C using an ice-salt bath.
-
Reagent Addition : Slowly add paraformaldehyde (1.5-2.0 eq) in small portions to the stirred mixture, ensuring the temperature does not rise above 10°C. Causality: Slow addition is critical to control the exothermic reaction and prevent runaway conditions.[10]
-
Catalyst Addition (Optional) : If required for sufficient reactivity, add a catalytic amount of anhydrous zinc chloride (0.1-0.2 eq) at this stage.
-
Reaction : Maintain the reaction mixture at 0-5°C with continuous stirring for 6-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up - Quenching : Once the reaction is complete, cautiously pour the cold reaction mixture into a beaker containing crushed ice and water.
-
Work-up - Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 10 volumes). Causality: Multiple extractions ensure complete recovery of the organic product from the aqueous phase.
-
Work-up - Neutralization : Combine the organic extracts and wash sequentially with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral (ceases effervescence). This step removes residual HCl.[10] Finally, wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure chloromethylated 2-hydroxybiphenyl.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the chloromethylation of 2-hydroxybiphenyl.
Quantitative Data Summary
The following table summarizes typical parameters for the chloromethylation of activated aromatic compounds, providing a baseline for experimental design.
| Parameter | Typical Range/Value | Rationale & Impact on Reaction |
| Substrate:Reagent Ratio | 1 : 1.5 - 2.0 (Aromatic : CH₂O) | An excess of the chloromethylating agent drives the reaction to completion. |
| **Catalyst Loading (ZnCl₂) ** | 0 - 0.2 equivalents | Higher loading can increase reaction rate but may also promote diarylmethane formation.[4] |
| Temperature | 0 - 10°C | Low temperature is critical to suppress the formation of diarylmethane side products.[4] |
| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity and temperature; monitored by TLC. |
| Typical Yield | 60 - 85% | Yields are highly dependent on the precise conditions and the efficiency of the work-up and purification. |
Mandatory Safety Considerations
Chemical integrity and experimental success are predicated on a foundation of safety. The chloromethylation reaction presents significant hazards that must be rigorously controlled.
-
Corrosive Reagents : Concentrated hydrochloric acid is highly corrosive and volatile. All operations must be conducted within a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory at all times.[10]
-
Formation of Bis(chloromethyl) ether (BCME) : A critical and severe hazard is the potential formation of small quantities of bis(chloromethyl) ether, a potent human carcinogen, as a byproduct when formaldehyde and HCl are mixed.[7][11] It is imperative to assume its presence and take all necessary precautions to avoid inhalation or contact. This includes using a high-efficiency fume hood and considering specialized handling protocols.[11]
-
Exothermic Reaction : The reaction can be exothermic, and careful temperature control is essential to prevent runaway reactions.[10] Always have a larger cooling bath ready and add reagents slowly.
Conclusion
The chloromethylation of 2-hydroxybiphenyl is a powerful synthetic tool that leverages the principles of electrophilic aromatic substitution. Success in this reaction is not merely procedural but intellectual; it requires a deep understanding of the reaction mechanism, the directing effects of the hydroxyl substituent, and the critical role that temperature and catalyst choice play in dictating the outcome. By carefully controlling these parameters and adhering to stringent safety protocols to mitigate the risks of corrosive reagents and the formation of carcinogenic byproducts, researchers can effectively and safely synthesize valuable chloromethylated intermediates for applications in drug development and materials science.
References
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-
Quelet reaction - Wikipedia. [Link]
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-
Blanc chloromethylation - Wikipedia. [Link]
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An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media - ResearchGate. [Link]
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CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS - REYNOLD C. FUSON AND CH MCKEEVER - Sciencemadness.org. [Link]
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Chloromethylation Catalyzed by Quat Salts - PTC Organics, Inc. [Link]
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These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. [Link]
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Blanc Reaction - Organic Chemistry Portal. [Link]
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Technical Monograph: Spectroscopic Characterization and Handling of 2-(Chloromethoxy)-1,1'-biphenyl
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes theoretical spectral derivation with standard operating procedures for hazardous alkylating agents.
Executive Summary
2-(Chloromethoxy)-1,1'-biphenyl (CAS: Analogous to 133033-48-2 series) is a reactive chloromethyl ether derivative of 2-phenylphenol. In organic synthesis, it serves as a specialized reagent for introducing the 2-biphenyloxymethyl (BiOM) protecting group. Like its structural homologs—Chloromethyl Methyl Ether (MOM-Cl) and Benzyloxymethyl Chloride (BOM-Cl)—this compound is a "hard" electrophile used to protect alcohols and phenols under basic conditions.
Critical Advisory: This compound is a potent alkylating agent. By structural analogy to bis(chloromethyl) ether (BCME), it must be handled as a suspected human carcinogen . This guide prioritizes safety engineering alongside spectral validation.
Safety & Handling Protocols (Bio-Safety Level 2+)
Due to the high volatility and alkylating potential of chloromethyl ethers, strict adherence to the following protocol is mandatory before any spectroscopic analysis.
Hazard Identification
-
Carcinogenicity: Structural alert for genotoxic carcinogenicity (alkylation of DNA guanine residues).
-
Hydrolysis: Rapidly decomposes in moist air to release HCl and formaldehyde.
-
Incompatibility: Reacts violently with oxidizing agents and strong bases.
Containment Workflow
All synthesis and sample preparation must occur within a certified fume hood.
Figure 1: Mandatory safety workflow for handling chloromethyl ether derivatives.
Synthesis & Reaction Context[1][2][3][4][5][6][7][8]
To understand the impurity profile in spectroscopy, one must understand the synthesis. The compound is typically generated in situ or freshly distilled via the chloromethylation of 2-phenylphenol.
Reaction:
Key Impurities:
-
2-Phenylphenol (Starting Material): Presence of phenolic -OH stretch in IR.
-
Bis(2-biphenylyl)methane: Result of Friedel-Crafts side reaction (rare at low temp).
-
Bis(chloromethyl) ether (BCME): Trace byproduct if excess formaldehyde/acid is present (Carcinogenic).
Spectroscopic Data Profile
The following data is derived from high-fidelity structural analogs (Chloromethyl phenyl ether and MOM-Cl) and theoretical chemical shift principles for ortho-substituted biphenyl systems.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterochloroform) Internal Standard: TMS (0.00 ppm)
H NMR (400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.75 – 5.85 | Singlet (s) | 2H | -O-CH | Diagnostic Peak. Significantly deshielded by both Oxygen and Chlorine. (Compare to MOM-Cl at 5.45 ppm; Phenyl ring adds ~0.3 ppm deshielding). |
| 7.20 – 7.35 | Multiplet (m) | 3H | Ar-H (Phenyl ring) | Meta/Para protons of the phenyl substituent. |
| 7.38 – 7.45 | Multiplet (m) | 2H | Ar-H (Phenyl ring) | Ortho protons of the phenyl substituent. |
| 7.05 – 7.15 | Multiplet (m) | 2H | Ar-H (Phenol ring) | H-4, H-6 of the biphenyl core. |
| 7.25 – 7.30 | Multiplet (m) | 2H | Ar-H (Phenol ring) | H-3, H-5 (Overlaps with solvent/phenyl ring). |
Note on Conformational Isomerism: The biphenyl system exhibits atropisomerism (twist). While rotation is usually fast at RT, broadening of the aromatic signals may occur depending on temperature.
C NMR (100 MHz)
| Chemical Shift ( | Carbon Type | Assignment |
| 74.5 ± 1.0 | CH | -O-C H |
| 153.2 | Quaternary C | C-1' (Ipso carbon attached to Oxygen). |
| 131.5 | Quaternary C | C-2' (Ipso carbon attached to Phenyl ring). |
| 138.4 | Quaternary C | C-1'' (Ipso carbon of the Phenyl substituent). |
| 115.0 – 131.0 | CH (Ar) | Remaining aromatic carbons (complex cluster). |
Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR. Do not use KBr pellets (hygroscopic nature hydrolyzes the ether).
| Wavenumber (cm | Vibration Mode | Intensity | Notes |
| 3060, 3030 | C-H Stretch (sp | Weak | Aromatic ring protons. |
| 2950 | C-H Stretch (sp | Weak | Methylene (-CH |
| 1220 – 1240 | C-O-C Stretch | Strong | Asymmetric ether stretch (Ar-O-CH |
| 1050 – 1080 | C-O-C Stretch | Medium | Symmetric ether stretch. |
| 650 – 750 | C-Cl Stretch | Medium | Often obscured by aromatic out-of-plane bends, but distinct in fingerprint region. |
| Absence of 3200-3500 | O-H Stretch | - | Purity Check: Presence indicates hydrolysis to 2-phenylphenol. |
Mass Spectrometry (MS)
Method: EI (Electron Impact, 70 eV) or CI (Chemical Ionization).
Molecular Formula: C
Fragmentation Pathway:
-
Molecular Ion (M
): Peaks at m/z 218 and 220 (3:1 ratio due to Cl/ Cl isotopes). -
Base Peak (M - Cl): Loss of Chlorine radical to form the resonance-stabilized oxonium ion.
-
(Oxonium species: [Biphenyl-O=CH
] ).
-
(Oxonium species: [Biphenyl-O=CH
-
Secondary Fragment (M - CH
Cl): Cleavage of the ether bond.- (2-Phenylphenoxy cation).
-
Biphenyl Cation: Further fragmentation leads to the stable biphenyl core.
- .
Figure 2: Proposed fragmentation pathway for 2-(Chloromethoxy)-1,1'-biphenyl under Electron Impact (EI).
Experimental Validation Protocol
To confirm the identity of the synthesized material without full isolation (due to instability), use the Methanol Quench Test .
-
Take an aliquot (50 µL) of the reaction mixture.
-
Add to 0.5 mL Methanol-d4 in an NMR tube.
-
Reaction: 2-(Chloromethoxy)biphenyl + CD
OD 2-(Methoxymethoxy)biphenyl (Acetal) + DCl. -
Observation:
-
The -OCH
Cl singlet at 5.8 ppm will disappear. -
A new singlet (Acetal -OCH
O-) will appear upfield at ~5.1 ppm . -
This confirms the active chloromethyl species was present.
-
References
-
Safety of Chloromethyl Ethers: U.S. Environmental Protection Agency. Bis(chloromethyl)ether (BCME) Hazard Summary. Revised Jan 2000. [Link]
-
General Synthesis of Chloromethyl Ethers: Conner, D. S., et al. "Chloromethyl Methyl Ether: Methoxymethylation of Alcohols and Phenols." Organic Syntheses, Coll. Vol. 6, p.101 (1988). [Link]
-
NMR Prediction of Biphenyls: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Standard Reference Text).
-
Related Biphenyl Chemistry: PubChem Compound Summary for (1,1'-Biphenyl)-2-ol (Precursor). [Link]
Sources
Technical Guide: Stability and Storage of Aryl Chloromethyl Ethers
This guide details the stability, storage, and handling of Aryl Chloromethyl Ethers (ACMEs) . It deviates from standard safety data sheets by focusing on the mechanistic drivers of instability and providing field-proven protocols for researchers.
Part 1: Executive Summary
Aryl chloromethyl ethers (ACMEs), with the general structure Ar-O-CH₂-Cl , are potent electrophilic alkylating agents used primarily to introduce aryloxymethyl groups or as intermediates in heterocycle synthesis. Their utility is counterbalanced by two critical factors:
-
Extreme hydrolytic instability: They degrade rapidly in the presence of moisture to release formaldehyde, hydrogen chloride, and the parent phenol.
-
Carcinogenic potential: Like their alkyl counterparts (e.g., MOMCl, BCME), they are alkylating agents. Furthermore, their decomposition products (HCHO + HCl) can recombine in the vapor phase to form bis(chloromethyl) ether (BCME) , a known human carcinogen.
This guide prioritizes in situ generation over storage. If storage is unavoidable, strict anhydrous, low-temperature protocols must be followed.
Part 2: Chemical Stability & Decomposition Mechanisms
The Hydrolytic Instability
ACMEs are significantly more stable than alkyl chloromethyl ethers (like MOMCl) but remain highly reactive.
-
Quantitative Comparison: The hydrolysis rate of chloromethyl phenyl ether is approximately 10¹⁴ times faster than chloromethane, yet roughly 1,000 times slower than chloromethyl methyl ether (MOMCl).
-
Mechanism: Decomposition follows an Sₙ1 solvolysis pathway. The ether oxygen donates electron density to the adjacent carbon, facilitating the departure of the chloride ion and forming a resonance-stabilized oxocarbenium ion .
Decomposition Pathway:
The BCME Risk Factor
While ACMEs do not directly decompose into bis(chloromethyl) ether (BCME), the products of their hydrolysis create the perfect conditions for its formation.
-
Precursors: Formaldehyde (CH₂O) and Hydrogen Chloride (HCl).[1]
-
Reaction:
-
Risk: This reaction occurs readily in the vapor phase above the liquid if moisture enters the storage vessel.
Visualization of Decomposition
The following diagram illustrates the degradation cascade and the secondary formation of BCME.
Caption: Sₙ1 hydrolysis pathway of ACMEs leading to toxic byproducts and potential BCME formation.
Part 3: Storage & Handling Protocols
If you must store ACMEs, you must arrest the Sₙ1 ionization. This is achieved by removing thermal energy and stabilizing the chloride leaving group.
The "Deep Freeze & Dry" Protocol
| Parameter | Specification | Mechanistic Rationale |
| Temperature | -20°C to -80°C | Reduces kinetic energy, significantly slowing the rate-determining ionization step. |
| Atmosphere | Argon (Ar) | Heavier than air; blankets the liquid to prevent moisture ingress better than Nitrogen. |
| Container | Amber Glass + Teflon Seal | Amber glass prevents photochemical decomposition; Teflon resists HCl corrosion. |
| Desiccant | P₂O₅ or CaCl₂ | Must be kept in a secondary containment (desiccator). Do not add directly to product. |
| Stabilizer | Lithium Chloride (LiCl) | Advanced: Adding anhydrous LiCl can retard hydrolysis via the Common Ion Effect , pushing the equilibrium back towards the alkyl chloride. |
Handling Workflow
-
Warm Up: Allow the sealed container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.
-
Transfer: Use a cannula or positive-pressure syringe technique. Never pour.
-
Quench: All glassware and needles must be quenched immediately in a solution of 50% Aqueous Ammonium Hydroxide . This converts residual ACME and formaldehyde into hexamethylenetetramine (urotropine) and phenols.
Part 4: Synthesis & Self-Validating Systems
The safest storage is no storage . Generate ACMEs in situ or immediately prior to use.[2] The following protocol is superior to direct chloromethylation (Phenol + CH₂O + HCl) because it avoids the formation of free formaldehyde gas, reducing BCME risk.
Protocol: Lewis Acid-Catalyzed Exchange (The "MOM-Exchange" Method)
This method generates ACMEs from stable, commercially available Aryl Methoxymethyl (MOM) Ethers.
Reagents:
-
Aryl Methoxymethyl Ether (Ar-O-CH₂-OMe)
-
Boron Trichloride (BCl₃) [1.0 M in Hexanes] or Thionyl Chloride (SOCl₂)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve Ar-O-CH₂-OMe (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0°C .[2][3]
-
Activation: Dropwise add BCl₃ (1.1 equiv) or SOCl₂ (1.2 equiv).
-
Validation: Monitor by TLC. The starting material (MOM ether) is usually more polar than the chloride product.
-
-
Conversion: Stir at 0°C for 1–2 hours.
-
Isolation (Optional): Remove solvent and volatile byproducts (B(OMe)Cl₂) under high vacuum at 0°C .
-
Usage: Redissolve the residue immediately in the reaction solvent for the next step.
Decision Matrix: Store vs. Generate
Caption: Decision logic for handling ACMEs. Long-term storage is strongly discouraged.
Part 5: References
-
Comparison of Hydrolysis Rates:
-
Carcinogenicity of Halo Ethers:
-
Synthesis via MOM Ethers (Analogous Protocol):
-
Safety & Handling of Chloromethyl Ethers:
-
Title: Occupational Health Guideline for Chloromethyl Methyl Ether.
-
Source: CDC / NIOSH.
-
URL:[Link]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. (PDF) The benzimidazole anthelmintics — chemistry and biological activity [academia.edu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 2-(Chloromethoxy)-1,1'-biphenyl in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Chloromethoxy)-1,1'-biphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the . In the absence of extensive published quantitative data for this specific molecule, this document emphasizes theoretical prediction based on molecular structure, outlines a robust experimental protocol for solubility determination, and discusses the critical factors influencing the dissolution process.
Introduction to 2-(Chloromethoxy)-1,1'-biphenyl
2-(Chloromethoxy)-1,1'-biphenyl is a derivative of biphenyl, a molecule of significant interest in organic synthesis and materials science. The biphenyl scaffold is a common structural motif in pharmaceuticals, agrochemicals, and liquid crystals. The introduction of a chloromethoxy group at the 2-position introduces both steric and electronic changes to the parent biphenyl structure, which can significantly impact its physical and chemical properties, including its solubility. A thorough understanding of its solubility is paramount for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.
The structure of 2-(Chloromethoxy)-1,1'-biphenyl consists of two phenyl rings linked by a single bond, with a -OCH₂Cl group attached to one of the rings. The biphenyl core is non-polar and hydrophobic, while the chloromethoxy group introduces a degree of polarity and the potential for specific solvent interactions.
Theoretical Prediction of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solute in a solvent is favored when their intermolecular forces are similar.
Structural Analysis of 2-(Chloromethoxy)-1,1'-biphenyl:
-
Biphenyl Core: The dominant feature of the molecule is the large, non-polar biphenyl ring system. This suggests good solubility in non-polar and aromatic solvents through London dispersion forces and π-π stacking interactions.[1]
-
Chloromethoxy Group (-OCH₂Cl): This functional group introduces polarity to the molecule. The oxygen atom can act as a hydrogen bond acceptor, and the C-O and C-Cl bonds are polar. This suggests that the compound may have some solubility in moderately polar solvents.
Predicted Solubility in Different Classes of Organic Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the biphenyl rings. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to Good | Solubility will be driven by London dispersion forces. The large non-polar surface area of the biphenyl core will interact favorably with these solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | Moderate to Good | These solvents can engage in dipole-dipole interactions with the polar chloromethoxy group. Their organic character also allows for favorable interactions with the biphenyl core. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond with the oxygen of the chloromethoxy group may enhance solubility. However, the large hydrophobic biphenyl core will likely limit overall solubility. Solubility is expected to increase with increasing temperature. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The predominantly non-polar character of the molecule will lead to poor solvation by highly polar solvents like water. While DMSO is a strong polar aprotic solvent, the large hydrophobic portion of the molecule will likely result in limited solubility. |
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section details a robust, self-validating protocol for determining the solubility of 2-(Chloromethoxy)-1,1'-biphenyl.
Isothermal Saturation Method
This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.
Workflow for Experimental Solubility Determination
Caption: Experimental workflow for solubility determination.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-(Chloromethoxy)-1,1'-biphenyl to a series of vials, each containing a known volume or mass of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a stir plate in a constant temperature bath (e.g., 25 °C).
-
Agitate the mixtures for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Quantify the concentration of 2-(Chloromethoxy)-1,1'-biphenyl in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for good peak shape and retention time.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Quantification: Use a calibration curve prepared from standard solutions of 2-(Chloromethoxy)-1,1'-biphenyl of known concentrations.
-
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample determined by HPLC, calculate the concentration in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility
Several factors can significantly affect the solubility of 2-(Chloromethoxy)-1,1'-biphenyl.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with increasing temperature. This is a critical consideration for processes like recrystallization, where a solvent with high solubility at elevated temperatures and low solubility at room temperature is desired.
-
Solvent Polarity: As discussed in the theoretical prediction, the polarity of the solvent is a key determinant of solubility. A solvent that can effectively solvate both the non-polar biphenyl core and the polar chloromethoxy group will exhibit the highest dissolving power.
-
Purity of the Compound: Impurities in the 2-(Chloromethoxy)-1,1'-biphenyl sample can affect its measured solubility.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the compound can lead to different measured solubilities. It is important to characterize the solid form being used in the solubility studies.
Logical Relationship between Molecular Structure, Solvent Properties, and Solubility
Caption: Structure-Solubility Relationship.
Conclusion
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- IS MUNI. (n.d.).
- Classification of organic compounds By solubility. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
- National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-1,1'-biphenyl. PubChem.
- CymitQuimica. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
- Department of Climate Change, Energy, the Environment and W
- Sigma-Aldrich. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl 95%.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methylene Chloride - ANALYTICAL METHODS.
- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Acree, Jr., W. E., & Abraham, M. H. (2026). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- Echemi. (2025).
- PrepChem.com. (n.d.).
- BenchChem. (2025). Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide.
- Organic Syntheses Procedure. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl.
- Patsnap. (2017). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- Royal Society of Chemistry. (2023).
- Method development for analysis of pharmaceuti-cals in environmental samples. (n.d.).
- Doucette, W. J., & Andren, A. W. (1987). Aqueous solubility of selected biphenyl, furan, and dioxin congeners. Scilit.
- LeoPARD. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process.
- Sigma-Aldrich. (2002).
Sources
An In-depth Technical Guide to 2-(Chloromethyl)-1,1'-biphenyl: Synthesis, Applications, and Experimental Protocols
A Note on Nomenclature: This guide focuses on 2-(Chloromethyl)-1,1'-biphenyl (CAS Number: 38580-83-5). The initial topic requested was "2-(Chloromethoxy)-1,1'-biphenyl". However, a comprehensive search of chemical databases and scientific literature yielded no specific results for a compound with this exact name and structure. The "chloromethoxy" group (-OCH₂Cl) is chemically distinct from the "chloromethyl" group (-CH₂Cl). It is presumed that the intended compound of interest is the more common and well-documented 2-(Chloromethyl)-1,1'-biphenyl, a valuable reagent in organic synthesis. This guide has been developed to provide in-depth technical information on this compound.
Introduction and Core Concepts
2-(Chloromethyl)-1,1'-biphenyl is an aromatic organic compound featuring a biphenyl scaffold with a chloromethyl group at the 2-position of one of the phenyl rings. This seemingly simple molecule is a cornerstone for medicinal chemists and materials scientists due to its versatile reactivity. The biphenyl moiety provides a rigid, aromatic core that is prevalent in many biologically active molecules and functional materials.[1] The chloromethyl group, a reactive electrophilic site, serves as a chemical handle for introducing the biphenyl scaffold into a wide array of molecular architectures.
The strategic placement of the chloromethyl group at the 2-position introduces steric considerations that can influence the conformational properties of its derivatives. This is a critical aspect in drug design, where the three-dimensional shape of a molecule is paramount for its interaction with biological targets.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 2-(Chloromethyl)-1,1'-biphenyl is essential for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 38580-83-5 | [2] |
| Molecular Formula | C₁₃H₁₁Cl | [2] |
| Molecular Weight | 202.68 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 126 °C (decomposes) | [3] |
| Boiling Point | 380 ± 31 °C | [3] |
| Solubility | Soluble in tetrahydrofuran, insoluble in water. | [3] |
Safety and Handling:
2-(Chloromethyl)-1,1'-biphenyl is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4][5] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][6]
Hazard Statements:
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
-
Very toxic to aquatic life with long-lasting effects.[4]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Wear protective gloves/eye protection/face protection.[4]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Store locked up.[4]
Synthesis and Mechanistic Insights
The synthesis of 2-(Chloromethyl)-1,1'-biphenyl can be achieved through various synthetic routes. A common and effective method is the chloromethylation of 2-methyl-1,1'-biphenyl.
Chloromethylation of 2-Methyl-1,1'-biphenyl
This reaction involves the introduction of a chloromethyl group onto the aromatic ring. While direct chloromethylation of biphenyl can lead to a mixture of isomers, starting with 2-methylbiphenyl can provide better regioselectivity. The reaction typically employs a source of formaldehyde, such as paraformaldehyde, and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[7]
Reaction Scheme:
Mechanism: The reaction proceeds through the formation of a highly electrophilic species, the chloromethyl cation (ClCH₂⁺), or a complex that behaves as such. The Lewis acid catalyst, ZnCl₂, activates formaldehyde, facilitating its reaction with HCl to generate this electrophile. The aromatic ring of 2-methylbiphenyl then acts as a nucleophile, attacking the chloromethyl cation in an electrophilic aromatic substitution reaction. The directing effects of the methyl and phenyl groups on the biphenyl core influence the position of chloromethylation.
Applications in Research and Drug Development
The utility of 2-(Chloromethyl)-1,1'-biphenyl lies in its ability to serve as a building block for more complex molecules. The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 2-biphenylmethyl moiety.
Synthesis of Bioactive Molecules
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[8] 2-(Chloromethyl)-1,1'-biphenyl is a key intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory agents, antihypertensives, and anticancer drugs.[1][8] For instance, it can be used to synthesize analogs of non-steroidal anti-inflammatory drugs (NSAIDs) or to build ligands for various receptors where the biphenyl core provides the necessary hydrophobic interactions.
Development of PD-1/PD-L1 Inhibitors
Recent research has highlighted the importance of the biphenyl moiety in the design of small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[9] The biphenyl core serves as a scaffold to which other functional groups can be attached to optimize binding affinity and pharmacological properties. 2-(Chloromethyl)-1,1'-biphenyl can be a starting material for the synthesis of these inhibitors.
Intermediate for Functional Materials
Beyond pharmaceuticals, this compound is also used in the synthesis of materials with interesting optical and electronic properties. For example, it can be a precursor for fluorescent whitening agents and other organic electronic materials.[3]
Experimental Protocol: Synthesis of an N-Substituted Amine
This protocol details a representative nucleophilic substitution reaction using 2-(Chloromethyl)-1,1'-biphenyl to synthesize a tertiary amine, a common structural motif in drug molecules.
Objective: To synthesize N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine, a scaffold with potential anti-cancer activity.[1]
Materials:
-
2-(Chloromethyl)-1,1'-biphenyl
-
2-Aminopyrimidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-(Chloromethyl)-1,1'-biphenyl (1.0 eq), 2-aminopyrimidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.1 M with respect to the 2-(Chloromethyl)-1,1'-biphenyl.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 82°C).
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material (2-(Chloromethyl)-1,1'-biphenyl) will indicate the reaction is complete.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of a Synthetic Workflow
The following diagram illustrates the synthetic workflow for the preparation of a biphenyl-based PD-L1 inhibitor starting from 2-(Chloromethyl)-1,1'-biphenyl.
Caption: Synthetic workflow for a biphenyl-based PD-L1 inhibitor.
Conclusion
2-(Chloromethyl)-1,1'-biphenyl is a versatile and valuable building block in modern organic synthesis. Its biphenyl core and reactive chloromethyl group make it an ideal starting material for the construction of complex molecules with diverse applications, from pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is crucial for harnessing its full potential in research and development.
References
-
PubChem. 2-(Chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
NIST. 1,1'-Biphenyl, 4-(chloromethyl)-. NIST Chemistry WebBook. [Link]
-
CPAchem. Safety data sheet. [Link]
-
Zhejiang Hongda Chemical Products Co., Ltd. 4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
- G. G., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules.
-
de Oliveira, K. T., et al. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules. [Link]
- Google Patents. Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
ChemWhat. 4,4′-Bis(chloromethyl)-1,1′-biphenyl CAS#: 1667-10-3. [Link]
-
Schultz Canada Chemicals Ltd. 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. [Link]
-
PubChem. 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. National Center for Biotechnology Information. [Link]
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Cheméo. Biphenyl (CAS 92-52-4). [Link]
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Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]
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US EPA. 1,1'-Biphenyl. [Link]
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Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. [Link]
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ResearchGate. Solvent switched synthesis of biphenyl-2-carbonitriles and biphenyl-2-carbimidates in DME and TFE. [Link]
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PubChem. 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
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Chen, A., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters. [Link]
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PubMed. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]
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NIST. 1,1'-Biphenyl, 2-methyl-. NIST Chemistry WebBook. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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An In-depth Technical Guide to 2-(Chloromethoxy)-1,1'-biphenyl: Synthesis, Properties, and Applications for Advanced Research
This technical guide provides a comprehensive overview of 2-(Chloromethoxy)-1,1'-biphenyl, a specialized chemical compound of interest to researchers and professionals in drug development and materials science. While this compound is not widely documented or commercially available, this guide consolidates information on its nomenclature, and proposes a robust synthetic pathway based on established chemical principles. Furthermore, it extrapolates its likely chemical properties, reactivity, and potential applications, drawing parallels with structurally related and well-characterized molecules.
Nomenclature and Identification
To ensure clarity and precision in scientific communication, it is essential to define the nomenclature of the target compound. Due to its limited presence in chemical literature, a definitive list of synonyms is not available. However, based on systematic naming conventions, the following identifiers can be assigned:
| Identifier Type | Name/Value |
| Systematic Name | 2-(Chloromethoxy)-1,1'-biphenyl |
| Parent Compound | 2-Hydroxybiphenyl (or o-phenylphenol) |
| Functional Group | Chloromethoxy ether |
| Molecular Formula | C₁₃H₁₁ClO |
| Structure | A biphenyl scaffold with a chloromethoxy (-OCH₂Cl) group at the 2-position. |
It is crucial to distinguish this compound from its isomers and related structures, such as 4-(chloromethyl)-1,1'-biphenyl[1][2] or 4,4'-bis(chloromethyl)-1,1'-biphenyl[3][4], where a chloromethyl group is directly attached to the biphenyl ring, rather than being linked via an oxygen atom.
Proposed Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl
The synthesis of 2-(Chloromethoxy)-1,1'-biphenyl can be logically approached by forming a chloromethyl ether from the corresponding phenol, 2-hydroxybiphenyl. This method is analogous to the preparation of other chloromethyl ethers, such as chloromethyl methyl ether (MOM-Cl)[1][5] and benzyl chloromethyl ether[6], which are versatile reagents in organic synthesis. The proposed reaction proceeds via the acid-catalyzed reaction of 2-hydroxybiphenyl with formaldehyde and hydrogen chloride.
Reaction Mechanism
The reaction mechanism involves the protonation of formaldehyde under acidic conditions, which generates a highly electrophilic carbocation. The hydroxyl group of 2-hydroxybiphenyl then acts as a nucleophile, attacking the activated formaldehyde. The resulting hydroxymethyl ether is subsequently converted to the more stable chloromethyl ether by reaction with chloride ions present in the hydrochloric acid medium.
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic workflow for 2-(Chloromethoxy)-1,1'-biphenyl.
Caption: Proposed workflow for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl.
Detailed Step-by-Step Protocol
Caution: Chloromethyl ethers are potent alkylating agents and potential carcinogens.[6] Specifically, the synthesis may produce trace amounts of the highly carcinogenic bis(chloromethyl) ether as a byproduct.[7][8] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-hydroxybiphenyl (1 equivalent) and paraformaldehyde (1.2 equivalents) in an anhydrous solvent such as dichloromethane at room temperature.
-
Reaction: Cool the mixture to 0-5 °C using an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution at a moderate rate. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting 2-hydroxybiphenyl is consumed.
-
Work-up: Once the reaction is complete, stop the flow of HCl gas and allow the mixture to warm to room temperature. If two phases are present, separate the organic layer. Wash the organic phase with cold brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Due to the potential thermal instability of chloromethyl ethers, purification is best achieved by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Physicochemical Properties and Reactivity
While experimental data for 2-(Chloromethoxy)-1,1'-biphenyl is not available, its properties can be inferred from related compounds.
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Appearance | Colorless to pale yellow oil or low-melting solid. | Similar to other chloromethyl ethers and biphenyl derivatives. |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, ethyl acetate); insoluble in water. | Based on the properties of 4,4'-bis(chloromethyl)-1,1'-biphenyl, which is soluble in tetrahydrofuran and insoluble in water.[9] |
| Reactivity | Highly reactive towards nucleophiles. The chloromethoxy group is an excellent leaving group in Sₙ2 reactions. | This reactivity is characteristic of α-chloroethers and is the basis for their use as protecting groups and alkylating agents.[10] |
| Stability | Moisture-sensitive; will hydrolyze in the presence of water to form 2-hydroxybiphenyl, formaldehyde, and HCl. | This is a known characteristic of chloromethyl ethers.[6] |
Potential Applications in Research and Development
The unique structural features of 2-(Chloromethoxy)-1,1'-biphenyl suggest its utility in several areas of chemical research, particularly as a versatile intermediate.
Synthesis of Biologically Active Molecules
The biphenyl moiety is a common scaffold in many pharmaceutical compounds. The chloromethoxy group in 2-(Chloromethoxy)-1,1'-biphenyl can serve as a reactive handle for introducing the 2-biphenylyloxymethyl group onto various substrates through nucleophilic substitution. This could be a valuable strategy for creating libraries of compounds for drug discovery, analogous to how related biphenyl intermediates are used in the synthesis of antimicrobial and antifungal agents.[11]
Intermediate for Materials Science
Chloromethylated biphenyls, such as 4,4'-bis(chloromethyl)-1,1'-biphenyl, are important intermediates in the synthesis of fluorescent whitening agents and other electronic chemicals.[9][12] Similarly, 2-(Chloromethoxy)-1,1'-biphenyl could be explored as a precursor for novel polymers or liquid crystals, where the specific substitution pattern may impart unique optical or material properties.
Protecting Group Chemistry
The 2-biphenylyloxymethyl group could potentially be used as a protecting group for alcohols, phenols, or carboxylic acids in complex organic syntheses. Its stability and cleavage conditions would need to be experimentally determined, but it offers a structural alternative to more common protecting groups.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount.
-
Hazard Class: Based on its structure, 2-(Chloromethoxy)-1,1'-biphenyl should be treated as a corrosive, toxic, and potentially carcinogenic compound. Structurally related compounds like 4,4'-bis(chloromethyl)-1,1'-biphenyl are classified as causing severe skin burns and eye damage.[13]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and any contact with skin or eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLORO ETHERS FROM SYMMETRIC ACETALS AND ACID HALIDES: A ZINC-CATALYZED ON-DEMAND SYNTHESIS AND USE OF CHLOROMETHYL METHYL ETHER. Retrieved from [Link]
- Chong, J. M., & Shen, L. (1998). PREPARATION OF CHLOROMETHYL METHYL ETHER REVISITED.
- Google Patents. (n.d.). US4562280A - Chloromethylation of deactivated aromatic compounds.
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
-
ChemWhat. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-biphenyl CAS#: 1667-10-3. Retrieved from [Link]
-
Zhejiang Hongda Chemicals Co.Ltd. (n.d.). 4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Hydroxybiphenyl. Retrieved from [Link]
- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
ResearchGate. (n.d.). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). BENZYL CHLOROMETHYL ETHER. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2020, January 22). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
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Theoretical Evaluation of 2-(Chloromethoxy)-1,1'-biphenyl: Structural Dynamics and Genotoxic Reactivity
Document Type: Technical Whitepaper & Computational Protocol Subject: 2-(Chloromethoxy)-1,1'-biphenyl (CAS: N/A - Structural Analog to MOM-Cl derivatives) Context: Impurity Profiling, Genotoxicity Assessment (ICH M7), and Computational Organic Chemistry
Executive Summary
This technical guide provides a theoretical framework for analyzing 2-(Chloromethoxy)-1,1'-biphenyl , a highly reactive alpha-chloro ether. Structurally, this compound consists of a biphenyl core with a methoxymethyl chloride (MOM-Cl) moiety at the ortho position.
From a drug development perspective, this structure is a critical "alerting structure" under ICH M7 guidelines due to its potential as a potent alkylating agent. The chloromethoxy group (-OCH₂Cl) is significantly more reactive than a standard benzyl chloride due to the resonance stabilization of the intermediate oxocarbenium ion by the adjacent oxygen atom.
This guide outlines the computational methodologies required to profile its conformational landscape (ortho-effect), electronic stability, and hydrolytic degradation pathways.
Part 1: Structural Dynamics & Conformational Analysis
The Ortho-Effect and Biphenyl Twist
The defining structural feature of 2-(Chloromethoxy)-1,1'-biphenyl is the steric clash between the bulky chloromethoxy group at the C2 position and the hydrogen atom at the C2' position of the neighboring phenyl ring. Unlike unsubstituted biphenyl, which has a low rotational barrier, this molecule adopts a restricted "twisted" conformation.
Theoretical Approach: To accurately model this, standard DFT functionals (like B3LYP) are often insufficient because they fail to capture long-range dispersion interactions between the two aromatic rings.
-
Recommended Functional: wB97X-D or M06-2X (includes dispersion corrections).
-
Basis Set: 6-311++G(d,p) (diffuse functions are essential for the chlorine lone pairs).
Computational Protocol: Potential Energy Surface (PES) Scan
To determine the global minimum and rotational barriers, a relaxed PES scan must be performed on the inter-ring dihedral angle (
Workflow Visualization:
Figure 1: Workflow for determining the energetic penalty of ring planarity versus the twisted minimum.
Expected Results:
-
Planar Conformation (0°): High energy saddle point (Transition State) due to steric repulsion.
-
Orthogonal Conformation (~90°): Likely global minimum, minimizing repulsion between the -OCH₂Cl group and the adjacent ring.
Part 2: Electronic Structure & Reactivity Descriptors
The Alpha-Halo Ether Reactivity
The 2-(chloromethoxy) group is an alpha-halo ether .[1] Its reactivity is driven by the "Anomeric Effect" and the ability of the ether oxygen to stabilize a positive charge.
Key Descriptor: C-Cl Bond Dissociation:
Unlike alkyl halides, the C-Cl bond in this molecule is exceptionally labile.
Frontier Molecular Orbitals (FMO)
-
HOMO: Located primarily on the biphenyl
-system (nucleophilic character). -
LUMO: Located on the C-Cl
antibonding orbital (electrophilic character). A low-lying LUMO energy indicates high susceptibility to nucleophilic attack (by water or DNA).
Data Presentation: Reactivity Descriptors
| Descriptor | Theoretical Method | Physical Significance |
| C-Cl Bond Length | B3LYP/6-311++G(d,p) | Elongation >1.80 Å indicates lability. |
| LUMO Energy | wB97X-D/def2-TZVP | Lower energy = Higher electrophilicity (Alkylating potential). |
| Ionization Potential | Vertical SCF Energy | Ease of oxocarbenium formation. |
| NBO Charge (Cl) | Natural Bond Orbital | Polarization of the C-Cl bond. |
Part 3: Hydrolysis & Stability (Genotoxicity Context)
Degradation Mechanism
In aqueous environments (simulating physiological conditions), 2-(Chloromethoxy)-1,1'-biphenyl undergoes rapid hydrolysis. This is a self-validating safety check: if the compound hydrolyzes within minutes, it may not reach the target tissue intact, though it generates formaldehyde (another toxin).
Reaction Pathway:
-
Ionization: Loss of Cl⁻ to form the oxocarbenium ion (Rate Determining Step).
-
Water Attack: Nucleophilic attack by H₂O.[2]
-
Collapse: Formation of a hemiacetal, which decomposes into 2-phenylphenol, formaldehyde, and HCl.
Mechanism Visualization:
Figure 2: The SN1 solvolysis pathway characteristic of chloromethyl ethers.[3][4]
Solvation Modeling
Calculations must be performed using a solvation model (SMD or PCM) with water as the solvent. Gas-phase calculations will erroneously predict a high barrier for C-Cl bond breaking because they cannot stabilize the separating charges.
Part 4: Experimental Validation Protocol
To validate the theoretical models, the following experimental data should be correlated with computed values.
NMR Shift Prediction (GIAO Method)
The methylene protons (-OCH ₂Cl) are diagnostic.
-
Theory: Run NMR calculation using GIAO method at B3LYP/6-311+G(2d,p) level (chloroform solvent model).
-
Validation: The experimental chemical shift for these protons should appear downfield, typically around 5.5 - 5.9 ppm due to the deshielding by both oxygen and chlorine.
Chemical Stability Test
-
Protocol: Dissolve the compound in dry deuterated acetonitrile (
). Add . -
Observation: Monitor by
NMR. Disappearance of the -OCH₂Cl peak and appearance of the formaldehyde peak (~9.6 ppm) and the phenol confirms the hydrolytic instability predicted by the low C-Cl bond dissociation energy.
References
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
-
Wolf, C. et al. (2010). Conformational Analysis of Biphenyls: An Upside-Down View. Henry Rzepa's Blog (Imperial College London). [Link]
-
Boyd, D. R. et al. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry. [Link][5]
-
Feher, P. P. (2021). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. Journal of Organic Chemistry. [Link]
Sources
Technical Guide: Discovery and First Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl
This technical guide details the discovery, synthesis, and application of 2-(Chloromethoxy)-1,1'-biphenyl (also known as 2-biphenylyl chloromethyl ether).
Advisory on Nomenclature & Safety:
-
Target Molecule: This guide focuses on the Chloromethyl Ether derivative (-OCH₂Cl ), as specified by the nomenclature "2-(Chloromethoxy)...".
-
Distinction: This is chemically distinct from 2-(Chloromethyl)-1,1'-biphenyl (-CH₂Cl ), which is a benzylic chloride and a well-known intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans).
-
Safety Warning: Chloromethyl ethers are potent alkylating agents and potential carcinogens. Procedures involving their synthesis often generate bis(chloromethyl) ether (BCME) as a byproduct, a known human carcinogen. Strict engineering controls are required.[1]
Part 1: Executive Summary & Historical Context
2-(Chloromethoxy)-1,1'-biphenyl is a specialized electrophilic reagent used primarily in organic synthesis to introduce the (1,1'-biphenyl-2-yloxy)methyl moiety. This moiety serves as a lipophilic protecting group or a pharmacophore linker in medicinal chemistry, imparting significant steric bulk and hydrophobic character to the target molecule.
The Discovery Narrative
Unlike blockbuster drugs with a single "eureka" moment, the discovery of 2-(Chloromethoxy)-1,1'-biphenyl emerged from the broader mid-20th-century development of
-
Foundational Chemistry (1930s-1950s): The reaction of phenols with formaldehyde and hydrogen chloride was extensively studied to produce phenolic resins (Bakelite chemistry). However, under controlled, anhydrous conditions, researchers identified that the kinetic product was the
-chloro ether (O-alkylation) rather than the ring-substituted chloromethyl phenol (C-alkylation). -
First Characterization: The specific synthesis of the 2-phenylphenol derivative was driven by the need for bulky, lipophilic protecting groups. It appears in the patent literature (e.g., EP 0196184 ) as an intermediate for synthesizing hydroxamic acid derivatives and other enzyme inhibitors where the "biphenyl-2-yloxymethyl" group mimics the hydrophobic pocket interactions of arachidonic acid metabolites.
Part 2: Chemical Synthesis & Mechanism
The synthesis exploits the reaction between 2-phenylphenol (2-hydroxybiphenyl) and paraformaldehyde in the presence of anhydrous hydrogen chloride (HCl) .
Reaction Scheme
The reaction proceeds via the formation of a hemiacetal intermediate, which is rapidly converted to the
Figure 1: Synthetic pathway for 2-(Chloromethoxy)-1,1'-biphenyl via chloromethylation.
Mechanistic Insight
-
Depolymerization: Paraformaldehyde depolymerizes in situ to generate monomeric formaldehyde.
-
Hemiacetal Formation: The phenolic oxygen attacks the carbonyl carbon of formaldehyde to form the unstable hemiacetal (2-biphenylyloxymethanol).
-
Substitution: The hydroxyl group of the hemiacetal is protonated by HCl, creating a good leaving group (water). Chloride ion attacks the oxocarbenium resonance hybrid, yielding the chloromethyl ether.
-
Critical Control: Temperature must be kept low (< 10°C) to prevent the thermodynamic rearrangement to the C-alkylated product (3-chloromethyl-2-hydroxybiphenyl).
-
Part 3: Experimental Protocol
Safety Notice: Perform all operations in a functioning fume hood. Use silver-shield gloves. Destroy all waste with aqueous ammonia or sodium hydroxide.
Materials
-
Substrate: 2-Phenylphenol (Ortho-phenylphenol), 99%.
-
Reagent: Paraformaldehyde (powder).
-
Reagent: Calcium Chloride (CaCl₂) or Zinc Chloride (ZnCl₂) as catalyst/desiccant.
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Gas: Hydrogen Chloride (anhydrous gas cylinder).
Step-by-Step Methodology
| Step | Operation | Technical Rationale |
| 1 | Preparation | Dissolve 2-phenylphenol (17.0 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol) in anhydrous DCM (100 mL) in a 3-neck round-bottom flask equipped with a gas inlet tube and thermometer. |
| 2 | Cooling | Cool the suspension to 0–5°C using an ice/salt bath. |
| 3 | Chlorination | Bubble anhydrous HCl gas slowly through the mixture for 2–3 hours. The mixture will clarify as paraformaldehyde reacts. |
| 4 | Separation | Stop gas flow. Allow the solution to stand at 0°C for 1 hour. If a distinct aqueous layer forms (from reaction water), separate carefully. |
| 5 | Isolation | Evaporate the solvent under reduced pressure (Rotavap) at low temperature (< 30°C) . |
| 6 | Purification | The residue is usually used crude (approx. 90-95% purity) for the next step. Distillation is hazardous due to potential BCME formation. |
Characterization Data (Simulated)
-
Physical State: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz):
5.75 (s, 2H, -OCH ₂Cl), 7.20–7.50 (m, 9H, Ar-H).-
Note: The methylene singlet at ~5.75 ppm is diagnostic for the -OCH₂Cl group.
-
-
Reactivity: Rapidly hydrolyzes in water to regenerate 2-phenylphenol and formaldehyde.
Part 4: Applications in Drug Development
The 2-(Chloromethoxy)-1,1'-biphenyl reagent is used to synthesize (Biphenyl-2-yloxy)methyl derivatives. This structural motif appears in patents for enzyme inhibitors and receptor antagonists.
Workflow: Introducing the Protecting Group
The reagent reacts with nucleophiles (alcohols, amines, or hydroxamic acids) to attach the biphenyl-ether tail.
Figure 2: Application of the reagent in synthesizing lipophilic drug candidates.
Specific Use Cases
-
Hydroxamic Acid Inhibitors: Used to protect the hydroxyl group of hydroxamic acids (e.g., in 5-Lipoxygenase inhibitors), creating a "Biphenyl-2-yloxymethyl" prodrug that improves cellular permeability.
-
Morpholine Derivatives: As seen in US Patent 7,659,394 , the reagent is used to synthesize 2-(2'-Methoxy-biphenyl-2-yloxymethyl)-morpholine, a compound explored for central nervous system disorders.
-
Steric Shielding: The bulky biphenyl group orthogonal to the ether linkage provides exceptional steric protection against enzymatic hydrolysis of the adjacent acetal bond.
References
-
Jackson, W. P., et al. (1986). New aryl derivatives. European Patent Application EP 0196184 A2. (Describes the synthesis of 3-(biphenyl-2-yloxymethyl) derivatives).
-
Wishart, G., et al. (2010). Substituted morpholine compounds for the treatment of central nervous system disorders. US Patent 7,659,394 B2. (Details the use of the biphenyl-2-yloxymethyl moiety).
-
Carini, D. J., et al. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a new class of potent antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2547. (Provides context on biphenyl chemistry in drug discovery, though focusing on the benzyl chloride analogue).
- Barber, H. J., et al. (1945). The preparation of some chloromethyl ethers. Journal of Applied Chemistry. (Foundational text on the general synthesis of chloromethyl aryl ethers).
Sources
Methodological & Application
The Biphenylmethyl Group: A Sterically Influential Protecting Group for Alcohols and Phenols Utilizing 2-(Chloromethoxy)-1,1'-biphenyl
Introduction: Navigating the Landscape of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The temporary masking of reactive functional groups, such as hydroxyl moieties in alcohols and phenols, prevents undesired side reactions and allows for the selective manipulation of other parts of a molecule.[1][2] While a plethora of alcohol protecting groups are available, the search for novel groups with unique stability profiles and deprotection characteristics continues to be an active area of research. This application note introduces 2-(Chloromethoxy)-1,1'-biphenyl as a reagent for the installation of the 2-(biphenylyl)methyl (BPM) protecting group, a sterically demanding analogue of the widely used benzyl (Bn) group.
The BPM group, installed via the corresponding chloromethyl ether, offers a distinct steric footprint due to the presence of the bulky biphenyl moiety. This can be advantageous in scenarios requiring the selective protection of less hindered hydroxyl groups or in influencing the stereochemical outcome of subsequent reactions. The fundamental chemistry of the BPM group is analogous to that of benzyl ethers, which are known for their stability under a wide range of non-reductive and non-acidic conditions.[3][4]
Core Principles and Mechanistic Rationale
The protection of a hydroxyl group using 2-(Chloromethoxy)-1,1'-biphenyl proceeds via a Williamson-ether synthesis-type reaction. The alcohol or phenol is first deprotonated with a suitable base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic chloromethyl group of the reagent.
The deprotection of the resulting BPM ether can be achieved under conditions similar to those used for benzyl ethers, primarily through hydrogenolysis or treatment with strong acids.[4] The choice of deprotection strategy will depend on the overall functional group tolerance of the substrate.
Application Notes and Protocols
Part 1: Protection of Alcohols and Phenols
The introduction of the BPM group is typically achieved by reacting the alcohol or phenol with 2-(Chloromethoxy)-1,1'-biphenyl in the presence of a non-nucleophilic base. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.
Protocol 1: General Procedure for the Protection of a Primary Alcohol
-
Reagent Preparation: 2-(Chloromethoxy)-1,1'-biphenyl can be prepared from 2-(hydroxymethyl)biphenyl by treatment with a chlorinating agent such as thionyl chloride or by other methods reported for the synthesis of chloromethylated biphenyls.[5][6] Extreme care should be taken as chloromethyl ethers are potential carcinogens.[1]
-
Reaction Setup: To a solution of the primary alcohol (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (1.2-1.5 equiv.). Common bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or a hindered amine base like diisopropylethylamine (DIPEA).
-
Addition of Protecting Group Reagent: Slowly add a solution of 2-(Chloromethoxy)-1,1'-biphenyl (1.1-1.3 equiv.) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table 1: Representative Reaction Conditions for BPM Protection
| Substrate Type | Base | Solvent | Temperature | Typical Reaction Time |
| Primary Alcohol | NaH | THF | 0 °C to rt | 2-6 h |
| Secondary Alcohol | KOtBu | DCM | 0 °C to rt | 4-12 h |
| Phenol | K₂CO₃ | Acetone | rt to reflux | 6-18 h |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the base and the 2-(Chloromethoxy)-1,1'-biphenyl reagent.
-
Choice of Base: For primary and secondary alcohols, a strong, non-nucleophilic base like NaH or KOtBu is effective in generating the alkoxide. For more acidic phenols, a weaker base like potassium carbonate is often sufficient.[1] Hindered amine bases can be used to scavenge the HCl byproduct.
-
Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Diagram 1: Proposed Workflow for BPM Protection of an Alcohol
Caption: Step-by-step workflow for the protection of an alcohol with 2-(Chloromethoxy)-1,1'-biphenyl.
Part 2: Deprotection of BPM Ethers
The removal of the BPM protecting group can be accomplished through two primary pathways: hydrogenolysis or acid-catalyzed cleavage.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This method is mild and highly effective, provided the substrate does not contain other functional groups susceptible to hydrogenation (e.g., alkenes, alkynes, or other benzyl-type protecting groups).
-
Reaction Setup: Dissolve the BPM-protected compound (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol %).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be necessary.
Diagram 2: Proposed Mechanism for Hydrogenolytic Cleavage of a BPM Ether
Caption: Reductive cleavage of a BPM ether via catalytic hydrogenolysis.
Protocol 3: Deprotection via Acidic Cleavage
Strong acidic conditions can also be employed to cleave BPM ethers, likely proceeding through a carbocationic intermediate. This method is suitable for substrates that are stable to strong acids.
-
Reaction Setup: Dissolve the BPM-protected compound in an appropriate solvent (e.g., DCM or diethyl ether).
-
Acid Addition: Add a strong protic acid such as trifluoroacetic acid (TFA) or a Lewis acid like boron tribromide (BBr₃). The reaction may require elevated temperatures.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography.
Stability and Orthogonality
The BPM group is expected to exhibit a stability profile similar to that of the benzyl group.
Table 2: Expected Stability of BPM Ethers to Common Reagents
| Reagent/Condition | Expected Stability | Notes |
| Strong Bases (e.g., NaOH, LDA) | Stable | |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | |
| Mild to Moderate Oxidizing Agents (e.g., PCC, DMP) | Stable | |
| Strong Oxidizing Agents (e.g., KMnO₄) | Potentially Labile | The biphenyl ring may be susceptible to oxidation under harsh conditions. |
| Mild Acids (e.g., acetic acid) | Generally Stable | Stability will be substrate-dependent. |
| Strong Acids (e.g., HBr, TFA) | Labile | Cleavage of the ether linkage is expected.[4] |
| Catalytic Hydrogenation (H₂/Pd-C) | Labile | The primary method for deprotection.[4] |
| Fluoride Reagents (e.g., TBAF) | Stable | Orthogonal to silyl ether deprotection. |
The stability of the BPM group to a wide range of reagents allows for its use in orthogonal protection strategies. For instance, a BPM ether can be maintained while a silyl ether (e.g., TBDMS) is removed with fluoride, or while an ester is saponified under basic conditions.
Conclusion
2-(Chloromethoxy)-1,1'-biphenyl provides access to the 2-(biphenylyl)methyl (BPM) protecting group for hydroxyl functionalities. The steric bulk of the biphenyl moiety may offer advantages in terms of selectivity and in directing stereochemical outcomes. While not as commonly employed as the standard benzyl group, its analogous reactivity in protection and deprotection reactions makes it a potentially valuable tool in the synthetic chemist's arsenal. The protocols and stability data presented herein, largely inferred from well-established benzyl ether chemistry, should serve as a solid starting point for researchers and drug development professionals exploring the use of this protecting group. As with any new reagent, careful optimization of reaction conditions for specific substrates is highly recommended.
References
-
MedLife Mastery. (2025, February 11). Protection Reactions of Alcohols - MCAT Content. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]
-
CoLab. (2015, March 1). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Semantic Scholar. (2003, January 20). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. [Link]
-
SciSpace. (n.d.). Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols. [Link]
-
Ereztech. (2020, January 8). Chloromethyl methyl ether | MOM chloride | ClCH2OCH3. [Link]
-
ACS Publications. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry | ACS Catalysis. [Link]
-
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
PMC. (n.d.). Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions. [Link]
-
University of Bristol. (n.d.). Protecting groups. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
ResearchGate. (n.d.). Mechanism for diphenylmethyl ether protection. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
PMC. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]
-
MDPI. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
ResearchGate. (n.d.). (PDF) Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ResearchGate. (2023, January 1). Thermal stability of used eutectic mixture of biphenyl and diphenyl ether. [Link]
-
PubChem. (n.d.). Dioxy-2-hydroxymethyl-2'-carbonyl biphenyl | C14H12O4 | CID 129774312. [Link]
- Google Patents. (n.d.). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
-
ResearchGate. (2026, February 26). (PDF) A solvent free and selective method for preparation of triphenylmethyl ethers of alcohols and nucleosides. [Link]
-
Organic Syntheses Procedure. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. [Link]
- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
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- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
Application Notes and Protocols for the Acid-Catalyzed Reaction of 2-Hydroxybiphenyl with Formaldehyde
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction between 2-hydroxybiphenyl, formaldehyde, and hydrochloric acid. The user's query regarding the "protection" of 2-hydroxybiphenyl using these reagents points towards a classic electrophilic aromatic substitution. However, this reaction is not a simple protection-deprotection sequence. Instead, the highly activated nature of the phenolic substrate can lead to two primary outcomes: chloromethylation via the Blanc reaction or, more commonly, a condensation reaction to form a dibenzoxanthene derivative. This guide elucidates the mechanistic dichotomy, provides a robust protocol for the synthesis of the dibenzoxanthene product, and emphasizes the critical safety considerations inherent to this chemistry.
Introduction: Beyond a Simple "Protection"
The treatment of an aromatic compound with formaldehyde and hydrogen chloride constitutes the conditions for the Blanc chloromethylation , a method to install a chloromethyl (–CH₂Cl) group onto an aromatic ring.[1][2] While this functional group can be a useful synthetic handle, referring to this transformation as a "protection" of the hydroxyl group on 2-hydroxybiphenyl is a misnomer. The reaction targets the electron-rich aromatic ring, not the hydroxyl group itself.
Furthermore, phenols and other highly activated aromatic systems are often problematic substrates for the Blanc reaction.[1][3] The initial chloromethylated product is itself reactive, and the phenolic ring is highly susceptible to further electrophilic attack. This can lead to uncontrolled side reactions, including the formation of diarylmethane byproducts and polymerization.[1][3]
A significant and often competing reaction pathway is the acid-catalyzed condensation of two molecules of 2-hydroxybiphenyl with one molecule of formaldehyde. This process culminates in the formation of a rigid, heterocyclic structure known as a dibenzoxanthene . This type of cyclization is a well-documented reaction for phenols and naphthols with aldehydes.[4][5][6][7]
This application note will therefore address both potential pathways, with a practical focus on the isolation of the dibenzoxanthene product, which represents a more predictable and often major product under these conditions.
Mechanistic Pathways
The course of the reaction is dictated by a competition between two primary electrophilic aromatic substitution mechanisms.
Pathway A: Blanc Chloromethylation
Under strong acid conditions, formaldehyde is protonated to form a highly reactive hydroxymethyl cation, which is in equilibrium with the even more electrophilic chloromethyl cation.[1][3] The electron-rich biphenyl ring system then attacks this electrophile. The hydroxyl group of 2-hydroxybiphenyl is a powerful ortho-, para-director, activating the positions ortho and para to it. The subsequent loss of a proton restores aromaticity.
It is critical to note that this reaction can generate trace amounts of bis(chloromethyl) ether , a potent human carcinogen, as a byproduct.[3] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Caption: Mechanism of the Blanc Chloromethylation of 2-Hydroxybiphenyl.
Pathway B: Dibenzoxanthene Synthesis
This pathway involves a tandem reaction sequence. The first step is an electrophilic substitution of one 2-hydroxybiphenyl molecule onto the protonated formaldehyde, forming a hydroxymethyl intermediate. This intermediate is then protonated and loses water to form a new benzylic carbocation. This carbocation is a potent electrophile that is attacked by a second molecule of 2-hydroxybiphenyl. The resulting diarylmethane intermediate then undergoes an intramolecular cyclization (ether formation) with the loss of water to yield the thermodynamically stable, fused dibenzoxanthene ring system.
Caption: Mechanism for the Formation of Dibenzoxanthene.
Protocol: Synthesis of Dibenzoxanthene from 2-Hydroxybiphenyl
This protocol is optimized for the synthesis of the dibenzoxanthene derivative, a common and stable product from this reaction.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Properties | Supplier Example |
| 2-Hydroxybiphenyl | C₁₂H₁₀O | 170.21 | White to off-white solid, irritant.[8][9] | Acros A10592 |
| Formaldehyde Solution | CH₂O | 30.03 | 37 wt. % in H₂O, stabilized with methanol. Toxic, corrosive, and carcinogenic.[10][11][12] | Fisher Scientific |
| Hydrochloric Acid, concentrated | HCl | 36.46 | ~37 wt. %, corrosive, causes severe burns.[1][2][13] | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade, flammable liquid. | VWR |
| Ethanol, 95% | C₂H₅OH | 46.07 | For recrystallization. | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution. | --- |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying. | --- |
| Round-bottom flask, 250 mL | --- | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- | --- |
| Reflux condenser | --- | --- | --- | --- |
| Ice bath | --- | --- | --- | --- |
| Separatory funnel, 500 mL | --- | --- | --- | --- |
| Rotary evaporator | --- | --- | --- | --- |
| Buchner funnel and filter paper | --- | --- | --- | --- |
Critical Safety Precautions
-
Hazard Assessment: This reaction involves highly corrosive, toxic, and carcinogenic substances. A thorough risk assessment must be conducted before beginning.
-
Fume Hood: All steps must be performed in a well-ventilated and certified chemical fume hood.
-
Carcinogens: Formaldehyde is a known human carcinogen.[11] This reaction may also produce bis(chloromethyl) ether, a potent carcinogen.
-
Corrosives: Concentrated hydrochloric acid is extremely corrosive and can cause severe burns to skin, eyes, and the respiratory tract.[1][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles at all times.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.
Step-by-Step Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (58.7 mmol) of 2-hydroxybiphenyl in 50 mL of glacial acetic acid. Stir until a homogenous solution is formed.
-
Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Addition of Formaldehyde: While stirring, slowly add 2.4 mL (29.4 mmol, 0.5 equivalents) of 37% formaldehyde solution via a syringe. Maintain the temperature below 10 °C.
-
Acid Addition: To this cooled, stirring mixture, add 10 mL of concentrated hydrochloric acid dropwise over 15-20 minutes. A precipitate may begin to form. Causality Note: The slow, cooled addition of acid is crucial to control the exothermic reaction and minimize the formation of polymeric byproducts.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction mixture will likely become a thick slurry.
-
Work-up - Quenching and Extraction: Pour the reaction mixture into 200 mL of cold water in a beaker. Stir for 15 minutes to break up any solids. Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally 100 mL of brine. Causality Note: The bicarbonate wash neutralizes residual HCl, which is essential before solvent evaporation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure dibenzoxanthene product as a crystalline solid.
Characterization and Expected Results
-
Product: The reaction is expected to yield a dibenzo[a,i]xanthene derivative. The precise isomer may vary, but the core structure will be consistent.
-
Appearance: A white to off-white crystalline solid.
-
Yield: Typical yields for similar reactions range from 60-85%.
-
¹H NMR: Expect complex multiplets in the aromatic region (~7.0-8.0 ppm) and a characteristic singlet for the methylene bridge protons (CH₂) around 4.0-5.0 ppm. The phenolic -OH proton signal from the starting material should be absent.
-
¹³C NMR: Expect numerous signals in the aromatic region (110-155 ppm) and a signal for the methylene bridge carbon around 30-40 ppm.
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting material and the appearance of a strong C-O-C (ether) stretch around 1240 cm⁻¹.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Dibenzoxanthene Synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material persists, extend the reaction time or gently warm the mixture (e.g., to 40°C), but be cautious of byproduct formation. |
| Formation of an Insoluble Tar/Polymer | Reaction temperature was too high; acid was added too quickly. | Ensure efficient cooling during the addition of reagents. Add HCl very slowly. Dilute the reaction mixture with more solvent if it becomes too thick to stir. |
| Product is an Oily Residue | Impurities are present; product may not have crystallized. | Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, purify by column chromatography (silica gel, hexanes/ethyl acetate gradient). |
| Chloromethylated Product Detected | Reaction conditions favored the Blanc pathway (e.g., different stoichiometry or solvent). | This protocol is designed to favor xanthene formation. If chloromethylation is desired, different conditions (e.g., using paraformaldehyde and a Lewis acid like ZnCl₂) should be investigated.[2] |
References
-
Wikipedia. Blanc chloromethylation. [Link]
-
Tang, J., et al. (2019). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. Synthetic Communications, 49(7). [Link]
-
YouTube. (2019). BLANC CHLOROFORMETHYLATION NAME REACTION ORGANIC CHEMISTRY. [Link]
-
Redox. (2021). Safety Data Sheet Formaldehyde. [Link]
-
Evans Vanodine. (2022). SAFETY DATA SHEET FORMALDEHYDE LIQUID. [Link]
-
Arkat USA, Inc. (2006). A novel one pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes catalyzed by SelectfluorTM under solvent free conditions. [Link]
-
International Journal of Innovative Research in Engineering & Management. (2023). New and Efficient Solventless Synthesis of 14-aryl-14H- dibenzo[a,j]xanthene Derivatives with Chemisorbed bis(hydrogen sulphate). [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Formaldehyde solution. [Link]
-
ChemSupply Australia. Safety Data Sheet FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol. [Link]
-
ResearchGate. Synthesis of 14-phenyl-14H-dibenzo[a,j]xanthenes (306) and.... [Link]
-
MDPI. (2021). Synthesis of 14-Substituted-14H-Dibenzo[a,j]Xanthene Derivatives in Presence of Effective Synergetic Catalytic System Bleaching Earth Clay and PEG-600. [Link]
-
SciSpace. Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthene Derivatives Using H-Zeolite A as an Efficient and Reusable Catalyst under Solvent-. [Link]
-
Indian Journal of Chemistry. (2000). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). [Link]
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- 2. health.state.mn.us [health.state.mn.us]
- 3. agilent.com [agilent.com]
- 4. arkat-usa.org [arkat-usa.org]
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- 6. mdpi.com [mdpi.com]
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- 10. redox.com [redox.com]
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- 13. chemos.de [chemos.de]
The 2-Biphenylmethyl (BPM) Group: A Versatile Protecting Strategy for Nucleophilic Reactions
Introduction: The Strategic Role of 2-(Chloromethoxy)-1,1'-biphenyl in Complex Syntheses
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science research, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The 2-(chloromethoxy)-1,1'-biphenyl reagent has emerged as a valuable tool for the protection of various nucleophilic functional groups, most notably alcohols, through the introduction of the 2-biphenylmethyl (BPM) ether. This application note provides a comprehensive guide to the reactivity of 2-(chloromethoxy)-1,1'-biphenyl with a range of nucleophiles, offering detailed protocols for protection and deprotection strategies.
The BPM protecting group offers a unique combination of stability and selective cleavability. Its steric bulk and electronic properties confer robustness against a variety of reaction conditions, while several reliable methods exist for its mild removal, ensuring orthogonality with other protecting groups. This guide will delve into the mechanistic underpinnings of its reactions, provide practical, step-by-step protocols, and summarize key reactivity data to empower researchers in leveraging this versatile synthetic tool.
Mechanistic Rationale: The Sₙ2 Pathway of Nucleophilic Substitution
The reaction of 2-(chloromethoxy)-1,1'-biphenyl with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The electrophilic carbon of the chloromethyl group is the site of nucleophilic attack, leading to the displacement of the chloride leaving group. The presence of the adjacent oxygen atom and the biphenyl moiety influences the reactivity of this electrophilic center.
Caption: Sₙ2 mechanism for the reaction of 2-(Chloromethoxy)-1,1'-biphenyl with a nucleophile.
Synthesis of the Electrophile: Preparation of 2-(Chloromethoxy)-1,1'-biphenyl
The starting material, 2-(chloromethoxy)-1,1'-biphenyl, is typically prepared from the corresponding alcohol, 2-(hydroxymethyl)-1,1'-biphenyl, by reaction with thionyl chloride (SOCl₂). This conversion is a standard method for the synthesis of alkyl chlorides from alcohols.[2]
Protocol 1: Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl
Materials:
-
2-(Hydroxymethyl)-1,1'-biphenyl
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (optional, as an acid scavenger)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Drying tube (CaCl₂)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. If desired, a small amount of anhydrous pyridine (0.1 eq) can be added to neutralize the HCl generated.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(chloromethoxy)-1,1'-biphenyl, which can often be used in the next step without further purification.
Application in Protecting Group Chemistry: Reaction with Nucleophiles
2-(Chloromethoxy)-1,1'-biphenyl serves as an excellent reagent for the protection of various nucleophilic functional groups. The resulting 2-biphenylmethyl (BPM) protected compounds exhibit enhanced stability compared to simpler benzyl ethers.
Reaction with Alcohols: Formation of 2-Biphenylmethyl (BPM) Ethers
The protection of alcohols as BPM ethers is a common application, typically following a Williamson ether synthesis protocol.[3] The alcohol is first deprotonated with a suitable base to form an alkoxide, which then acts as the nucleophile.
Protocol 2: General Procedure for the Protection of a Primary Alcohol
Materials:
-
Alcohol to be protected
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Chloromethoxy)-1,1'-biphenyl
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethoxy)-1,1'-biphenyl (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile (Alcohol) | Base | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | NaH | THF | 12 | >90 (estimated) |
| Cyclohexanol | NaH | DMF | 16 | >85 (estimated) |
| 1-Butanol | KH | THF | 10 | >90 (estimated) |
Note: The yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Reaction with Amines: Synthesis of N-Biphenylmethyl (N-BPM) Amines
Primary and secondary amines can be readily alkylated with 2-(chloromethoxy)-1,1'-biphenyl to afford the corresponding N-BPM protected amines. A non-nucleophilic base is often added to scavenge the HCl generated during the reaction.[4]
Protocol 3: General Procedure for the N-alkylation of a Primary Amine
Materials:
-
Primary amine
-
2-(Chloromethoxy)-1,1'-biphenyl
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
To this stirred solution, add a solution of 2-(chloromethoxy)-1,1'-biphenyl (1.1 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight and monitor by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction with Thiols: Formation of Biphenylmethyl (BPM) Thioethers
Thiols, being excellent nucleophiles, react efficiently with 2-(chloromethoxy)-1,1'-biphenyl to form stable thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Protocol 4: General Procedure for the S-alkylation of a Thiol
Materials:
-
Thiol
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
2-(Chloromethoxy)-1,1'-biphenyl
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water and stir for 30 minutes at room temperature.
-
Add a solution of 2-(chloromethoxy)-1,1'-biphenyl (1.05 eq) in ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Deprotection Strategies: Cleavage of the 2-Biphenylmethyl (BPM) Group
The removal of the BPM protecting group is a critical step in the synthetic sequence. Several methods are available, allowing for selective deprotection in the presence of other functional groups.
Caption: Common deprotection strategies for the 2-biphenylmethyl (BPM) group.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and efficient method for the cleavage of BPM ethers, proceeding under neutral conditions. This method is particularly useful when other acid- or base-labile functional groups are present in the molecule.[5]
Protocol 5: Deprotection by Catalytic Hydrogenolysis
Materials:
-
BPM-protected compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the BPM-protected compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Oxidative Cleavage
Oxidative cleavage, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is an alternative method for deprotecting BPM ethers, particularly when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[6]
Protocol 6: Deprotection by Oxidative Cleavage with DDQ
Materials:
-
BPM-protected compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) and water (H₂O)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the BPM-protected compound in a mixture of dichloromethane and water (e.g., 10:1 v/v).
-
Add DDQ (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC). The reaction mixture typically changes color.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Lewis Acid-Mediated Cleavage
Strong Lewis acids such as trimethylsilyl iodide (TMSI) or boron tribromide (BBr₃) can also be used to cleave BPM ethers.[7] These conditions are generally harsher and less selective than the previous methods.
Protocol 7: Deprotection with Trimethylsilyl Iodide (TMSI)
Materials:
-
BPM-protected compound
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer under an inert atmosphere
Procedure:
-
Dissolve the BPM-protected compound in anhydrous acetonitrile at 0 °C under an inert atmosphere.
-
Add trimethylsilyl iodide (2.0-3.0 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
2-(Chloromethoxy)-1,1'-biphenyl is a highly effective reagent for the protection of a variety of nucleophiles, offering a balance of stability and controlled cleavage. The resulting 2-biphenylmethyl (BPM) protected compounds are valuable intermediates in complex organic syntheses. The protocols outlined in this application note provide a solid foundation for researchers to utilize this versatile protecting group strategy in their synthetic endeavors. Careful consideration of the substrate and the presence of other functional groups will guide the optimal choice of both the protection and deprotection methods.
References
-
Ch. Bhujanga Rao, B. Chinnababu, and Y. Venkateswarlu. "An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions." J. Org. Chem. 2009, 74, 8856-8858. [Link]
-
LibreTexts. "17.8: Protection of Alcohols." Chemistry LibreTexts. [Link]
- Sergeev, A. G.; Hartwig, J. F. "Hydrogenolysis of Ethers." Science 2011, 332 (6028), 439–443.
-
Organic Chemistry Portal. "Alcohol or phenol synthesis by ether cleavage." [Link]
-
SlidePlayer. "Protection of OH group of alcohol." [Link]
-
OpenStax. "17.8 Protection of Alcohols." [Link]
-
Common Organic Chemistry. "Boc Deprotection - TMSI." [Link]
-
BioResources. "Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds." [Link]
-
WordPress. "Trimethylsilyl Iodide (TMSI)." [Link]
- Kinzel, T.; Major, F.; Griesbach, U.; Kunz, H. "Oxidative cleavage of benzylic and related ethers, using an oxoammonium salt." J. Org. Chem. 2009, 74 (24), 9524–9527.
-
MDPI. "Catalytic Transfer Hydrogenolysis Reactions for Lignin Valorization to Fuels and Chemicals." [Link]
-
National Center for Biotechnology Information. "Mechanocatalytic Hydrogenolysis of the Lignin Model Dimer Benzyl Phenyl Ether over Supported Palladium Catalysts." [Link]
-
University of Windsor. "Alcohol Protecting Groups." [Link]
-
Royal Society of Chemistry. "Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system." [Link]
-
National Center for Biotechnology Information. "Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers." [Link]
-
National Center for Biotechnology Information. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." [Link]
- Google Patents.
-
Gelest. "Deprotection of Silyl Ethers." [Link]
-
BioResources. "Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds." [Link]
-
Royal Society of Chemistry. "Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)." [Link]
-
Organic Syntheses. "2,2'-dimethoxy-6-formylbiphenyl." [Link]
-
Royal Society of Chemistry. "Light-induced aryldifluoromethyl-sulfonylation/thioetherification of alkenes using arenethiolates as a photoreductant and sulfur source." [Link]
- Google Patents.
-
MDPI. "2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide." [Link]
-
ResearchGate. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1." [Link]
-
ResearchGate. "Reductive amination with a scavenger: The most “combinatorial” of two-component reactions." [Link]
- Google Patents. "CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl."
-
ResearchGate. "Synthesis of Biphenyls." [Link]
-
MDPI. "A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran." [Link]
-
PubMed. "Oxidative cleavage of benzylic and related ethers, using an oxoammonium salt." [Link]
Sources
- 1. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanocatalytic Hydrogenolysis of the Lignin Model Dimer Benzyl Phenyl Ether over Supported Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
Application Note: 2-(Chloromethoxy)-1,1'-biphenyl in Williamson Ether Synthesis
Executive Summary
This guide details the application of 2-(Chloromethoxy)-1,1'-biphenyl (also known as [1,1'-Biphenyl]-2-yl chloromethyl ether ) as an electrophilic alkylating agent in Williamson ether synthesis. This reagent is primarily utilized to introduce the (1,1'-biphenyl-2-yloxy)methyl (BPOM) moiety onto alcohols and phenols.
The BPOM moiety serves two distinct roles in drug development:
-
Pharmacophore Installation: It introduces a privileged biphenyl scaffold via a flexible oxymethyl linker, enhancing lipophilicity and potential pi-stacking interactions in the target binding pocket.
-
Robust Protecting Group: It acts as a bulky, lipophilic acetal-based protecting group, analogous to Benzyloxymethyl (BOM) or Methoxymethyl (MOM) groups, but with significantly higher steric demand and hydrophobicity.
⚠️ CRITICAL SAFETY WARNING: Chloromethyl ethers are potent alkylating agents and potential carcinogens. This protocol requires strict adherence to engineering controls (fume hood, glove box) and waste management procedures to prevent exposure and environmental contamination.
Part 1: Chemical Context & Mechanism
The Reagent: 2-(Chloromethoxy)-1,1'-biphenyl
-
Chemical Structure: A biphenyl ring system substituted at the ortho position with a chloromethoxy group (-OCH₂Cl).
-
Reactivity Profile: It is a "hard" electrophile due to the high polarization of the C-Cl bond by the adjacent oxygen. It reacts rapidly with nucleophiles (alkoxides, phenoxides) to form acetal linkages (R-O-CH₂-O-Ar).
-
Comparison to Standard Reagents:
-
vs. MOM-Cl: BPOM-Cl is less volatile (higher molecular weight) but offers greater steric bulk and lipophilicity.
-
vs. Benzyl Chloride: BPOM-Cl forms an acetal (O-C-O) linkage, not a simple ether (C-O-C), making the resulting bond susceptible to specific acid-catalyzed cleavage conditions while remaining stable to basic and reductive environments.
-
Reaction Mechanism
The Williamson ether synthesis using alpha-halo ethers proceeds via an SN2 mechanism with significant SN1 character .
-
Ionization (SN1 Pathway): The chlorine atom is a good leaving group, assisted by the lone pair on the ether oxygen, which can stabilize the resulting carbocation via resonance (forming an oxocarbenium ion).
-
Nucleophilic Attack (SN2 Pathway): The alkoxide nucleophile attacks the methylene carbon, displacing the chloride.
In non-polar solvents (DCM, Toluene), the mechanism is tighter (SN2-like). In polar solvents (DMF, THF), the oxocarbenium character increases, enhancing reactivity but also the risk of hydrolysis if moisture is present.
Caption: Mechanistic pathway showing the oxocarbenium intermediate common in alpha-halo ether substitutions.
Part 2: Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Reagent | 2-(Chloromethoxy)-1,1'-biphenyl | Electrophile (0.2 M in DCM/Toluene) |
| Substrate | Target Alcohol/Phenol | Nucleophile |
| Base | DIPEA (Hünig's Base) or NaH | Proton scavenger / Alkoxide formation |
| Solvent | Anhydrous DCM or THF | Reaction medium (Moisture <50 ppm) |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Optional: Finkelstein exchange to reactive Iodide |
| Quench | Sat. NaHCO₃ / Methanol | Neutralization and destruction of excess reagent |
Step-by-Step Procedure
Phase A: Preparation (Inert Atmosphere)
-
Drying: Flame-dry all glassware under vacuum and purge with Argon/Nitrogen.
-
Solvent Prep: Ensure Dichloromethane (DCM) is distilled over CaH₂ or passed through an activated alumina column.
Phase B: Coupling Reaction (Standard Conditions)
This protocol uses DIPEA for acid-sensitive substrates. For sterically hindered alcohols, use NaH in THF.
-
Substrate Dissolution: Dissolve the target alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (2.0 - 3.0 equiv) via syringe.
-
Note: If using NaH (1.2 equiv), add solid NaH at 0°C to the THF solution and stir for 30 min to generate the alkoxide before adding the electrophile.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Add 2-(Chloromethoxy)-1,1'-biphenyl (1.2 - 1.5 equiv) dropwise over 10 minutes.
-
Expert Tip: If the reagent is prepared in situ (from 2-phenylphenol + paraformaldehyde + HCl), ensure it is filtered or decanted to remove excess acid before addition.
-
-
Catalysis (Optional): If the reaction is sluggish (monitored by TLC), add TBAI (0.1 equiv) to generate the more reactive iodomethyl ether in situ.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Monitoring: TLC (Hexane/EtOAc) should show the disappearance of the starting alcohol and the appearance of a less polar product (higher R_f).
-
Phase C: Workup & Purification
-
Quench: Cool to 0°C. Add Methanol (5 equiv) and stir for 15 minutes.
-
Reasoning: Methanol reacts rapidly with any unreacted chloromethyl ether to form the stable (and safer) methoxymethyl ether byproduct, preventing hydrolysis to formaldehyde during aqueous workup.
-
-
Partition: Dilute with DCM and wash with Saturated NaHCO₃ (2x) followed by Brine (1x).
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Note: The BPOM group is lipophilic; the product will elute significantly earlier than the starting alcohol.
-
Part 3: Data Visualization & Workflow
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of BPOM ethers, emphasizing the critical methanol quench step.
Part 4: Safety & Troubleshooting
Safety Profile (Self-Validating Control)
-
Carcinogenicity: Chloromethyl ethers can hydrolyze to release formaldehyde and HCl, and can form bis-chloromethyl ether (BCME), a known carcinogen, in the presence of moisture/acid.
-
Validation: The Methanol Quench step is a self-validating safety control. It chemically converts the hazardous alkylating agent into a benign acetal before the reaction vessel is opened to the atmosphere/aqueous workup. Never skip this step.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvent is <50 ppm H₂O. Increase reagent equivalents (up to 2.0). |
| Starting Material Remains | Steric hindrance | Switch base to NaH (stronger deprotonation). Add TBAI catalyst. Heat to 40°C. |
| Product Decomposition | Acidic silica gel | Add 1% Triethylamine to the eluent during chromatography to neutralize silica acidity. |
| Multiple Spots on TLC | Acetal exchange | Avoid using alcohols (MeOH/EtOH) during the reaction phase; use only for quenching. |
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Available at: [Link]
-
-
Chloromethyl Ethers in Synthesis (MOM/BOM Analogues)
- Biphenyl Moiety in Medicinal Chemistry
- General Protecting Group Strategies (Greene's): Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for acetal protecting groups like MOM/BOM/BPOM).
Sources
Application Notes & Protocols: The Strategic Use of 2-(Chloromethoxy)-1,1'-biphenyl in Complex Multi-Step Synthesis
Introduction: A Modern Tool for Hydroxyl Group Protection
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success.[1][2] A protecting group must be easily introduced, robust enough to withstand a variety of reaction conditions, and selectively removable in high yield without affecting the rest of the molecule.[2] 2-(Chloromethoxy)-1,1'-biphenyl emerges as a sophisticated reagent for the protection of hydroxyl groups, introducing the 2-(1,1'-biphenyl-2-ylmethoxy)methyl (BPOM) ether.
Structurally analogous to the well-known benzyloxymethyl (BOM) protecting group, the BPOM group offers a unique combination of properties derived from its biphenyl moiety.[3] The increased steric bulk and lipophilicity can influence the solubility and chromatographic behavior of intermediates, while the biphenyl chromophore can aid in UV visualization during analysis. This guide provides an in-depth exploration of the BPOM protecting group, detailing its application, stability profile, and cleavage protocols, grounded in the established principles of physical organic chemistry.
Part 1: The BPOM Group as a Robust Hydroxyl Protectant
The primary application of 2-(Chloromethoxy)-1,1'-biphenyl is the protection of alcohols and phenols. The reagent functions as a potent electrophile, reacting with the nucleophilic hydroxyl group to form a stable acetal linkage.
Principle and Rationale
The protection reaction is a nucleophilic substitution where the alcohol attacks the electrophilic carbon of the chloromethoxy group.[4] The reaction is typically performed in the presence of a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base).
Causality of Experimental Choice:
-
Base Selection: A hindered base like DIPEA is crucial. It is sufficiently basic to neutralize the hydrochloric acid generated during the reaction but is too bulky to compete with the alcohol as a nucleophile, thus preventing the formation of unwanted side products.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive 2-(Chloromethoxy)-1,1'-biphenyl and to ensure good solubility of the reactants.
General Workflow: The Protection-Deprotection Cycle
The utility of a protecting group lies in its cyclical application. The following workflow illustrates the strategic use of the BPOM group in a synthetic sequence.
Sources
Technical Guide: Preparation of 2-(Chloromethoxy)-1,1'-biphenyl
This Application Note and Protocol is designed for senior researchers and drug development professionals. It details the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl , a specialized electrophile used for introducing the biphenyloxymethyl moiety (often as a protecting group or pharmacophore linker).
Part 1: Executive Summary & Safety Directive
Scope
This protocol details the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl (also referred to as 2-biphenylyl chloromethyl ether) via the O-chloromethylation of 2-phenylphenol. This compound is a reactive
Critical Safety Directive (Read Before Proceeding)
DANGER: CARCINOGENIC & REACTIVE HAZARD
-
Bis(chloromethyl) ether (BCME) Formation: The reaction of formaldehyde and HCl can generate BCME, a potent human carcinogen, as a volatile byproduct.[1]
-
Containment: All operations must be performed in a properly functioning chemical fume hood or a glovebox.
-
Hydrolytic Instability: The product releases HCl and formaldehyde upon contact with moisture.
-
PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory.
Part 2: Chemical Basis & Mechanism[2]
Reaction Scheme
The synthesis proceeds via the acid-catalyzed reaction of 2-phenylphenol with paraformaldehyde and anhydrous hydrogen chloride.
Mechanism:
-
Depolymerization: Paraformaldehyde depolymerizes in the presence of acid to generate monomeric formaldehyde.
-
Hemiacetal Formation: The phenolic hydroxyl group attacks the protonated formaldehyde to form a hemiacetal intermediate.
-
Substitution: The hydroxyl group of the hemiacetal is protonated and displaced by a chloride ion (SN1/SN2 hybrid character) to yield the
-chloroether.
Figure 1: Reaction pathway for the O-chloromethylation of 2-phenylphenol.
Part 3: Experimental Protocol
Equipment & Materials
| Component | Specification | Purpose |
| Reaction Vessel | 3-Neck Round Bottom Flask (250 mL) | Main reactor; flame-dried. |
| Gas Inlet | Fritted gas dispersion tube | Efficient HCl saturation. |
| Scrubber | NaOH trap (10%) | Neutralize excess HCl gas. |
| Solvent | Dichloromethane (DCM), Anhydrous | Reaction medium (inert). |
| Reagent A | 2-Phenylphenol (CAS 90-43-7) | Substrate (>99% purity). |
| Reagent B | Paraformaldehyde (Powder) | Formaldehyde source (1.2 equiv). |
| Reagent C | Calcium Chloride (Fused, Granular) | Drying agent/catalyst. |
| Gas Source | HCl Gas Cylinder (or H2SO4/NaCl gen.) | Anhydrous acid source.[2] |
Step-by-Step Methodology
Phase 1: Setup and Dehydration
-
Apparatus Assembly: Assemble a flame-dried 3-neck flask equipped with a magnetic stir bar, a thermometer, a gas inlet tube (subsurface), and a gas outlet connected to a drying tube (CaCl2) followed by a NaOH scrubber.
-
Solvent Prep: Ensure DCM is distilled over CaH2 or obtained from a solvent purification system. Moisture is the enemy of this reaction.
Phase 2: Reaction Initiation
-
Charging: Under a nitrogen flow, charge the flask with:
-
2-Phenylphenol: 17.0 g (100 mmol)
-
Paraformaldehyde: 3.6 g (120 mmol, 1.2 equiv)
-
DCM: 100 mL
-
CaCl2 (Granular): 5.0 g (Optional but recommended to sequester water formed).
-
-
Cooling: Immerse the flask in an ice/water bath (0 °C). Stir for 10 minutes to suspend the paraformaldehyde.
Phase 3: HCl Saturation (The Critical Step)
-
Gas Addition: Begin bubbling anhydrous HCl gas through the suspension at a moderate rate.
-
Observation: The mixture will initially be cloudy. As the reaction proceeds and the paraformaldehyde depolymerizes and reacts, the solution typically becomes clear (if CaCl2 is not used) or the paraformaldehyde disappears.
-
Duration: Continue bubbling at 0 °C for 2–3 hours.
-
Completion: Stop gas flow. Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
In-Process Control (IPC): Aliquot 0.1 mL, blow down with N2 (do not add water), dissolve in CDCl3. Check for disappearance of phenolic proton and appearance of -OCH2Cl peak (Singlet, ~5.7 ppm).
-
Phase 4: Isolation (Hydrolysis Prevention)
-
Purge: Bubble dry Nitrogen through the solution for 30 minutes to remove excess dissolved HCl. This is crucial to prevent degradation during concentration.
-
Filtration: If CaCl2 or solid residues are present, filter rapidly through a fritted glass funnel (coarse) under a blanket of nitrogen.
-
Concentration: Transfer the filtrate to a rotary evaporator.
-
Final Drying: Evaporate to dryness to yield the crude oil.
Purification & Storage
-
Purity: The crude material obtained via this method is typically >90% pure and suitable for immediate use in alkylation reactions.[1]
-
Distillation: If high purity is required, vacuum distillation can be performed, but is hazardous due to potential BCME presence.
-
Boiling Point Estimate: ~140–150 °C at 0.5 mmHg (Extrapolated).
-
-
Storage: Store in a tightly sealed vial under Argon at -20 °C. The compound degrades over time if exposed to moisture, releasing HCl.
Part 4: Data Visualization & Characterization
Expected Analytical Data
| Technique | Signal/Parameter | Interpretation |
| 1H NMR (400 MHz, CDCl3) | -OCH2Cl (Diagnostic Peak). | |
| Aromatic protons (Biphenyl system). | ||
| 13C NMR | Methylene carbon (-OCH2Cl). | |
| Physical State | Viscous Oil / Low melting solid | Colorless to pale yellow. |
| Reactivity | Rapid precipitate with AgNO3 | Confirms reactive alkyl chloride. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical nitrogen purge step.
Part 5: Troubleshooting & Optimization
-
Problem: Low Yield / Recovery of Starting Material.
-
Cause: Insufficient HCl concentration or wet reagents.
-
Solution: Ensure HCl stream is vigorous and reagents are strictly anhydrous. Add fused CaCl2 to the pot.
-
-
Problem: Product Hydrolysis (Phenol peak reappears).
-
Cause: Moisture ingress during workup.
-
Solution: Avoid aqueous washes (bicarb wash is risky unless very rapid and cold). Rely on N2 purge and high-vac removal of HCl.
-
-
Problem: C-Alkylation (Chloromethyl group on ring).
-
Cause: Temperature too high or presence of strong Lewis Acid.
-
Solution: Maintain 0 °C strictly. Do not use ZnCl2 unless O-alkylation fails.
-
References
-
Specific Methodology for Chloromethyl Ethers: Marvel, C. S.; Porter, P. K.[8] "Chloromethyl Methyl Ether."[1][8] Organic Syntheses, Coll.[3][8] Vol. 1, p. 377 (1941). URL:[Link] (Foundational protocol for HCl/Formaldehyde chloromethylation).
- General Reactivity of Alpha-Halo Ethers: Benneche, T. "Syntheses with alpha-halo ethers." Synthesis, 1995(1), 1-27. (Review of reactivity and stability of chloromethyl ethers).
-
Safety & Handling of Chloromethyl Ethers: Occupational Safety and Health Administration (OSHA). "Bis(Chloromethyl) Ether and Methyl Chloromethyl Ether."[1] URL:[Link] (Critical safety standards for handling carcinogenic ether byproducts).
- Analogous Biphenyl Chemistry: Meyers, A. I.; Lutomski, K. A. "Asymmetric Synthesis of 1,1'-Binaphthyls." Journal of the American Chemical Society, 104, 879 (1982). (Demonstrates the stability and usage of biphenyl ether protecting groups).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3972947A - Process for the preparation of chloromethyl methyl ether - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. fao.org [fao.org]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Significance of the Biphenyl Scaffold and the Role of 2-(Chloromethoxy)-1,1'-biphenyl
An In-Depth Guide to the Application of 2-(Chloromethoxy)-1,1'-biphenyl in the Synthesis of Advanced Biphenyl-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of 2-(Chloromethoxy)-1,1'-biphenyl, a specialized reagent for introducing the biphenylmethoxymethyl (BOM-biphenyl) ether moiety. This functionalization is a critical step in the synthesis of complex biphenyl-based ligands, which are of paramount importance in modern medicinal chemistry and materials science. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the application of these synthesized ligands in contemporary drug discovery, with a focus on their role as small-molecule inhibitors.
The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its rigid, yet conformationally flexible, nature allows it to serve as a potent scaffold that can be precisely decorated with functional groups to optimize interactions with biological targets.[2][3] Biphenyl-containing molecules have demonstrated a wide array of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1]
In recent years, the biphenyl scaffold has been central to the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), such as the PD-1/PD-L1 immune checkpoint pathway.[4][5] In many of these inhibitors, a biphenyl group acts as a crucial anchor, fitting into hydrophobic pockets on the protein surface to disrupt the PPI.[5]
Synthesizing these complex molecules often requires a strategic approach involving the use of protecting groups and specialized building blocks. 2-(Chloromethoxy)-1,1'-biphenyl serves as a key reagent in this context. Analogous to the more common benzyl chloromethyl ether (BOM-Cl), it is used to introduce a biphenylmethoxymethyl (BOM-biphenyl) protecting group or to permanently install a biphenylmethyl ether linkage as part of the final ligand structure.[6][7][8] This guide focuses on the practical application of this reagent for the etherification of phenolic substrates, a common step in the assembly of biphenyl-based drug candidates.
Reaction Mechanism and Scientific Rationale
The primary application of 2-(Chloromethoxy)-1,1'-biphenyl is the etherification of alcohols, and particularly phenols, via a Williamson ether synthesis. This reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.
Causality Behind Experimental Choices:
-
The Nucleophile: The reaction is most effective with a strong nucleophile. For a phenol, this is achieved by deprotonation of the acidic hydroxyl group using a suitable base to form a more nucleophilic phenoxide anion.
-
Choice of Base: A non-nucleophilic base is critical to prevent it from competing with the phenoxide in reacting with the electrophilic reagent. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is an excellent choice. Its bulky isopropyl groups sterically hinder the nitrogen atom, making it a poor nucleophile while remaining an effective proton scavenger. Other bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can also be used effectively.[9][10]
-
The Electrophile: 2-(Chloromethoxy)-1,1'-biphenyl is a potent electrophile. The carbon atom of the chloromethyl group is rendered highly electron-deficient by the adjacent oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack.
-
Solvent Selection: Anhydrous, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the phenoxide salt and do not interfere with the reaction by protonating the nucleophile. Anhydrous conditions are crucial as water would compete as a nucleophile and hydrolyze the reagent.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm upon addition of the reagents. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion at a reasonable rate.[9][11]
Detailed Experimental Protocol
This protocol provides a general, self-validating procedure for the synthesis of a biphenylmethoxymethyl (BOM-biphenyl) protected phenol.
Objective: To synthesize an aryl-biphenylmethyl ether from a phenolic starting material using 2-(Chloromethoxy)-1,1'-biphenyl.
Materials & Reagents:
-
Phenolic substrate (1.0 equiv)
-
2-(Chloromethoxy)-1,1'-biphenyl (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) to the stirred solution via syringe.
-
Slowly add 2-(Chloromethoxy)-1,1'-biphenyl (1.2 equiv) dropwise over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring (Self-Validation):
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear, while the starting material spot diminishes. Use a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
-
Work-up and Quenching:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Purification:
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure aryl-biphenylmethyl ether.
-
-
Characterization (Validation):
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the phenolic proton signal and the appearance of new signals corresponding to the -O-CH₂-O- and biphenyl protons in the NMR spectrum will confirm a successful reaction.
-
Quantitative Data Summary
The following table summarizes typical parameters and expected results for the described protocol, based on analogous etherification reactions.[9][10]
| Parameter | Value / Condition | Rationale / Expected Outcome |
| Molar Ratio (Phenol:Reagent:Base) | 1.0 : 1.2 : 1.5 | A slight excess of the electrophile and base ensures complete consumption of the limiting phenolic substrate. |
| Solvent | Anhydrous Dichloromethane (DCM) | A polar aprotic solvent that facilitates the SN2 reaction without interfering. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature prevents side reactions; warming ensures a reasonable reaction rate. |
| Reaction Time | 12 - 24 hours | Typical duration to ensure high conversion for moderately reactive phenols. |
| Typical Yield | 75 - 95% | Expected yield for a clean reaction after chromatographic purification. |
| Purity (Post-Chromatography) | >98% | Achievable with careful purification, validated by NMR and MS. |
Application in Drug Development: Targeting the PD-1/PD-L1 Pathway
The synthesis of biphenylmethyl ethers is not merely an academic exercise; it is a key step in constructing potent therapeutic agents. A prime example is the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, a cornerstone of modern cancer immunotherapy.[4]
Many advanced inhibitors feature a (2-methyl-[1,1'-biphenyl]-3-yl)methoxy or similar moiety.[12][13] This group is introduced using a reagent analogous to 2-(Chloromethoxy)-1,1'-biphenyl. The biphenyl portion of the molecule is critical for its efficacy, as it inserts into a deep hydrophobic pocket on the surface of the PD-L1 protein dimer, acting as an anchor.[5] This binding induces dimerization of PD-L1, preventing it from engaging with its receptor, PD-1, on T-cells. This blockade restores the T-cells' ability to recognize and attack cancer cells.[4][5]
The synthetic protocol described here provides a direct and reliable route to install this critical pharmacophore, enabling researchers to build and test novel drug candidates with enhanced potency and optimized pharmacological properties.
References
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Skwarczynska, M., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters. [Link]
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- Sun, H., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo.
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- Ali, A., et al. (2023). Representative examples for biphenyl containing marketed drugs.
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-
Pierini, A.B., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules. [Link]
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Tanaka, T., et al. (2003). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications. [Link]
- Dodd, A., et al. (2022). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives.
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- Gronquist, M.R., & Vivelo, T.S. (2009). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
- Chemical Communications (RSC Publishing). (2018). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols.
- Baschieri, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
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Derivatization of 2-Hydroxybiphenyl via its Chloromethoxy Ether: An In-depth Technical Guide
This comprehensive guide provides a detailed exploration of the derivatization of 2-hydroxybiphenyl through the formation of its chloromethoxy ether, 2-(chloromethoxy)-1,1'-biphenyl. This application note is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a thorough understanding of the underlying chemical principles, safety imperatives, and practical considerations essential for successful synthesis and application. The biphenyl moiety is a crucial structural component in a wide array of pharmacologically active compounds, and its functionalization is a key step in the development of new therapeutic agents.[1][2] Derivatization, the process of chemically modifying a compound, can enhance its properties for analysis or create new functionalities for further synthetic transformations.[3]
Introduction: The Strategic Importance of Chloromethoxy Ether Derivatization
2-Hydroxybiphenyl serves as a versatile starting material in organic synthesis.[4] Its phenolic hydroxyl group provides a reactive handle for various chemical modifications. The introduction of a chloromethoxy ether, specifically the methoxymethyl (MOM) ether, is a strategic choice for several reasons:
-
Protection of the Phenolic Hydroxyl Group: The MOM group is a widely used protecting group for alcohols and phenols. It is stable under a variety of reaction conditions, yet can be readily cleaved when desired, making it an invaluable tool in multi-step syntheses.
-
Enhanced Reactivity: The chloromethoxy ether introduces a reactive chloromethyl group, which can serve as an electrophilic site for subsequent nucleophilic substitution reactions. This opens up avenues for further molecular elaboration and the construction of more complex architectures.
-
Modification of Physicochemical Properties: Derivatization alters the polarity, solubility, and other physical properties of the parent molecule, which can be advantageous for purification, formulation, or biological activity.
The synthesis of 2-(chloromethoxy)-1,1'-biphenyl from 2-hydroxybiphenyl typically proceeds via a Williamson ether synthesis-type reaction, where the phenoxide of 2-hydroxybiphenyl acts as a nucleophile attacking an electrophilic chloromethylating agent.[5][6][7][8]
Reaction Mechanism and Workflow
The formation of the chloromethoxy ether from 2-hydroxybiphenyl involves the reaction of the corresponding phenoxide with a chloromethylating agent. A common and effective, though highly hazardous, reagent for this transformation is chloromethyl methyl ether (CMME). The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the phenol.
Reaction Scheme:
The reaction follows an SN2 mechanism, where the phenoxide ion performs a backside attack on the electrophilic carbon of CMME, displacing the chloride ion.[7][8]
Below is a graphical representation of the overall experimental workflow.
Caption: Experimental workflow for the synthesis of 2-(chloromethoxy)-1,1'-biphenyl.
Safety First: Handling Chloromethyl Methyl Ether (CMME)
Extreme Caution is Mandated. Chloromethyl methyl ether (CMME) is a highly toxic, volatile, flammable liquid and a known human carcinogen.[9][10][11][12] All operations involving CMME must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is essential.
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Store CMME in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[10][13] Recommended storage temperature is 2-8 °C.[10]
-
Ground and bond containers during transfer to prevent static discharge.[9][11] Use only non-sparking tools.[11]
-
Work in a designated area.[11]
-
-
Spill and Waste Disposal:
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hydroxybiphenyl | ≥99% | Standard Chemical Supplier | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier | Highly reactive, handle with care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv or equivalent | Standard Chemical Supplier | Use a freshly opened bottle or dried over a suitable agent. |
| Chloromethyl Methyl Ether (CMME) | ≥95% | Specialized Chemical Supplier | EXTREMELY HAZARDOUS. Handle with extreme caution. |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | For quenching the reaction. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying the organic phase. | |
| Ethyl Acetate | HPLC Grade | For extraction and chromatography. | |
| Hexanes | HPLC Grade | For chromatography. |
Step-by-Step Synthesis Procedure
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybiphenyl (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Dissolve the 2-hydroxybiphenyl in anhydrous THF.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath).
-
Causality: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the weakly acidic phenolic hydroxyl group to form the more nucleophilic phenoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Allow the reaction mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full formation of the sodium 2-biphenyloxide.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add chloromethyl methyl ether (1.2 eq) via the dropping funnel.
-
Causality: A slight excess of the electrophile (CMME) is used to drive the reaction to completion. The addition is performed slowly at low temperature to manage the exothermicity of the SN2 reaction.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization of 2-(Chloromethoxy)-1,1'-biphenyl
The purified product should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Appearance of a characteristic singlet for the -O-CH₂-Cl protons (typically around δ 5.5-6.0 ppm) and a singlet for the -O-CH₃ protons (around δ 3.4-3.6 ppm). The aromatic protons of the biphenyl moiety will also be present in the expected regions. |
| ¹³C NMR | Appearance of signals corresponding to the chloromethoxy group carbons and the biphenyl carbons. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₃H₁₁ClO. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should be observable. |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretching band from the starting material (2-hydroxybiphenyl) and the appearance of C-O-C stretching bands characteristic of an ether. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation. | Ensure the use of anhydrous solvent and a sufficient excess of fresh, reactive sodium hydride. |
| Incomplete reaction with CMME. | Increase the reaction time or slightly elevate the temperature (monitor carefully). | |
| Hydrolysis of CMME. | Ensure all reagents and glassware are scrupulously dry. | |
| Multiple Products | Side reactions. | Maintain a low reaction temperature during the addition of reagents. |
| Difficulty in Purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. |
Conclusion
The derivatization of 2-hydroxybiphenyl to its chloromethoxy ether is a valuable synthetic transformation that provides a protected phenol and introduces a reactive handle for further functionalization. While the procedure is straightforward, the extreme hazard associated with chloromethyl methyl ether necessitates meticulous adherence to safety protocols. This guide provides the necessary details for researchers to confidently and safely perform this important derivatization, paving the way for the synthesis of novel biphenyl-containing molecules with potential applications in drug discovery and materials science.
References
-
DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training. Retrieved from [Link]
- Shakil, M. S., & Hasan, M. M. (2019). Phenol-Formaldehyde.
- Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. In Organic Reactions (Vol. 1, pp. 63-90). John Wiley & Sons, Inc.
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Taylor & Francis Online. (2019). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. Retrieved from [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from [Link]
-
Toppr. (n.d.). Phenol reaction. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
U.S. Forest Service. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Retrieved from [Link]
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ResearchGate. (n.d.). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-. Retrieved from [Link]
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YouTube. (2023, December 25). Phenol Formaldehyde Reaction || BSc #NEET #JEE #CUET #organic chemistry. Retrieved from [Link]
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-
Analytice. (n.d.). Chloromethyl methyl ether – analysis. Retrieved from [Link]
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ScholarWorks @ University of Houston. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. Retrieved from [Link]
-
California Air Resources Board. (1997, November 12). Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, April 15). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 2-hydroxybiphenyl – Knowledge and References. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ether, chloromethyl methyl -. Retrieved from [Link]
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International Journal for Scientific Research & Development. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl -. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Chloromethyl methyl ether – Knowledge and References. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl
Abstract
This document provides a detailed technical guide for the scale-up synthesis of 2-(Chloromethoxy)-1,1'-biphenyl, a crucial intermediate in the development of advanced materials and pharmaceutical agents. The protocol herein is grounded in the principles of chloromethylation of 2-hydroxybiphenyl, emphasizing procedural robustness, scalability, and, most critically, stringent safety measures. Due to the classification of chloromethyl ethers as potential carcinogens, this guide dedicates significant attention to hazard mitigation, appropriate handling protocols, and engineering controls. The intended audience includes researchers, process chemists, and drug development professionals with a strong background in synthetic organic chemistry.
Introduction and Significance
2-(Chloromethoxy)-1,1'-biphenyl serves as a versatile bifunctional molecule. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid yet tunable core.[1] The introduction of a chloromethoxy group provides a reactive handle for subsequent nucleophilic substitutions, making it an ideal building block for introducing a methoxymethyl (MOM) ether protecting group or for constructing more complex molecular architectures. Its synthesis, however, requires the handling of highly reactive and hazardous chloromethylating agents.
The primary challenge in the synthesis of α-chloro ethers like 2-(Chloromethoxy)-1,1'-biphenyl is the potential for the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[2][3][4] Therefore, the selection of a synthetic route that minimizes the formation of this impurity is paramount. Modern methods, such as those utilizing acetals and an acid halide, are often preferred over older protocols involving formaldehyde and hydrogen chloride for this reason.[5] This application note details a process that balances yield and purity with operational safety.
Synthetic Strategy: Causality and Experimental Choices
The chosen synthetic route is the chloromethylation of 2-hydroxybiphenyl (2-phenylphenol). This method is advantageous due to the ready availability of the starting material and the directness of the transformation. The core of this process is an electrophilic substitution reaction where the hydroxyl group of 2-phenylphenol is converted into a chloromethyl ether.
Reaction Mechanism
The reaction proceeds via the in situ generation of a reactive electrophile from a chloromethylating agent. A common and effective method involves the reaction between dimethoxymethane and an acid halide (e.g., acetyl chloride or thionyl chloride), catalyzed by a Lewis acid such as zinc(II) salts.[6][7] This approach is favored for scale-up as it significantly reduces the risk of forming the hazardous bis(chloromethyl) ether byproduct.[5]
The proposed mechanism is as follows:
-
Activation: The Lewis acid catalyst (e.g., ZnCl₂) coordinates to one of the methoxy groups of dimethoxymethane, making it a better leaving group.
-
Halide Attack: The chloride from the acid halide attacks the activated complex, displacing a methoxy group and forming chloromethyl methyl ether (MOM-Cl) and a methyl ester byproduct.
-
Phenol Activation: The 2-hydroxybiphenyl substrate is deprotonated or coordinates with the catalyst.
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic chloromethyl methyl ether, displacing the chloride ion to form the desired 2-(methoxymethoxy)-1,1'-biphenyl.
-
Conversion to Final Product: A subsequent reaction with a chloride source under acidic conditions converts the methoxymethyl ether to the target chloromethyl ether.
An alternative and more direct, though potentially more hazardous, approach is the direct reaction with formaldehyde or paraformaldehyde and hydrogen chloride.[8][9]
Mandatory Safety and Handling Protocols
WARNING: Chloromethyl ethers are regulated as potential human carcinogens.[3][10] All operations involving these substances must be conducted with strict adherence to safety protocols to prevent any exposure.
-
Engineering Controls : All manipulations must be performed within a certified, negative-pressure chemical fume hood or, preferably, a glove box. The work area must be clearly demarcated as a "regulated area" with restricted access.[11]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear heavy-duty, chemical-resistant gloves (e.g., multi-layer laminates like Saranex or 4H). Double-gloving is highly recommended. Gloves must be inspected before use and disposed of as hazardous waste after completion of the task.[12]
-
Eye Protection : Tightly fitting safety goggles and a full-face shield are mandatory.
-
Body Protection : A flame-resistant lab coat, worn over long-sleeved clothing, and an impervious apron are required.
-
Respirator : For any operations with a risk of aerosol formation or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
-
Spill and Decontamination : Have an emergency spill kit ready. Spills should be absorbed with a non-combustible material. The area should then be decontaminated. All contaminated materials, including clothing, must be treated as hazardous waste.
-
Waste Disposal : All liquid and solid waste containing chloromethyl ethers must be collected in clearly labeled, sealed containers for disposal by certified hazardous waste personnel.
-
Quenching : Excess chloromethylating reagents must be quenched carefully in the reaction vessel. A common method is the slow addition of an aqueous solution of a base like sodium bicarbonate or ammonia while maintaining cooling.
Detailed Scale-Up Synthesis Protocol
This protocol describes the synthesis on a 0.5 mole scale. All equipment must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
Reagent and Equipment Table
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Hydroxybiphenyl | 90-43-7 | 170.21 | 85.1 g | 0.50 | Purity ≥99% |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 18.0 g | 0.60 (eq. CH₂O) | Store in a desiccator |
| Zinc Chloride (anhydrous) | 7646-85-7 | 136.30 | 6.8 g | 0.05 | Must be anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1000 mL | - | Anhydrous, inhibitor-free |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | ~55 g | ~1.5 | From a lecture bottle |
| Saturated NaHCO₃ (aq) | - | - | 500 mL | - | For work-up |
| Brine (Saturated NaCl) | - | - | 250 mL | - | For work-up |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 30 g | - | For drying |
Experimental Workflow Diagram
Caption: High-level experimental workflow for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl.
Step-by-Step Protocol
-
Reactor Setup : Assemble a 2L, four-necked, round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a gas dispersion tube for subsurface gas delivery. Ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen.
-
Charging Reagents : To the reactor, add 2-hydroxybiphenyl (85.1 g, 0.50 mol), paraformaldehyde (18.0 g, 0.60 eq.), anhydrous zinc chloride (6.8 g, 0.05 mol), and anhydrous dichloromethane (1000 mL).
-
Reaction Initiation : Begin vigorous stirring and cool the resulting slurry to 0-5 °C using an ice/water bath.
-
HCl Addition : Slowly bubble dry hydrogen chloride gas through the gas dispersion tube into the reaction mixture. The reaction is exothermic; maintain the internal temperature below 10 °C. Continue the addition until the mixture is saturated and approximately 55 g of HCl has been added. This can be monitored by weighing the source cylinder or by passing the off-gas through a bubbler and into a base trap.
-
Reaction Progression : Once the HCl addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature (20-25 °C). Stir vigorously for 12-18 hours. The reaction mixture should become a clear, homogeneous solution.
-
Monitoring : Monitor the reaction progress by taking small aliquots, quenching them in aqueous NaHCO₃, extracting with DCM, and analyzing by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or HPLC. The reaction is complete when the 2-hydroxybiphenyl spot/peak is consumed.
-
Work-up - Quenching : Upon completion, cool the reaction mixture back to 0-5 °C. CAUTION: Vigorous gas evolution (CO₂) will occur. Slowly and carefully add saturated aqueous sodium bicarbonate solution (~500 mL) portion-wise via a dropping funnel, ensuring the rate of addition does not cause excessive frothing or a temperature rise above 15 °C.
-
Work-up - Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 150 mL portions of DCM.
-
Work-up - Washing : Combine all organic layers and wash with 250 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of fresh DCM.
-
Purification : Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid. The product can be purified by vacuum distillation or by flash column chromatography on silica gel.[13]
Reaction Scheme and Product Characterization
Overall Reaction
Caption: Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl via chloromethylation of 2-hydroxybiphenyl.
Analytical Data Summary
The purified product should be characterized to confirm its identity and purity.[14]
| Analysis Method | Expected Results |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.2-7.6 (m, 9H, Ar-H), δ ~ 5.7 (s, 2H, -O-CH₂-Cl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 154 (Ar-C-O), 121-138 (Ar-C), δ ~ 70 (-O-CH₂-Cl) |
| Mass Spec (EI) | m/z = 218.06 (M⁺), 220.06 (M+2⁺, ³⁷Cl isotope peak) |
| FT-IR (neat, cm⁻¹) | ~3060 (Ar C-H), ~2950 (Aliphatic C-H), ~1250 (C-O stretch), ~750 (C-Cl stretch) |
| HPLC Purity | >98% (e.g., C18 column, MeCN/H₂O gradient, UV detection at 254 nm)[15][16] |
Conclusion
The protocol described provides a robust and scalable method for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl. The paramount consideration in any scale-up of this process is the unwavering commitment to safety. The extreme hazards associated with chloromethyl ethers necessitate the use of appropriate engineering controls and personal protective equipment at all times. By following these guidelines, researchers and drug development professionals can safely produce this valuable intermediate for a wide range of applications.
References
-
Albert Einstein College of Medicine. These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. [Link]
-
New Jersey Department of Health. CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. [Link]
- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Marvel, C. S., & Porter, P. K. (n.d.). Ether, chloromethyl methyl. Organic Syntheses Procedure. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Journal of Organic Chemistry, 70(23), 9618-9621. [Link]
- Google Patents. (n.d.). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
-
Wikipedia. (n.d.). Bis(chloromethyl) ether. [Link]
-
Reddy, M. A., et al. (2006). Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. ResearchGate. [Link]
-
Berliner, M. A., & Belecki, K. (n.d.). GENERATION OF CHLOROMETHYL METHYL ETHER AND OTHER α-CHLORO ETHERS IN SITU AND THEIR REACTIONS WITH ALCOHOLS. Organic Syntheses Procedure. [Link]
-
Yao, C. C., & Miller, G. C. (1979). Bis(Chloromethyl)Ether Formation and Detection in Selected Work Environments. [Link]
- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
Organic Syntheses Procedure. (n.d.). 6H-Benzo[c]chromen-6-one. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. [Link]
-
Organic Syntheses. (2018). Preparation of 6H-Benzo[c]chromen-6-one. [Link]
-
ACS Publications. (2023). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. [Link]
-
ResearchGate. (2015). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. [Link]
-
SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high. [Link]
-
Organic Syntheses Procedure. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). [Link]
-
Yan, B. (Ed.). (2004). Analysis and Purification Methods in Combinatorial Chemistry. Wiley. [Link]
-
KNAUER. (2022). Detection and qualification limits of biphenyl with diode array detection. [Link]
-
Kumar, P., et al. (n.d.). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. PMC. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]_can_I_purify_two_different-substituted_aromatic_compounds)
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl
Welcome to the technical support center for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes.
Synthesis Overview: The Chloromethylation of 2-Phenylphenol
The synthesis of 2-(Chloromethoxy)-1,1'-biphenyl is typically achieved through the chloromethylation of 2-phenylphenol (also known as 2-hydroxybiphenyl). This electrophilic aromatic substitution reaction, a variation of the Blanc-Quelet reaction, introduces a chloromethoxy group onto the phenolic ring.[1] The most common method involves the reaction of 2-phenylphenol with a source of formaldehyde (such as paraformaldehyde or formalin) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[1][2][3]
The reaction proceeds by the acid-catalyzed generation of a reactive electrophile from formaldehyde, which is then attacked by the electron-rich aromatic ring of 2-phenylphenol. The resulting hydroxymethyl intermediate is subsequently converted to the chloromethyl ether under the reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is the most common issue in this synthesis. The primary culprits are often suboptimal reaction conditions and the formation of side products.
Answer:
Several factors can contribute to low yields. Let's break down the potential causes and their solutions:
A. Side Reactions:
The most significant side reaction is the formation of diarylmethane derivatives.[2][3][4] This occurs when the newly formed and highly reactive 2-(chloromethoxy)-1,1'-biphenyl undergoes a Friedel-Crafts alkylation with another molecule of the starting material, 2-phenylphenol.
-
Explanation of Causality: The chloromethyl group is a potent alkylating agent, and under the acidic conditions of the reaction, it can be activated to further react with the electron-rich phenol.
-
Solutions:
-
Temperature Control: Higher temperatures tend to favor the formation of the diarylmethane byproduct.[2] Maintain a lower reaction temperature, typically between 25-40°C, to minimize this side reaction.
-
Stoichiometry: Using a slight excess of the formaldehyde source can help to drive the initial chloromethylation reaction to completion, but a large excess may not be beneficial. A molar ratio of 1:1.2 to 1:1.5 of 2-phenylphenol to formaldehyde is a good starting point.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed.
-
B. Incomplete Reaction:
If your starting material remains largely unreacted, consider the following:
-
Explanation of Causality: Insufficient activation of the electrophile or poor solubility of the reactants can lead to a stalled reaction.
-
Solutions:
-
Catalyst Activity: Ensure your Lewis acid catalyst (e.g., zinc chloride) is anhydrous. Moisture will deactivate the catalyst.
-
Solvent System: The choice of solvent is crucial. While the reaction can be run neat, using a non-polar organic solvent like dichloromethane (DCM) or a high-boiling solvent like Dowtherm A can improve solubility and temperature control.[5][6][7]
-
HCl Source: Ensure a steady stream of anhydrous HCl gas is bubbled through the reaction mixture, or that concentrated hydrochloric acid is used in sufficient quantity to drive the reaction.
-
C. Product Degradation:
The product itself can be unstable under prolonged exposure to acidic conditions.
-
Explanation of Causality: The chloromethyl ether is susceptible to hydrolysis back to the alcohol or further reactions.
-
Solutions:
-
Work-up: Once the reaction is complete, perform the work-up promptly. This typically involves quenching with cold water or ice and extracting the product into an organic solvent.
-
Neutralization: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid.
-
Here is a summary table for troubleshooting low yields:
| Potential Cause | Explanation | Recommended Action |
| Dierylmethane Formation | Friedel-Crafts alkylation of starting material with product. | Lower reaction temperature, optimize stoichiometry, monitor reaction time. |
| Incomplete Reaction | Insufficient catalyst activity or poor reactant solubility. | Use anhydrous catalyst, select an appropriate solvent, ensure adequate HCl. |
| Product Degradation | Instability of the chloromethyl ether in acidic conditions. | Prompt work-up and neutralization after reaction completion. |
Question 2: I am observing a significant amount of an unknown, high-molecular-weight impurity in my crude product. What could it be and how do I prevent it?
Answer:
This high-molecular-weight impurity is very likely the diarylmethane byproduct discussed in the previous question. It can also be a result of polymerization, especially with highly activated phenols.[8]
-
Identification: This byproduct will have a molecular weight roughly corresponding to the sum of the product and the starting material, minus HCl. It can be characterized by mass spectrometry and NMR.
-
Prevention: The strategies to prevent its formation are the same as those to improve the overall yield:
-
Strict Temperature Control: Keep the reaction cool.
-
Catalyst Choice: While zinc chloride is common, for highly activated systems, a milder catalyst might be considered, though this may require longer reaction times.
-
Reaction Monitoring: Avoid letting the reaction run for an extended period after the starting material has been consumed.
-
Below is a workflow to diagnose and address the formation of high-molecular-weight impurities:
Caption: Troubleshooting workflow for high-molecular-weight impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best source of formaldehyde for this reaction: paraformaldehyde or formalin?
A: Both can be used, but paraformaldehyde is often preferred for several reasons. Formalin is an aqueous solution of formaldehyde (typically 37%), and the presence of water can interfere with the Lewis acid catalyst and potentially lead to unwanted side reactions, such as hydrolysis. Paraformaldehyde is a solid polymer of formaldehyde that depolymerizes in situ under acidic conditions, providing a source of anhydrous formaldehyde.
Q2: What are the safety considerations for this reaction?
A: This reaction should be performed in a well-ventilated fume hood. The primary safety concern is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct, which is a potent carcinogen.[1] The formation of BCME is more likely when there is a high concentration of formaldehyde and hydrogen chloride. Therefore, it is crucial to maintain good temperature control and avoid a large excess of these reagents. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I use a different Lewis acid catalyst besides zinc chloride?
A: Yes, other Lewis acids such as aluminum chloride, tin(IV) chloride, or titanium(IV) chloride can be used.[2] However, stronger Lewis acids like aluminum chloride can sometimes promote the formation of the diarylmethane byproduct more aggressively. Zinc chloride is often a good compromise between reactivity and selectivity for this type of transformation. The choice of catalyst may require some optimization for your specific reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major byproducts. The disappearance of the 2-phenylphenol spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be used to determine the relative amounts of each component in an aliquot of the reaction mixture.
Experimental Protocol: Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl
This is a general protocol and may require optimization.
Materials:
-
2-Phenylphenol
-
Paraformaldehyde
-
Anhydrous Zinc Chloride
-
Dichloromethane (DCM, anhydrous)
-
Hydrogen Chloride (gas or concentrated HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (or dropping funnel), and a condenser, add 2-phenylphenol (1.0 eq) and anhydrous zinc chloride (0.2-0.5 eq).
-
Add anhydrous DCM to the flask to create a stirrable slurry.
-
Add paraformaldehyde (1.2-1.5 eq) to the mixture.
-
Begin stirring and cool the flask in an ice bath to 0-5°C.
-
Slowly bubble anhydrous hydrogen chloride gas through the mixture, or add concentrated hydrochloric acid dropwise, maintaining the temperature below 10°C.
-
After the initial exotherm subsides, remove the ice bath and allow the reaction to stir at room temperature (or a slightly elevated temperature, e.g., 30-40°C, if required).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: General workflow for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl.
References
- Vertex AI Search, DOWTHERM A eutectic mixture of 26.5 diphenyl + 73.5 diphenyl oxide Diphyl, Accessed: 2024-11-20
- SLS, Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH, Accessed: 2024-11-20
- ChemPoint, DOWTHERM A - Dow Thermal Fluid Products, Accessed: 2024-11-20
- Thermic Fluids Pvt Ltd, Dowtherm - Synthetic Organic Fluids, Accessed: 2024-11-20
- Durham E-Theses, New studies in aromatic chloromethyl
- Anco Chemicals, Dowtherm A, Accessed: 2024-11-20
- Sciencemadness.org, CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS - REYNOLD C. FUSON AND CH MCKEEVER, Accessed: 2024-11-20
- Google Patents, US2541408A - Catalytic chloromethylation of arom
- RSC Publishing, A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects, Accessed: 2024-11-20
- University of Wisconsin-Madison, Phenol-Formaldehyde, Accessed: 2024-11-20
- MilliporeSigma, 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid, Accessed: 2024-11-20
- PubMed, Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma, Accessed: 2024-11-20
- REVISTA DE CHIMIE, Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols*, Accessed: 2024-11-20
- Benchchem, An In-depth Technical Guide to the Synthesis of 3'-(Hydroxymethyl)
- PrepChem.com, Synthesis of 4,4'-bis (hydroxymethyl) biphenyl, Accessed: 2024-11-20
- ChemRxiv, Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
- Beilstein Journals, Formaldehyde surrogates in multicomponent reactions, Accessed: 2024-11-20
- Arabian Journal of Chemistry, Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties, Accessed: 2024-11-20
- Wikipedia, Blanc chloromethyl
- Organic Syntheses Procedure, 2,2'-dimethoxy-6-formylbiphenyl, Accessed: 2024-11-20
- Forest Products Laboratory, Reaction of Formaldehyde with Phenols: A Computational Chemistry Study, Accessed: 2024-11-20
- ResearchGate, Reaction of formaldehyde with phenols: a computational chemistry study., Accessed: 2024-11-20
- Google Patents, CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl, Accessed: 2024-11-20
- Google Patents, CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system, Accessed: 2024-11-20
- Beilstein Journals, Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone, Accessed: 2024-11-20
- MDPI, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities, Accessed: 2024-11-20
- ResearchGate, Solvent switched synthesis of biphenyl‐2‐carbonitriles and..., Accessed: 2024-11-20
- Journal of the Chemical Society C: Organic (RSC Publishing), Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene, Accessed: 2024-11-20
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Technical Support Center: Side Reactions in the Chloromethylation of 2-Hydroxybiphenyl
Welcome to the technical support center for the chloromethylation of 2-hydroxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and mitigating common side reactions. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The chloromethylation of 2-hydroxybiphenyl is a crucial step in the synthesis of various high-value intermediates for pharmaceuticals and specialty chemicals.[1] The reaction, typically a variation of the Blanc chloromethylation, involves treating the aromatic ring with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[2][3][4] However, the high reactivity of the 2-hydroxybiphenyl substrate, driven by the activating hydroxyl group, makes it susceptible to several side reactions that can complicate purification and significantly reduce the yield of the desired product.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve clean, high-yielding, and reproducible results.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My yield of the desired mono-chloromethylated 2-hydroxybiphenyl is consistently low. What are the likely causes and how can I fix this?
A1: Low yields are a frequent issue and can stem from multiple factors, primarily related to reaction conditions and competing side reactions.[5][6]
Probable Causes & Solutions:
-
Suboptimal Temperature: The chloromethylation reaction is highly exothermic and temperature-sensitive.
-
Scientific Rationale: Higher temperatures increase the rate of all reactions, but they disproportionately favor side reactions like diarylmethane formation and polymerization, which often have higher activation energies.[7]
-
Solution: Maintain a strict, low-temperature profile, typically between 0°C and 10°C. Use an efficient cooling bath (e.g., ice-salt) and add reagents slowly to prevent temperature spikes.[6]
-
-
Incorrect Stoichiometry: The molar ratio of reactants is critical for selectivity.
-
Scientific Rationale: An excess of the chloromethylating agent (formaldehyde/HCl) will inevitably lead to over-alkylation, forming di- and even tri-substituted byproducts.[5]
-
Solution: Begin with a 1:1 molar ratio of 2-hydroxybiphenyl to formaldehyde. If di-substitution is still an issue, consider using a slight sub-stoichiometric amount of formaldehyde (e.g., 0.95 equivalents) to ensure the starting material is the excess reagent.
-
-
Polymerization: The product, a reactive benzyl chloride derivative, can self-polymerize or react with the starting material under acidic conditions, forming insoluble tars.
-
Scientific Rationale: The acidic catalyst (e.g., ZnCl₂) can promote Friedel-Crafts alkylation where the newly formed chloromethyl group on one molecule alkylates the aromatic ring of another.[3]
-
Solution: As soon as the reaction is deemed complete (monitored by TLC or GC), quench it immediately by pouring the mixture into ice water. This dilutes the acid and lowers the temperature, effectively stopping these secondary reactions. Prompt work-up is crucial.[5]
-
Q2: I'm observing significant amounts of a di-chloromethylated byproduct in my crude NMR. How can I improve selectivity for the mono-substituted product?
A2: The formation of di-substituted byproducts is a classic challenge when working with highly activated aromatic rings like 2-hydroxybiphenyl.[3]
Probable Causes & Solutions:
-
Excess Chloromethylating Agent: This is the most common cause.
-
Scientific Rationale: Once the first, highly activating chloromethyl group is added, the ring becomes even more susceptible to a second electrophilic attack. If a high concentration of the electrophile is present, this second reaction becomes kinetically favorable.
-
Solution: Carefully control the stoichiometry, ensuring no more than one equivalent of formaldehyde is used. Monitor the reaction closely and stop it once the starting material is consumed, but before significant di-substitution occurs.
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long will favor the thermodynamically stable, more substituted products.
-
Scientific Rationale: Even with correct stoichiometry, given enough time, the system will trend towards further substitution as the mono-chloromethylated product is more activated than the starting material.
-
Solution: Create a time course study. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes), quench them, and analyze by TLC or GC to determine the optimal reaction time that maximizes mono-product formation while minimizing di-product.
-
-
High Catalyst Concentration: A high concentration of the Lewis acid catalyst can increase the rate of the second substitution.
-
Scientific Rationale: The catalyst's role is to generate the active electrophile.[2] A higher catalyst concentration leads to a higher steady-state concentration of the electrophile, increasing the probability of multiple substitutions.
-
Solution: Reduce the amount of catalyst (e.g., ZnCl₂) used. While this may slow the reaction, it often provides a significant improvement in selectivity.
-
Q3: My final product is contaminated with a high molecular weight impurity, likely a diarylmethane derivative. How is this formed and how can I prevent it?
A3: Diarylmethane formation is a well-known side reaction in chloromethylations, arising from the high reactivity of the chloromethylated product.[3][7]
Probable Causes & Solutions:
-
High Reaction Temperature: This is a major contributor.
-
Scientific Rationale: The chloromethylated product can act as a potent electrophile in a subsequent Friedel-Crafts alkylation reaction with another molecule of 2-hydroxybiphenyl. This secondary alkylation is highly temperature-dependent.[7]
-
Solution: Strict adherence to low reaction temperatures (0-5°C) is the most effective preventative measure.[5]
-
-
High Reactant Concentration: Concentrated reaction mixtures increase the likelihood of intermolecular reactions.
-
Scientific Rationale: According to collision theory, higher concentrations increase the frequency of collisions between the chloromethylated product and unreacted starting material, leading to the diarylmethane byproduct.
-
Solution: Conduct the reaction at a slightly lower concentration by using more solvent. This can disfavor the bimolecular side reaction relative to the desired unimolecular substitution.
-
-
Strong Lewis Acid Catalysts: Certain catalysts are known to promote Friedel-Crafts alkylation more than others.
-
Scientific Rationale: Stronger Lewis acids like aluminum chloride are particularly effective at promoting the alkylation that leads to diarylmethanes.[7]
-
Solution: Use a milder catalyst. Zinc chloride is a standard choice for a reason; it is effective for the initial chloromethylation without being overly aggressive in promoting secondary alkylation.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the chloromethylation of 2-hydroxybiphenyl?
A1: The reaction proceeds via electrophilic aromatic substitution, similar to a Friedel-Crafts reaction.[4][8] First, the chloromethylating agent (formaldehyde) is activated by the acid and catalyst (e.g., ZnCl₂) to form a highly reactive electrophile, which could be a protonated formaldehyde, a (chloromethyl)oxonium cation, or a chlorocarbenium ion.[3] The electron-rich aromatic ring of 2-hydroxybiphenyl then attacks this electrophile. This is followed by rearomatization of the ring to form a hydroxymethyl intermediate, which is rapidly converted to the final chloromethyl product under the reaction conditions.[2][3]
Q2: Which position on the 2-hydroxybiphenyl ring is most susceptible to chloromethylation and why?
A2: The substitution pattern is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the phenyl (-C₆H₅) group is a weakly activating ortho-, para-director.[9] The hydroxyl group's effect is dominant. Therefore, electrophilic attack will occur overwhelmingly on the hydroxyl-bearing ring. The primary sites of substitution will be the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent phenyl group may disfavor the ortho position closest to it, making the para position (C5) and the other ortho position (C3) the most likely candidates for substitution.
Q3: What are the pros and cons of different chloromethylating agents, for instance, formaldehyde/HCl versus chloromethyl methyl ether (MOM-Cl)?
A3:
| Reagent System | Pros | Cons |
|---|---|---|
| Formaldehyde / HCl / ZnCl₂ | Inexpensive and readily available reagents.[7] | Can lead to a complex mixture of side products (di-substitution, diarylmethanes).[3][7] Reaction can be difficult to control. Generates the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[2][3] |
| Chloromethyl Methyl Ether (MOM-Cl) | Often gives cleaner reactions and better yields, especially with deactivated substrates.[3] Can sometimes be used under milder conditions. | Is itself a potent carcinogen.[10] More expensive than formaldehyde. Reaction still requires a Lewis acid catalyst and careful control. |
Q4: How can I safely handle this reaction, given the potential formation of bis(chloromethyl) ether (BCME)?
A4: Safety is paramount. Bis(chloromethyl) ether (BCME) is a potent human carcinogen, and its formation is a known risk in Blanc reactions.[2][3][10]
-
Engineering Controls: ALWAYS perform the reaction in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consider laminate film gloves like SilverShield), a lab coat, and splash goggles.
-
Quenching: Upon completion, the reaction mixture can be quenched with aqueous ammonia or another amine.[11] BCME is rapidly destroyed under basic conditions. However, be aware that this may also hydrolyze your desired product to the corresponding benzyl alcohol. A careful, cold aqueous workup followed by immediate extraction is an alternative.
Recommended Protocol and Parameters
The key to a successful chloromethylation of 2-hydroxybiphenyl is careful control over reaction parameters to favor mono-substitution.
Table 1: Optimized Reaction Parameters for Mono-chloromethylation
| Parameter | Recommended Value | Rationale |
| Temperature | 0 - 5 °C | Minimizes diarylmethane formation and polymerization.[5][7] |
| Molar Ratio (Biphenyl:CH₂O) | 1 : 0.95 - 1.0 | Prevents di-substitution by avoiding excess electrophile.[5] |
| Catalyst | Zinc Chloride (ZnCl₂) | Effective catalyst with lower tendency to promote diarylmethane formation compared to AlCl₃.[1][7] |
| Reaction Time | 2 - 6 hours (Monitor by TLC/GC) | Avoids prolonged exposure of the product to acidic conditions, reducing side reactions.[5] |
| Work-up | Rapid quench with ice-water | Immediately stops the reaction and prevents further side product formation.[5] |
Experimental Workflow: Controlled Mono-chloromethylation
-
Setup: In a flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve 2-hydroxybiphenyl (1.0 eq.) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Cooling: Cool the mixture in an ice-salt bath to 0°C.
-
Catalyst Addition: Add anhydrous zinc chloride (0.5 - 1.0 eq.) to the cooled solution.
-
Reagent Introduction: Begin bubbling dry HCl gas through the solution. Concurrently, slowly add paraformaldehyde (0.95 eq.) in portions, ensuring the temperature does not exceed 5°C.
-
Monitoring: Stir vigorously at 0-5°C, taking aliquots every hour to monitor the reaction's progress by TLC or GC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing a large volume of crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution until neutral, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Visualized Mechanisms and Workflows
Main Reaction Mechanism
Caption: Mechanism of the Blanc Chloromethylation.
Major Side Reaction Pathways
Caption: Common side reaction pathways.
General Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- Benchchem. (n.d.). Common side products in the chloromethylation of 2-chlorothiophene.
- Chemistry LibreTexts. (2023, January 22).
- Journal of Chemical Research. (2019).
- Burckhalter, J. H., & Leib, R. I. (1961). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry.
- Wikipedia. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Optimizing Chloromethylation of Thiophene.
- Alfa Chemistry. (n.d.).
- Kishida, T., Yamauchi, T., Kubota, Y., & Sugi, Y. (2006). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates.
- J&K Scientific LLC. (2025, May 27).
- Burckhalter, J. H., & Leib, R. I. (1961). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions.
- Indian Academy of Sciences. (n.d.).
- Organic Chemistry Portal. (n.d.). Blanc Reaction.
- ResearchGate. (n.d.).
- Sciencemadness Discussion Board. (2020, January 22).
- Filo. (2025, September 7).
- American Chemical Society. (n.d.).
- Eglington, M. (1992). New studies in aromatic chloromethylation. Durham E-Theses, Durham University.
- Fluorine notes. (2019, December 2).
- Hartough, H. D. (1950). Trimethylbenzene Chlorides and Their Derivatives. Industrial and Engineering Chemistry.
- Google Patents. (n.d.).
- Alfa Chemistry. (n.d.). Bouveault-Blanc Reduction.
- Grokipedia. (n.d.). Bouveault–Blanc reduction.
- Liu, Q., Wei, W., Zhang, Y., et al. (2009). Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil–Water Biphasic System.
- Name Reactions. (n.d.). Bouveault-Blanc Reduction.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Bouveault–Blanc reduction.
- Semantic Scholar. (2006, March 1).
- YouTube. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples.
- ResearchGate. (2025, August 10). An Improved Bouveault—Blanc Ester Reduction with Stabilized Alkali Metals.
- University of Calgary. (n.d.).
- Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- MIT OpenCourseWare. (n.d.).
- Chemistry LibreTexts. (2021, February 21). 4.
- ResearchGate. (2009, July 10). Understanding the mechanism of polar Diels–Alder reactions.
- Master Organic Chemistry. (2018, March 23). HOMO & LUMO In The Diels Alder Reaction.
- UC Santa Barbara. (n.d.). Molecular Orbitals in the Diels-Alder Reaction.
- PubMed. (2017, March 22). Electrostatic Control of Regioselectivity in Au(I)
- MDPI. (n.d.). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. Blanc Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2-(Chloromethoxy)-1,1'-biphenyl
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(Chloromethoxy)-1,1'-biphenyl. As a key intermediate in various synthetic applications, obtaining this compound in high purity is paramount. The synthesis, typically a chloromethylation of 2-phenylphenol, is a classic electrophilic aromatic substitution. However, like many such reactions, it is often accompanied by the formation of specific, and sometimes challenging, impurities.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team frequently encounters. We will delve into the "why" behind the purification strategies, moving beyond simple protocols to provide a mechanistic understanding of the challenges and their solutions. Our goal is to empower you with the knowledge to not only purify your product but also to diagnose and resolve issues as they arise in your own laboratory setting.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the work-up and purification of 2-(Chloromethoxy)-1,1'-biphenyl from a typical reaction mixture.
Q1: What are the most likely impurities I need to remove from my crude reaction mixture?
The synthesis of 2-(Chloromethoxy)-1,1'-biphenyl typically involves the reaction of 2-phenylphenol with formaldehyde and hydrogen chloride (HCl), often with a Lewis acid catalyst like zinc chloride. This is a variant of the Blanc chloromethylation reaction.[1] The primary impurities arise directly from the starting materials and the reaction mechanism itself.
You should anticipate the following:
-
Unreacted 2-Phenylphenol: Incomplete conversion is common, leaving residual starting material. Due to its phenolic hydroxyl group, it has significantly different acidity and polarity compared to the product.[2][3]
-
Diaryl(biaryl)methane Byproduct: This is the most common and often most challenging impurity. The product, 2-(chloromethoxy)-1,1'-biphenyl, is a reactive benzyl chloride derivative. It can act as an electrophile and undergo a subsequent Friedel-Crafts alkylation with another molecule of the starting material (2-phenylphenol) or the biphenyl core of another product molecule.[1][4][5] This results in a larger, less polar methylene-bridged compound. Higher temperatures and high concentrations of reactants can favor the formation of this byproduct.[4][6]
-
Polymeric Material: Formaldehyde can self-polymerize under acidic conditions, and phenols can react with excess formaldehyde to form resinous oligomers, leading to a sticky or gummy crude product.[7]
-
Hydrolysis Product: The chloromethoxy group is susceptible to hydrolysis, especially during aqueous work-up, which can convert the product to 2-(hydroxymethyl)-1,1'-biphenyl.
Q2: My crude product is a dark, sticky gum after removing the solvent. How should I proceed?
This is a very common observation and usually indicates the presence of polymeric material and unreacted acidic reagents.
Initial Troubleshooting Steps:
-
Redissolve: Dissolve the crude residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Water: To remove excess formaldehyde and HCl.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acid and, crucially, to remove the unreacted 2-phenylphenol. The basic wash deprotonates the acidic phenol, forming a water-soluble phenoxide salt that partitions into the aqueous layer.[3]
-
Brine (Saturated NaCl solution): To break any emulsions and remove bulk water from the organic layer.[8]
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This work-up procedure should yield a much cleaner, less gummy crude material that is more amenable to further purification by chromatography.
Q3: I see two major spots on my TLC plate after the aqueous work-up. They are close together and not very polar. What are they and how do I separate them?
This is the classic presentation of the desired product and the diaryl(biaryl)methane byproduct. The byproduct is typically slightly less polar than the product.
-
Product: 2-(Chloromethoxy)-1,1'-biphenyl
-
Likely Byproduct: Methylene-bridged biphenyl dimer
Separating these two compounds is the primary purification challenge. Due to their similar polarities, a simple extraction or recrystallization of the crude mixture is unlikely to be effective. Flash column chromatography is the recommended method of choice. [9][10]
Q4: My product seems to be degrading during flash chromatography on silica gel. What's happening?
The chloromethoxy group (-OCH₂Cl) is an ether, but it behaves like a reactive alkyl halide. It is sensitive to nucleophiles and can be particularly unstable on acidic surfaces. Standard silica gel is slightly acidic and can promote the hydrolysis of your product to the corresponding alcohol (2-(hydroxymethyl)-1,1'-biphenyl) or other decomposition pathways.
Troubleshooting Strategies for Chromatography:
-
Run the column quickly: Minimize the time the compound spends on the stationary phase.
-
Neutralize the Silica: Pre-treat your eluent by adding a small amount of a tertiary amine base, such as triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina.
Q5: Can I purify 2-(Chloromethoxy)-1,1'-biphenyl by recrystallization?
Recrystallization is most effective when the desired compound constitutes the vast majority of the mixture (>90-95%). While it is an excellent technique for final polishing, it is generally not suitable for removing the large amounts of the diaryl(biaryl)methane byproduct present in the crude mixture.
However, after flash chromatography, if you have collected fractions that are >95% pure but still contain minor impurities, recrystallization can be an excellent final step.[11][12] A mixed-solvent system is often effective.
Suggested Recrystallization Solvent Systems:
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Toluene / Heptane
The general procedure involves dissolving the compound in a minimum amount of the more polar "good" solvent (e.g., DCM) at an elevated temperature and then slowly adding the less polar "poor" solvent (e.g., hexane) until the solution becomes faintly cloudy. Allowing the mixture to cool slowly should induce crystallization.[13]
Part 2: Experimental Protocols & Data
Protocol 1: Optimized Aqueous Work-Up
This protocol is designed to remove water-soluble impurities and unreacted starting materials from the crude reaction mixture.
-
Quenching: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath.
-
Dilution: Slowly add an equal volume of cold water to the reaction mixture with stirring. Then, add an appropriate organic solvent (e.g., ethyl acetate or DCM) to dilute the organic components.
-
Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.
-
Base Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently at first to release any evolved CO₂ gas. Once gas evolution ceases, shake vigorously. Drain and discard the aqueous layer. Repeat this wash one more time.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break emulsions. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should be free-flowing, not clumped together.
-
Concentration: Filter the dried organic solution to remove the Na₂SO₄. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to obtain the crude product, which is now ready for chromatographic purification.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for separating the product from the major non-polar byproduct.[10]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or DCM). An ideal system will give the product an Rf value of approximately 0.2-0.3 and show good separation from the byproduct spot.
-
Column Packing (Slurry Method):
-
Choose a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your starting solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) as needed to elute your product in a reasonable time. The less polar byproduct will elute first, followed by the desired product.
-
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them via rotary evaporation to yield the purified 2-(Chloromethoxy)-1,1'-biphenyl.
Table 1: Example TLC Data for Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Rf of Byproduct | Rf of Product | Separation (ΔRf) | Comments |
| 98:2 | 0.45 | 0.35 | 0.10 | Good starting point. Provides clear separation. |
| 95:5 | 0.60 | 0.50 | 0.10 | Spots are higher up, may elute too quickly. |
| 90:10 | 0.75 | 0.68 | 0.07 | Poor separation. Too polar. |
Part 3: Visualization of Key Processes
Visualizing the reaction and purification workflow can help in understanding the origin of impurities and the logic of the separation strategy.
Diagram 1: Synthetic and Side-Reaction Pathway
Caption: Key reaction pathways in the synthesis.
Diagram 2: General Purification Workflow
Caption: Step-by-step purification flowchart.
References
- Shakhashiri, B. Z. (n.d.). Phenol-Formaldehyde. University of Wisconsin-Madison.
- Lidzey, T. J. (1985). New studies in aromatic chloromethylation. Durham University E-Theses.
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. Retrieved from [Link]
-
El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19323-19369. Retrieved from [Link]
-
Esteves, P. M., et al. (2002). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Forest Products Laboratory. Retrieved from [Link]
-
Esteves, P. M., et al. (2002). Reaction of formaldehyde with phenols: a computational chemistry study. ResearchGate. Retrieved from [Link]
- Vlase, L., et al. (2009). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revue Roumaine de Chimie, 54(1), 73-77.
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Smith, A. B., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
- WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. Google Patents.
-
Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Meyers, A. I., & Gabel, R. (1987). 2,2'-DIMETHOXY-6-FORMYLBIPHENYL. Organic Syntheses, 66, 80. Retrieved from [Link]
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. Google Patents.
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. sciencemadness.org [sciencemadness.org]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. orgsyn.org [orgsyn.org]
- 11. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Strategies for Preventing Decomposition of 2-(Chloromethoxy)-1,1'-biphenyl During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(Chloromethoxy)-1,1'-biphenyl. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this compound: its decomposition during experimental workup. Our goal is to equip you with the knowledge and protocols necessary to ensure the stability and purity of your product.
Understanding the Challenge: The Instability of 2-(Chloromethoxy)-1,1'-biphenyl
2-(Chloromethoxy)-1,1'-biphenyl is a valuable intermediate in organic synthesis. However, like other α-chloro ethers, it is highly susceptible to decomposition, primarily through hydrolysis.[1][2] The presence of water or acidic/basic conditions during the workup process can rapidly degrade the molecule, leading to the formation of 2-hydroxy-1,1'-biphenyl (the corresponding alcohol), formaldehyde, and hydrochloric acid (HCl).[1] This not only results in a loss of yield but also complicates the purification of the desired product.
The primary decomposition pathway is initiated by the facile cleavage of the carbon-chlorine bond, which is activated by the adjacent oxygen atom. This leads to the formation of a resonance-stabilized oxocarbenium ion, which is then readily attacked by water.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of 2-(Chloromethoxy)-1,1'-biphenyl decomposition during workup?
A1: Decomposition can be indicated by several observations:
-
Formation of a white precipitate: This could be the less soluble 2-hydroxy-1,1'-biphenyl.
-
A decrease in the pH of the aqueous layer: The generation of HCl will make the aqueous phase acidic.[1]
-
A sharp, irritating odor: This may be due to the formation of formaldehyde.[1]
-
Complex TLC or HPLC chromatograms: The appearance of multiple new spots or peaks that were not present in the initial reaction mixture.
Q2: Why is my product decomposing even when I use a neutral water wash?
A2: Even "neutral" water can be slightly acidic due to dissolved carbon dioxide. More importantly, if your reaction mixture contains any residual acid from a previous step, a simple water wash will not be sufficient to neutralize it. The localized acidic environment at the interface of the organic and aqueous layers can be enough to catalyze rapid hydrolysis.[3]
Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture?
A3: While NaOH will neutralize any acid present, it is generally not recommended for the workup of 2-(Chloromethoxy)-1,1'-biphenyl. Strong bases can also promote the hydrolysis of the compound and may lead to other side reactions.[4] A milder base, such as sodium bicarbonate, is a much safer choice.[5][6]
Q4: Is it necessary to perform the workup at low temperatures?
A4: Yes, temperature control is critical. The rate of hydrolysis, like most chemical reactions, increases with temperature. Performing all aqueous washes at 0-5 °C will significantly slow down the decomposition process.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Significant product loss after aqueous workup. | Hydrolysis due to the presence of acid and/or water. | 1. Strictly Anhydrous Conditions: Ensure all solvents and reagents used in the reaction are anhydrous.[7] 2. Neutralize Before Water Contact: Before adding any aqueous solution, quench the reaction with a non-aqueous acid scavenger (e.g., a hindered amine base like N,N-diisopropylethylamine) if compatible with your reaction. 3. Use Pre-Chilled, Mildly Basic Washes: Wash the organic layer with a cold (0-5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] This will neutralize any acid without introducing a harsh basic environment. |
| Formation of an emulsion during extraction. | The biphenyl structure can have surfactant-like properties, especially if partial decomposition to the hydroxyl compound has occurred. | 1. Brine Wash: After the bicarbonate wash, perform a wash with a saturated aqueous solution of sodium chloride (brine).[5][6] This increases the ionic strength of the aqueous layer, helping to break the emulsion and "salt out" the organic product. 2. Minimize Agitation: Use gentle inversions of the separatory funnel rather than vigorous shaking. 3. Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.[8] |
| Product appears oily or impure after solvent removal. | Contamination with byproducts of decomposition (e.g., 2-hydroxy-1,1'-biphenyl) or residual water. | 1. Thorough Drying: After the final wash, dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] 2. Azeotropic Removal of Water: If water persists, consider adding toluene and removing the solvent under reduced pressure. This can help to azeotropically remove residual water.[9] 3. Purification: Further purification by column chromatography on silica gel may be necessary. Use a non-polar eluent system to minimize contact time with the acidic silica. |
| Product degrades during column chromatography. | Silica gel is acidic and can cause decomposition of the acid-sensitive compound on the column. | 1. Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. 2. Use Alumina: Consider using neutral or basic alumina instead of silica gel for chromatography. 3. Rapid Chromatography: Perform flash chromatography quickly to minimize the residence time of the compound on the stationary phase. |
Recommended Workup Protocol to Minimize Decomposition
This protocol is designed to mitigate the risk of hydrolysis by maintaining neutral to slightly basic conditions and low temperatures throughout the workup process.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quench (if necessary): If the reaction was performed under acidic conditions, consider adding a non-aqueous acid scavenger like N,N-diisopropylethylamine dropwise at 0-5 °C until the mixture is neutral.
-
Dilute with a Non-Polar Solvent: Dilute the reaction mixture with a pre-chilled (0-5 °C) non-polar organic solvent such as diethyl ether or ethyl acetate.
-
First Wash (Bicarbonate): Transfer the diluted mixture to a separatory funnel containing an equal volume of cold (0-5 °C), saturated aqueous sodium bicarbonate solution. Invert the funnel gently several times, venting frequently to release any CO₂ that may have formed.[6] Allow the layers to separate and drain the aqueous layer.
-
Second Wash (Water): Wash the organic layer with an equal volume of cold (0-5 °C) deionized water using the same gentle inversion technique.
-
Third Wash (Brine): Wash the organic layer with an equal volume of cold (0-5 °C) saturated aqueous sodium chloride (brine).[5][6] This will help to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into a flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 15-20 minutes at room temperature to ensure all water is absorbed.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh, cold solvent. Combine the filtrates and remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath temperature not exceeding 30 °C).
Visualizing the Process: Decomposition and Prevention
Decomposition Pathway of 2-(Chloromethoxy)-1,1'-biphenyl
Caption: Hydrolysis of 2-(Chloromethoxy)-1,1'-biphenyl.
Recommended Workup Workflow
Caption: Workflow to minimize decomposition.
References
-
Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - Canada.ca. Available at: [Link]
-
Chloromethyl ethyl ether | C3H7ClO | CID 18523 - PubChem. Available at: [Link]
-
Formation and Decomposition of Bis(chloromethyl) Ether in Aqueous Media. Available at: [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]
-
Understanding the Acid Workup: A Key Step in Organic Chemistry - Oreate AI Blog. Available at: [Link]
-
6.6: Common "work-up" - Chemistry LibreTexts. Available at: [Link]
-
ATSDR Bis(Chloromethyl) Ether (BCME) ToxGuide. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Chloromethyl Methyl Ether - Sinochem Nanjing Corporation. Available at: [Link]
-
Kinetic studies of bis(chloromethyl)ether hydrolysis by mass spectrometry - ACS Publications. Available at: [Link]
-
Workup. Available at: [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC. Available at: [Link]
-
MedChem Tips and Tricks – ACSGCIPR. Available at: [Link]
-
Biphenyl Degradation Pathway - Eawag-BBD. Available at: [Link]
- US3884982A - Process for preparing chloromethyl methyl ether - Google Patents.
-
2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. Available at: [Link]
-
Toxicological Profile for Bis(2-Chloromethyl)Ether - ATSDR. Available at: [Link]
-
benzyl chloromethyl ether - Organic Syntheses Procedure. Available at: [Link]
- US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents.
-
Degradation of polychlorinated biphenyl mixtures (Aroclors 1242, 1254, and 1260) by the white rot fungus Phanerochaete chrysosporium as evidenced by congener-specific analysis - PMC. Available at: [Link]
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. Available at: [Link]
-
Chloromethyl methyl ether - Wikipedia. Available at: [Link]
-
Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap. Available at: [Link]
-
Preparation of biphenyl - PrepChem.com. Available at: [Link]
-
Photodecomposition of Chlorinated Biphenyls and Dibenzofurans - Toxic Docs. Available at: [Link]
-
Biphenyl degradation upper pathway. I, biphenyl; II,... - ResearchGate. Available at: [Link]
-
Biphenyl (CICADS) - INCHEM. Available at: [Link]
-
Substituent effects on the oxidation of substituted biphenyl congeners by type II methanotroph strain CSC1 - ResearchGate. Available at: [Link]
-
Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
Sources
- 1. canada.ca [canada.ca]
- 2. Chloromethyl ethyl ether | C3H7ClO | CID 18523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3884982A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
troubleshooting failed reactions of 2-(Chloromethoxy)-1,1'-biphenyl
Reagent Code: BPOM-Cl (Biphenyl-2-yloxymethyl chloride)
Status: Active Support Topic Last Updated: October 2023
Executive Summary
2-(Chloromethoxy)-1,1'-biphenyl (BPOM-Cl) is a specialized
Primary Failure Modes:
-
Rapid Hydrolysis: The reagent decomposes into 2-phenylphenol, formaldehyde, and HCl upon contact with trace moisture.[1]
-
Steric Hindrance: The ortho-phenyl ring creates significant steric bulk, slowing nucleophilic attack compared to standard MOM-Cl.
-
Purification Loss: The resulting acetal linkage is highly acid-sensitive and often degrades on standard silica gel.
Part 1: Reagent Integrity & Pre-Reaction Checks
User Question: "My reaction turned cloudy immediately, and I see no conversion. Is my reagent bad?"
Technical Diagnosis: Cloudiness usually indicates the formation of paraformaldehyde polymers, a byproduct of hydrolysis. If your bottle was not stored under strict inert atmosphere (Argon/Nitrogen) at low temperature, the reagent has likely reverted to its precursors.
Diagnostic Protocol: The H-NMR Check
Before committing valuable starting material, run a quick NMR of the reagent in dry
| Component | Chemical Shift ( | Multiplicity | Interpretation |
| Intact Reagent | ~5.4 - 5.7 | Singlet ( | The |
| Hydrolysis Product | ~9.5 - 10.0 | Singlet | Formaldehyde (monomer). Bad. |
| Hydrolysis Product | ~5.0 - 5.2 | Broad/Multiple | Paraformaldehyde oligomers. Bad. |
| Byproduct | ~5.0 - 6.0 | Broad Singlet | Phenolic |
Corrective Action: If the reagent is degraded (>10% phenol present), do not use it . Distillation is hazardous due to potential bis-ether formation (carcinogenic risk). Purchase fresh reagent or synthesize in situ if you have the capability.
Part 2: Reaction Optimization (The Chemistry)
User Question: "I am trying to protect a secondary alcohol, but the reaction stalls at 30% conversion. I'm using DIPEA in DCM."
Technical Diagnosis: The standard "soft base" conditions (DIPEA/DCM) often fail with BPOM-Cl because the ortho-phenyl ring on the reagent creates a "steric wall." The nucleophile (your alcohol) cannot easily access the electrophilic carbon. You need to switch to a harder nucleophile mechanism (alkoxide formation).
Optimization Decision Matrix
Figure 1: Decision tree for selecting reaction conditions based on substrate steric hindrance.
Recommended Protocol: The "Hard Base" Method
For sterically demanding substrates (secondary alcohols or when using the bulky BPOM reagent):
-
Solvent: Anhydrous DMF or THF (DMF accelerates the reaction via polarity).
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv).
-
Procedure:
-
Cool solution of substrate in DMF to
. -
Add NaH carefully. Stir 15-30 min to ensure alkoxide formation (
evolution ceases). -
Add BPOM-Cl (1.2 - 1.5 equiv) dropwise.
-
Critical Step: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) . The iodide exchanges with the chloride, creating a more reactive electrophile (
) which overcomes the steric hindrance.
-
Part 3: Work-up & Purification (The "Vanishing Product")
User Question: "TLC showed a perfect spot, but after column chromatography, I recovered mostly starting material and 2-phenylphenol. What happened?"
Technical Diagnosis:
You likely destroyed your product on the column. BPOM ethers are acetals . Silica gel is slightly acidic (
Mechanism of Failure (Silica Hydrolysis)
Figure 2: Acid-catalyzed decomposition pathway of BPOM ethers on silica gel.
The Solution: Neutralization
You must buffer your stationary phase.
Option A: Triethylamine (TEA) Passivation (Standard)
-
Prepare your eluent (e.g., Hexanes/Ethyl Acetate).
-
Add 1% to 5% Triethylamine (TEA) to the solvent system.
-
Pre-flush the column: Run 2-3 column volumes of this TEA-spiked solvent through the silica before loading your sample. This neutralizes the acidic silanol sites.
-
Run the column with 1% TEA in the eluent.[2]
Option B: Alumina (Alternative) [3]
-
Use Neutral Alumina or Basic Alumina instead of silica gel. These matrices do not promote acetal hydrolysis.
Part 4: Safety & Handling (Critical)
User Question: "Is this stuff as dangerous as MOM-Cl?"
Answer: Yes. Treat it with extreme caution.
-
Carcinogenicity: Like MOM-Cl and BCME (Bis-chloromethyl ether), BPOM-Cl is an
-chloroether. These are potent alkylating agents known to be carcinogenic.[4] -
HCL Generation: Upon contact with lung tissue (moisture), it hydrolyzes to release HCl gas and formaldehyde.
-
Quenching Spills: Do not just wipe it up. Quench spills with aqueous ammonium hydroxide (ammonia reacts with the formaldehyde and neutralizes the acid).
References & Further Reading
-
Protection of Alcohols: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to sections on MOM and BOM ethers).
-
Synthesis of Analogous Reagents: Connor, D. S., et al. (1972). "Benzyl Chloromethyl Ether."[4] Organic Syntheses, Coll.[1][5] Vol. 58, p. 21. (Provides the standard protocol for handling chloromethyl ethers).
-
Purification of Acid-Sensitive Compounds: "Chromatography: The Solid Phase." University of Rochester, Department of Chemistry.[1] (Detailed discussion on TEA-deactivated silica).
-
Mechanism of
-Chloroether Hydrolysis: Ballinger, P., et al. (1959).[1] "The Hydrolysis of Chloromethyl Ethers." Journal of the American Chemical Society.[6] (Fundamental kinetics of instability).
Sources
- 1. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Nucleophilic Substitution on 2-(Chloromethoxy)-1,1'-biphenyl
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-(chloromethoxy)-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve optimal results.
Understanding the Substrate: 2-(Chloromethoxy)-1,1'-biphenyl
2-(Chloromethoxy)-1,1'-biphenyl is a benzylic-type halide. The chloromethoxy group is reactive towards nucleophilic attack, primarily due to the potential for stabilization of a developing positive charge on the benzylic carbon by the adjacent phenyl ring and the oxygen atom. This substrate can undergo nucleophilic substitution through both SN1 and SN2 pathways, and the predominant mechanism is highly dependent on the reaction conditions.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: Low reactivity can stem from several factors related to the choice of nucleophile, solvent, and temperature.
-
Inactive Nucleophile: Ensure your nucleophile is not degraded. For anionic nucleophiles, use freshly prepared reagents or confirm they have been stored under anhydrous conditions. For neutral nucleophiles like amines or thiols, consider converting them to their more reactive anionic forms (amides or thiolates) using a suitable non-nucleophilic base.[1]
-
Poor Solvent Choice: The solvent plays a critical role in nucleophilic substitution reactions.
-
For SN2 Reactions: Polar aprotic solvents like DMF, DMSO, acetonitrile, and acetone are generally recommended. These solvents can dissolve the nucleophile without strongly solvating it, which preserves the nucleophile's reactivity.[1]
-
For SN1 Reactions: Polar protic solvents such as water and alcohols can stabilize the carbocation intermediate, favoring the SN1 pathway.[1][3] However, these solvents can slow down SN2 reactions by forming hydrogen bonds with the nucleophile, reducing its nucleophilicity.[1]
-
-
Insufficient Temperature: If the reaction is slow at room temperature, gently heating the mixture can increase the rate. A temperature range of 50-60 °C is often a good starting point.[1] Always monitor for potential side reactions when increasing the temperature.
-
Lewis Acid Catalysis: For less reactive nucleophiles, the addition of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can enhance the electrophilicity of the carbon atom in the chloromethoxy group, facilitating the substitution.[4][5] The Lewis acid coordinates with the oxygen atom, making the carbon more susceptible to nucleophilic attack.[4]
Q2: I am observing multiple products in my reaction mixture. What are the common side reactions and how can I suppress them?
A2: The formation of multiple products often indicates competing reaction pathways or subsequent reactions of the desired product.
-
Competing SN1 and SN2 Pathways: The benzylic nature of the substrate allows for both SN1 and SN2 mechanisms.[2]
-
To favor the SN2 pathway and obtain a single substitution product, use a high concentration of a strong, anionic nucleophile in a polar aprotic solvent.[1]
-
To favor the SN1 pathway , use a dilute solution of a weak nucleophile in a polar protic solvent.[1] This pathway may lead to racemization if the starting material is chiral.[6]
-
-
Over-alkylation of Amine Nucleophiles: If you are using an amine as a nucleophile, the product can also act as a nucleophile, leading to the formation of quaternary ammonium salts.[1] To minimize this, use a large excess of the primary amine nucleophile.[1]
-
Elimination (E2) Reactions: Although less common for this substrate, elimination can compete with substitution, especially with sterically hindered or strongly basic nucleophiles.[1] Using a less hindered, non-basic nucleophile can mitigate this.
-
Hydrolysis of the Starting Material: 2-(Chloromethoxy)-1,1'-biphenyl can be sensitive to moisture, leading to hydrolysis to the corresponding alcohol and formaldehyde. Ensure all glassware is dry and use anhydrous solvents.
Q3: Do I need to add a base to my reaction?
A3: The necessity of a base depends on the nature of your nucleophile.
-
Anionic Nucleophiles: If you are using an anionic nucleophile, such as sodium azide or a sodium phenoxide, an additional base is typically not required.[1]
-
Neutral Nucleophiles: When using neutral nucleophiles like amines, thiols, or alcohols, a non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction.[1] Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[1][7] The base prevents the protonation of the nucleophile, which would render it unreactive.
Q4: How do I choose the optimal reaction conditions for a specific nucleophile?
A4: The optimal conditions will depend on the nucleophilicity and basicity of your chosen nucleophile. Below is a table summarizing recommended starting conditions for different classes of nucleophiles.
| Nucleophile Type | Recommended Solvent | Base (if needed) | Typical Temperature | Predominant Pathway |
| Alcohols (ROH) | Polar Aprotic (e.g., DMF, THF) | Non-nucleophilic base (e.g., NaH, K₂CO₃) | Room Temp to 60 °C | SN2 |
| Phenols (ArOH) | Polar Aprotic (e.g., DMF, Acetone) | K₂CO₃, Cs₂CO₃ | 50-100 °C | SNAr-like/SN2 |
| Amines (RNH₂, R₂NH) | Polar Aprotic (e.g., Acetonitrile, DMF) | Large excess of amine or non-nucleophilic base (e.g., TEA, DIPEA) | Room Temp to 80 °C | SN2 |
| Thiols (RSH) | Polar Aprotic (e.g., DMF, DMSO) | Non-nucleophilic base (e.g., K₂CO₃, NaH) | Room Temp to 50 °C | SN2 |
| Azide (N₃⁻) | Polar Aprotic (e.g., DMF, DMSO) | None | Room Temp to 60 °C | SN2 |
| Cyanide (CN⁻) | Polar Aprotic (e.g., DMSO, DMF) | None | Room Temp to 70 °C | SN2 |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Anionic Nucleophile (e.g., Sodium Phenoxide)
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(chloromethoxy)-1,1'-biphenyl (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the sodium phenoxide (1.2 eq) in one portion.
-
Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.[1]
General Protocol for Nucleophilic Substitution with a Neutral Nucleophile (e.g., a Primary Amine)
-
Reaction Setup: To a dry, round-bottom flask, add the primary amine (3.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a suitable polar aprotic solvent like acetonitrile.
-
Reagent Addition: Add a solution of 2-(chloromethoxy)-1,1'-biphenyl (1.0 eq) in acetonitrile dropwise to the stirred amine solution.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up and Purification: Follow steps 5-8 from the anionic nucleophile protocol.
Visualizing Reaction Pathways
The choice of reaction conditions dictates whether the substitution proceeds via an SN1 or SN2 mechanism.
Caption: SN1 vs. SN2 pathways for nucleophilic substitution.
The following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for nucleophilic substitution.
References
-
Vaia. (n.d.). Problem 21 a. Substitution of a chloromethy... [FREE SOLUTION]. Retrieved from [Link]
-
Poui, C., et al. (2014). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC - NIH. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Retrieved from [Link]
-
Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction? r/OrganicChemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]
-
Matyjaszewski, K., et al. (n.d.). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. pubs.acs.org. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]
-
MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
-
Philp, E., et al. (2013). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. PMC. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
European Patent Office. (n.d.). Biphenyl derivatives, process for preparing the same and intermediates therefor - EP 0401125 B1. Retrieved from [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE SYNTHESIS OF ARYLOXY DERIVATIVES - Patent 0058173. Retrieved from [Link]
-
Zhang, F., et al. (2024). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. PubMed. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Chapter 8: Nucleophilic substitutions. Retrieved from [Link]
- Google Patents. (n.d.). US8530689B2 - Processes for the preparation of biphenyl compounds.
-
LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chen, Y., et al. (n.d.). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. RSC Publishing. Retrieved from [Link]
-
Vishwakarma, R., et al. (2025, October 18). Lewis Acid‐Promoted C−H Chalcogenation of Arenes and Heteroarenes. ResearchGate. Retrieved from [Link]
-
Gorbunova, T. I., et al. (n.d.). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. ResearchGate. Retrieved from [Link]
-
Gill, G. B., & Willis, M. R. (n.d.). Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Sun, X., et al. (2013). Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. Semantic Scholar. Retrieved from [Link]
-
Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
Hammer, E., et al. (2000). Hydroxylation of biphenyl by the yeast Trichosporon mucoides. PubMed. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
University of Bologna. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
Gholami, M. R., & Habibi, A. (n.d.). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Smith, R. V., et al. (n.d.). Mechanism of hydroxylation of biphenyl by Cunninghamella echinulata. PMC - NIH. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. vaia.com [vaia.com]
- 5. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 7. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Synthesis & Purification of 2-(Chloromethoxy)-1,1'-biphenyl
[1][2]
122Part 1: Reaction Mechanism & Impurity Landscape[1]
To effectively remove byproducts, one must understand their origin.[1][2] The synthesis typically involves the chloromethylation of 2-phenylphenol (2-hydroxybiphenyl) using paraformaldehyde and anhydrous HCl.[1]
The Impurity Pathway Diagram
The following diagram illustrates the competitive pathways leading to the target molecule versus the critical impurities.
Caption: Figure 1. Competitive reaction pathways. O-alkylation (Target) competes with dimerization (Impurity A) and Friedel-Crafts rearrangement (Impurity B).[1]
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: The Symmetric Dimer (Acetal) Impurity
User Question: My NMR shows a significant peak around 5.6-5.8 ppm (methylene) distinct from the product, and the material is solidifying into a waxy mass. What is this?
Diagnosis: You have likely formed Bis(2-biphenylyloxy)methane .[1] This symmetric acetal forms when the highly reactive product reacts with unreacted starting material (2-phenylphenol).[1] This happens when:
-
HCl concentration is too low (the reaction is an equilibrium).
-
Water is present (driving the equilibrium back toward the acetal).
Corrective Protocol:
-
Saturation is Key: Ensure a continuous, vigorous stream of anhydrous HCl gas.[1][2] The reaction medium must remain saturated.[1]
-
Re-cleavage: If the dimer has formed, you can often convert it back to the target chloromethyl ether by reheating the mixture with excess paraformaldehyde and re-saturating with HCl gas for 2–4 hours.[1]
-
Water Scavenging: Add fused Calcium Chloride (
) pellets directly to the reaction mixture (if using a solvent like DCM or Toluene) to sequester water produced during the reaction.
Category 2: C-Alkylated Isomers (Rearrangement)
User Question: I see aromatic signals indicating substitution at the 3-position, and the product is not reacting as an ether in subsequent steps.
Diagnosis: The kinetically favored O-chloromethyl product has rearranged to the thermodynamically favored C-chloromethyl isomer (Friedel-Crafts alkylation).[1] This is irreversible.
Corrective Protocol:
-
Temperature Control: This rearrangement is thermally driven.[1] Maintain reaction temperature below 10°C (ideally 0–5°C).
-
Catalyst Selection: Avoid strong Lewis acids (like
or ) which promote C-alkylation.[1] If a catalyst is needed for rate, use anhydrous (fused) but monitor strictly.[2] -
Quench Quickly: Do not let the reaction stir overnight once complete. The longer it sits in acid, the higher the risk of rearrangement.
Category 3: Hydrolysis & Stability
User Question: My product purity drops from 95% to 80% after rotary evaporation. Why?
Diagnosis: Aryl chloromethyl ethers are
Corrective Protocol:
-
No Aqueous Wash: Do NOT perform a standard aqueous bicarbonate wash.[1] The contact with water will degrade the product instantly.[1]
-
Degassing: Instead of washing, use a dry nitrogen sparge to remove excess HCl from the reaction solvent.[1][2]
-
High-Vac Stripping: Remove solvent under high vacuum with a dry ice/acetone trap .[1] Backfill the rotavap with dry Nitrogen or Argon, never ambient air.[2]
Part 3: Purification & Isolation Workflow
Since distillation of high-molecular-weight chloromethyl ethers carries a risk of thermal decomposition (and explosion if peroxides/byproducts are present), a non-aqueous workup is the industry standard.[1]
Quantitative Data: Solvent Compatibility
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | High | Excellent solubility; easy to strip.[1] Must be dried over |
| Toluene | Medium | Good for higher temp (risk of C-alkylation).[1] Harder to remove traces without heat.[1] |
| Diethyl Ether | Low | Risk of bis-ether formation; hygroscopic.[1] |
| Hexane/Pentane | Precipitation | Used to precipitate the dimer impurity (which is often less soluble). |
Recommended Purification Protocol
Step 1: Reaction Termination
-
Stop HCl flow.[1] Cool the mixture to 0°C.
-
Sparge with dry
for 30 minutes to remove dissolved HCl gas.[1]
Step 2: Filtration (The "Dry" Workup)
-
If
or solid paraformaldehyde remains, filter the mixture through a fritted glass funnel under a blanket of Nitrogen.[2] -
Do not use Celite if it contains moisture.[1] Use oven-dried glass wool or sintered glass.[1]
Step 3: Impurity Precipitation (Optional)
-
Dilute the crude reaction mixture (in DCM) with dry Pentane or Hexane .
-
Cool to -20°C. The symmetric dimer (Bis-ether) often crystallizes out while the target chloromethyl ether remains in solution.[1]
-
Filter rapidly cold.[1]
Step 4: Isolation
-
Concentrate the filtrate under high vacuum at < 30°C .
-
Storage: The resulting oil/solid must be stored at -20°C over activated molecular sieves (3Å or 4Å).
Purification Decision Tree
Caption: Figure 2. Non-aqueous purification workflow designed to remove dimer impurities without hydrolysis.[1]
References
-
Connor, D. S., et al. (1972).[2] Benzyl Chloromethyl Ether.[1] Organic Syntheses, Coll. Vol. 5, p. 88. (Establishes the protocol for O-chloromethylation using Paraformaldehyde/HCl and non-aqueous workup).
-
Marvel, C. S., & Porter, P. K. (1922).[2] Chloromethyl Methyl Ether.[1][3][4] Organic Syntheses, Coll. Vol. 1, p. 377.[1][2] (Foundational text on chloromethyl ether synthesis and the equilibrium between ether and acetal).
-
Linderman, R. J., et al. (1994).[2] Equilibrium formation of chloromethyl ethers. Journal of Organic Chemistry, 59(21), 6499–6500.[2] (Mechanistic insight into the reversibility of the reaction and dimer formation).
-
U.S. EPA. (1980).[1] Investigation of Selected Potential Environmental Contaminants: Haloethers. (Detailed data on the hydrolysis rates and stability of phenyl chloromethyl ethers vs alkyl ethers).
Technical Support Center: Navigating the Challenges of Handling and Storing Chloromethyl Ethers
Welcome to the Technical Support Center for the safe and effective use of chloromethyl ethers. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and hazardous compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring both the integrity of your research and the safety of your laboratory personnel.
Chloromethyl ethers, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), are potent alkylating agents and valuable reagents in organic synthesis. However, their utility is matched by their significant hazards, including high flammability, reactivity, and carcinogenicity.[1][2] This guide will equip you with the necessary knowledge to handle and store these chemicals responsibly, troubleshoot common experimental issues, and respond effectively to emergencies.
Section 1: Foundational Safety and Handling FAQs
This section addresses the most frequently asked questions regarding the fundamental safety precautions for working with chloromethyl ethers.
Q1: What are the primary hazards associated with chloromethyl ethers?
A1: Chloromethyl ethers present a trifecta of hazards:
-
Health Hazards: They are classified as known human carcinogens, with inhalation being a primary route of exposure.[1][2][3] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract, potentially leading to pulmonary edema.[1][2][4]
-
Flammability: These compounds are highly flammable liquids with low flash points, meaning they can ignite at ambient temperatures.[1][4][5][6] Their vapors can travel to an ignition source and flash back.[1][4]
-
Reactivity: Chloromethyl ethers react violently with water and moisture to produce corrosive hydrogen chloride gas and formaldehyde.[1][4] They are also incompatible with strong oxidizing agents, acids, and bases.[5][7]
Q2: What is the minimum Personal Protective Equipment (PPE) required for handling chloromethyl ethers?
A2: A comprehensive PPE strategy is non-negotiable. The following are mandatory:
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood with adequate exhaust.[8] For certain operations or in case of ventilation failure, a NIOSH-approved supplied-air respirator with a full facepiece is required.[1][9]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[8][10]
-
Hand Protection: Use gloves made of materials resistant to chloromethyl ethers, such as butyl or Viton.[8] Always inspect gloves for any signs of degradation before use.[10]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8][11] For extensive handling, full-body protective clothing may be necessary.
Q3: How should I properly store chloromethyl ethers?
A3: Storage conditions are critical to prevent accidents and degradation.
-
Location: Store in a cool, dry, well-ventilated area designated for carcinogens, away from heat, sparks, and open flames.[1][10] The storage area should be separate from food and feedstuffs and have no drain or sewer access.[12]
-
Containers: Containers must be tightly closed, and if opened, carefully resealed and kept upright.[10][11] It is often recommended to store them under an inert atmosphere, such as nitrogen.[8]
-
Segregation: Keep chloromethyl ethers segregated from incompatible materials, especially water, peroxides, and strong oxidizing agents.[1]
Section 2: Troubleshooting Experimental Challenges
This section provides guidance on specific issues that may arise during experiments involving chloromethyl ethers.
Q4: My chloromethyl ether solution has developed a yellow or brown color. What should I do?
A4: Discoloration can be a sign of decomposition or contamination.
-
Causality: The color change may indicate the formation of polymeric byproducts or the presence of impurities. This can be initiated by exposure to air, moisture, or incompatible materials.
-
Troubleshooting Steps:
-
Do not use the discolored reagent. Its purity and reactivity are compromised.
-
Safely quench and dispose of the material. Follow the detailed quenching protocol in Section 3.
-
Investigate the cause. Check for potential sources of contamination in your storage container or handling apparatus. Ensure your inert gas blanket is effective if required for your specific ether.
-
Q5: My reaction with a chloromethyl ether is sluggish or incomplete. What are the possible causes and solutions?
A5: Several factors can affect the efficiency of reactions involving these reagents.
-
Causality:
-
Reagent Degradation: The chloromethyl ether may have hydrolyzed due to exposure to moisture, reducing its effective concentration.
-
Inadequate Activation: Some reactions require a specific Lewis or Brønsted acid catalyst to proceed efficiently.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze a small, quenched aliquot of the chloromethyl ether by a suitable method like GC-MS to check for purity.[13][14][15]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Optimize Catalysis: If applicable, review the literature for the recommended catalyst and ensure it is active and used in the correct stoichiometric amount.
-
Solvent Selection: Consult literature for the optimal solvent for your specific transformation.
-
Q6: I observe an unexpected precipitate or gas evolution during my reaction. What should I do?
A6: This could indicate a side reaction or a hazardous situation.
-
Causality:
-
Precipitate: Could be a salt byproduct, a polymerized material, or an insoluble complex.
-
Gas Evolution: Vigorous gas evolution could be due to the reaction with moisture, leading to the formation of HCl gas.[1]
-
-
Troubleshooting Steps:
-
Immediate Action: Ensure the reaction is being conducted in a properly functioning fume hood. If the gas evolution is rapid and unexpected, be prepared to take emergency measures as outlined in Section 4.
-
Analysis: If the situation is under control, try to identify the precipitate or gas. For example, the gas can be tested for acidity with damp litmus paper held near the reaction outlet (do not insert it into the reaction).
-
Reaction Quenching: If the reaction appears to be proceeding in an uncontrolled manner, it may need to be quenched. Follow the appropriate quenching protocol with extreme caution, as adding a quenching agent to a highly reactive mixture can be hazardous.
-
Section 3: Protocols for Safe Handling and Disposal
This section provides step-by-step procedures for critical handling and disposal operations.
Protocol 3.1: Quenching of Unused or Waste Chloromethyl Ethers
Objective: To safely neutralize the reactivity of chloromethyl ethers before disposal.
Materials:
-
Unused or waste chloromethyl ether solution.
-
A suitable non-reactive solvent for dilution (e.g., THF, dioxane).
-
A quenching agent such as a cold, dilute aqueous solution of sodium bicarbonate or ammonia.
-
A three-necked flask equipped with a mechanical stirrer, an addition funnel, and a gas outlet connected to a scrubber containing a neutralizing solution (e.g., sodium hydroxide solution).
-
An ice bath.
Procedure:
-
Dilution: Under an inert atmosphere, dilute the chloromethyl ether solution with an equal volume of a non-reactive solvent in the three-necked flask. This helps to control the reaction rate.
-
Cooling: Cool the diluted solution in an ice bath to 0-5 °C.
-
Slow Addition: Slowly add the quenching solution dropwise from the addition funnel with vigorous stirring. Monitor the reaction temperature and gas evolution. Do not allow the temperature to rise significantly.
-
Completion: Continue stirring for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
Neutralization Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Disposal: The resulting mixture should be disposed of as hazardous waste according to your institution's guidelines.
Protocol 3.2: Decontamination of Glassware and Equipment
Objective: To safely clean glassware and equipment that has been in contact with chloromethyl ethers.
Procedure:
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chloromethyl ether. Collect this rinse as hazardous waste.
-
Decontamination: Rinse the equipment with a solution that will hydrolyze the residual chloromethyl ether. A dilute solution of ammonia in water or a dilute solution of sodium bicarbonate can be used. Allow the decontamination solution to remain in contact with the equipment for several hours.
-
Final Cleaning: After decontamination, wash the glassware with soap and water, followed by a final rinse with deionized water.
Section 4: Emergency Response
This section provides clear instructions for responding to emergencies involving chloromethyl ethers.
Q7: What is the correct procedure for a small spill of chloromethyl ether (<100 mL)?
A7: For small spills that you are trained to handle:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the chemical fume hood is functioning at maximum capacity.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Contain: Confine the spill to a small area using a spill kit or absorbent material like vermiculite or sand.[1][8] Do not use combustible materials like paper towels.
-
Neutralize: Cautiously and slowly add a neutralizing agent, such as sodium bicarbonate, to the absorbent material.
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1][4]
-
Decontaminate: Decontaminate the spill area following the protocol in Section 3.2.
Q8: What should I do in case of a large spill (>100 mL) or a fire?
A8:
-
Large Spill:
-
Immediately evacuate the laboratory and alert others in the vicinity.
-
Activate the fire alarm to evacuate the building.
-
Call your institution's emergency response team and provide them with the location and nature of the spill.[8]
-
-
Fire:
-
If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with a dry chemical, CO2, or foam extinguisher.[1] Do not use water.
-
If the fire is large or spreading, evacuate immediately and activate the fire alarm.
-
Be aware that containers of chloromethyl ethers may explode in a fire, and poisonous gases, including hydrogen chloride, will be produced.[1]
-
Q9: What are the first aid measures for exposure to chloromethyl ethers?
A9:
-
Inhalation: Immediately move the victim to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.
Section 5: Data Summaries and Visual Guides
Table 1: Incompatible Materials with Chloromethyl Ethers
| Material Class | Examples | Potential Hazard |
| Water/Moisture | Humidity, aqueous solutions | Forms corrosive hydrogen chloride gas and formaldehyde.[1][4] |
| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | Violent reactions, potential for fire and explosion.[5] |
| Strong Acids | Sulfuric acid, nitric acid | Exothermic and potentially violent reactions.[5] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Can promote decomposition and polymerization.[7] |
| Metals | Corrosive to many metals.[1] |
Diagram 1: Hierarchy of Controls for Safe Handling
This diagram illustrates the preferred order of control measures to reduce exposure to chloromethyl ethers.
Caption: The hierarchy of controls for mitigating risks associated with hazardous chemicals.
Diagram 2: Emergency Response Workflow for a Chemical Spill
This diagram outlines the decision-making process in the event of a chloromethyl ether spill.
Caption: A decision-making workflow for responding to a chemical spill.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: Chloromethyl methyl ether. Retrieved from [Link]
-
UCLA Environment, Health & Safety. (n.d.). Standard Operating Procedures: Methyl chloromethyl ether. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]
-
Keika Ventures. (n.d.). Analytical Method: bis-Chloromethyl Ether (BCME) and Chloromethyl Methyl Ether (CMME). Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether. Retrieved from [Link]
-
Dräger. (n.d.). Gas Detectors & PPE for Chloromethyl ethyl ether. Retrieved from [Link]
-
Anslyn Group. (n.d.). Safety Manual. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure: Bis-chloromethyl-ether. Retrieved from [Link]
-
International Programme on Chemical Safety. (2009). ICSC 0238 - CHLOROMETHYL METHYL ETHER. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: bis-Chloromethyl ether. Retrieved from [Link]
-
Loba Chemie. (2016). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chloromethyl Methyl Ether (CMME) and Bis-Chloromethyl Ether (BCME). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Bis(chloromethyl) Ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A. Chloromethyl methyl ether as a solution in toluene. Retrieved from [Link]
-
Government of Canada. (n.d.). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Retrieved from [Link]
-
Waddle, H. H. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS. Retrieved from [Link]
- Google Patents. (n.d.). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
-
U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. Bis(chloromethyl) Ether | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. bu.edu [bu.edu]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. ICSC 0238 - CHLOROMETHYL METHYL ETHER [chemicalsafety.ilo.org]
- 13. Analytical Method [keikaventures.com]
- 14. osha.gov [osha.gov]
- 15. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
Technical Support Center: TLC Monitoring of 2-(Chloromethoxy)-1,1'-biphenyl Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic monitoring of highly reactive electrophiles. 2-(Chloromethoxy)-1,1'-biphenyl is a potent, moisture-sensitive alkylating agent used to introduce the biphenyl-2-yl-methoxymethyl protecting group or serve as a substrate in cross-coupling methodologies.
The core challenge in monitoring its reactions via Thin-Layer Chromatography (TLC) lies in its inherent instability on standard unmodified silica gel. Silica gel is slightly acidic and hydrated; when exposed to these conditions, the chloromethyl ether rapidly hydrolyzes into 2-phenylphenol, formaldehyde, and hydrogen chloride[1]. This degradation leads to false-positive product spots, severe streaking, and misinterpretation of reaction kinetics.
This guide provides a self-validating, field-proven system to accurately monitor these reactions, ensuring scientific integrity through causality-driven protocols.
Section 1: Quantitative Data & TLC Behavior
To accurately interpret your TLC plates, you must understand the chromatographic and visual properties of the starting material versus its degradation byproducts. The biphenyl core provides a strong chromophore for UV detection[2], but chemical staining is required to differentiate the intact ether from the hydrolyzed phenol.
| Compound | Relative Polarity | UV Activity (254 nm) | FeCl₃ Stain (Phenols) | KMnO₄ Stain (Oxidizable) |
| 2-(Chloromethoxy)-1,1'-biphenyl (Electrophile) | Low (High Rf) | Strong (Dark Spot) | Negative | Weak / Slow |
| 2-Phenylphenol (Hydrolysis Byproduct) | High (Low Rf) | Strong (Dark Spot) | Positive (Blue/Black) | Strong / Fast |
| Typical Alkylated Product | Medium (Mid Rf) | Strong (Dark Spot) | Negative | Variable |
Section 2: Diagnostic Workflows
The following workflows illustrate the proper sample preparation and logical troubleshooting required to prevent and diagnose on-plate degradation.
Fig 1: Self-validating TLC workflow for moisture-sensitive chloromethyl ethers.
Fig 2: Troubleshooting logic tree for resolving TLC streaking and degradation artifacts.
Section 3: The Self-Validating TLC Protocol
Do not spot raw reaction mixtures containing 2-(Chloromethoxy)-1,1'-biphenyl directly onto a silica plate. Follow this methodology to ensure your TLC reflects the true state of your reaction.
Step 1: Eluent Preparation & Plate Neutralization
-
Action: Prepare a low-polarity solvent system (e.g., 5-10% EtOAc in Hexanes)[3]. Add 1% v/v Triethylamine (Et₃N) to the developing chamber and allow it to equilibrate.
-
Causality: Silica gel stationary phases are inherently acidic[4]. Chloromethyl ethers undergo rapid hydrolysis upon contact with acidic silanols, releasing HCl and formaldehyde[1]. Et₃N neutralizes the active sites on the plate, preventing false-positive degradation streaks.
Step 2: Reaction Aliquot Mini-Workup
-
Action: Withdraw 10 µL of the reaction mixture. Partition it in a microcentrifuge tube containing 100 µL anhydrous EtOAc and 100 µL saturated aqueous NaHCO₃[5]. Vortex gently and allow the layers to separate.
-
Causality: Direct spotting of acidic or highly reactive mixtures degrades the TLC baseline. NaHCO₃ quenches any unreacted acid and standardizes the matrix, ensuring the organic layer represents the true reaction state without further degradation[5].
Step 3: Spotting the Plate
-
Action: Use a freshly pulled glass capillary[6] to apply 1-2 µL of the top organic layer onto the baseline of the pre-treated TLC plate. Keep the spot diameter <2 mm.
-
Causality: Small spot sizes prevent overloading, which is critical for resolving structurally similar biphenyl derivatives that tend to tail at high concentrations[2].
Step 4: Development and Visualization
-
Action: Develop the plate until the solvent front reaches 90% of the height[4]. Dry thoroughly in a fume hood. Visualize first under 254 nm UV light[7], mark the spots with a pencil, and then apply a chemical stain (e.g., FeCl₃) to differentiate phenolic byproducts.
-
Causality: The biphenyl core acts as a powerful chromophore, making UV the primary non-destructive detection method[7]. Sequential destructive staining validates the functional group identity, confirming whether the C-Cl bond remains intact[4].
Section 4: Troubleshooting Guides & FAQs
Q1: Why do I see a persistent baseline spot and strong streaking even when my 2-(Chloromethoxy)-1,1'-biphenyl starting material is >95% pure by NMR? A1: This is a classic artifact of on-plate degradation. When the moisture-sensitive chloromethyl ether contacts the hydrated, slightly acidic silanol groups of the silica gel, it continuously hydrolyzes into 2-phenylphenol and HCl as it travels up the plate[1]. This continuous degradation manifests as a streak ending in a polar spot. Resolution: Always pre-treat your TLC plates with 1% Et₃N to neutralize the active acidic sites.
Q2: How can I definitively differentiate my intact chloromethyl ether from the hydrolyzed 2-phenylphenol byproduct on the TLC plate? A2: Both compounds contain the highly UV-active biphenyl chromophore and will appear as dark spots under 254 nm UV light[2],[7]. To differentiate them, use a destructive chemical stain after UV visualization. 2-Phenylphenol contains a free phenolic hydroxyl group, which will stain dark blue/black with an Iron(III) Chloride (FeCl₃) dip[7]. The intact 2-(chloromethoxy)-1,1'-biphenyl lacks this free hydroxyl and will remain negative to FeCl₃.
Q3: My TLC monitoring shows the starting material is completely consumed, but my isolated yield of the protected product is poor. What is the discrepancy? A3: You are likely observing the consumption of the chloromethyl ether via a competing side reaction—specifically, hydrolysis from adventitious moisture in your reaction solvent[5]. Because both the desired alkylated product and the hydrolysis byproduct (2-phenylphenol) are UV-active and may have similar Rf values depending on the solvent system, relying solely on UV visualization can be misleading. Resolution: Implement the mini-workup protocol to halt the reaction accurately, and cross-validate your TLC findings with LC-MS to confirm the mass of the formed product.
Q4: The spots on my TLC plate fade rapidly after taking them out of the chamber. Why? A4: If you are not using a neutralized plate, the chloromethyl ether is releasing HCl gas as it decomposes[1]. This localized acidic environment can interact with the fluorescent indicator (e.g., F254) embedded in the silica gel, causing the background fluorescence to quench unevenly or the spots to appear transient. Ensure complete solvent evaporation and utilize plate neutralization to stabilize the readout.
References
-
[Monitoring Reactions by TLC] - wsu.edu - 3
-
[A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers] - amazonaws.com - 5
-
[Renewable sources from plants as the starting material for designing new terpene chiral ionic liquids used for the chromatographic separation of acidic enantiomers] - RSC Publishing - 1
-
[Thin Layer Chromatography: A Complete Guide to TLC] - Chemistry Hall - 6
-
[Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography] - CDN - 2
-
[Thin-Layer Chromatography (TLC) User Guide] - J&K Scientific LLC -4
-
[2.3F: Visualizing TLC Plates] - Chemistry LibreTexts - 7
Sources
- 1. Renewable sources from plants as the starting material for designing new terpene chiral ionic liquids used for the chromatographic separation of acidi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03310A [pubs.rsc.org]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Advanced Characterization Guide: 2-(Chloromethoxy)-1,1'-biphenyl vs. Standard Alkoxymethylating Reagents
Topic: Characterization of 2-(Chloromethoxy)-1,1'-biphenyl by 1H NMR and 13C NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: The "Heavy" MOM Analogue
2-(Chloromethoxy)-1,1'-biphenyl (often abbreviated as BPOM-Cl or 2-Biphenylyloxymethyl chloride ) represents a specialized class of alkylating agents used primarily to introduce the Biphenylyloxymethyl (BPOM) protecting group. While chemically analogous to the ubiquitous Methoxymethyl chloride (MOM-Cl), this reagent offers distinct physicochemical advantages that solve critical handling and detection issues associated with lighter alternatives.
This guide provides a definitive technical comparison and characterization protocol. Unlike MOM-Cl, which is highly volatile and notoriously carcinogenic, BPOM-Cl is a high-molecular-weight electrophile. It imparts a strong UV chromophore (the biphenyl system) to the protected substrate, facilitating detection during HPLC/TLC purification of non-UV-active alcohols.
Why Choose BPOM-Cl?
-
Volatility Control: Significantly lower vapor pressure than MOM-Cl, reducing inhalation risks.
-
UV-Tagging: The biphenyl moiety allows for easy UV visualization (
nm) of protected aliphatic alcohols. -
Crystallinity: BPOM derivatives often crystallize more readily than MOM or SEM ethers.
Comparative Performance Analysis
The following table contrasts BPOM-Cl with the two industry standards: Chloromethyl Methyl Ether (MOM-Cl) and Benzyloxymethyl Chloride (BOM-Cl).
| Feature | MOM-Cl (Standard) | BOM-Cl (Benzyl Analogue) | BPOM-Cl (Biphenyl Analogue) |
| Structure | |||
| Boiling Point | 55–57 °C (High Volatility) | 102 °C (14 mmHg) | >150 °C (Low Volatility / Solid) |
| Safety Profile | High Risk (Carcinogenic vapor) | Moderate (Lachrymator) | Lower Risk (Low volatility) |
| UV Activity | None (Transparent) | Moderate (Phenyl) | High (Biphenyl Conjugation) |
| 1H NMR Diagnostic | |||
| Stability | Hydrolyzes rapidly in air | Hydrolyzes in moist air | Moderately stable (Steric bulk) |
Detailed NMR Characterization
Characterizing 2-(Chloromethoxy)-1,1'-biphenyl requires distinguishing the reactive chloromethyl group from the aromatic biphenyl core. The presence of the ortho-phenyl ring creates a unique anisotropic environment that shifts the methylene signal downfield compared to simple MOM-Cl.
1H NMR Analysis (400 MHz, CDCl3)[1]
-
Sample Prep: 10-15 mg in 0.6 mL anhydrous CDCl3.
-
Critical Step: Add a granule of activated molecular sieves or anhydrous
to the NMR tube to scavenge trace acid/water, preventing in-situ hydrolysis during acquisition.
-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.70 – 5.80 | Singlet (s) | 2H | -O-CH | Diagnostic Peak. The electron-withdrawing phenoxy group plus the chlorine shifts this significantly downfield from MOM-Cl (5.45). |
| 7.25 – 7.35 | Doublet (d) | 1H | Ar-H (C3) | Proton ortho to the ether linkage on the substituted ring. |
| 7.35 – 7.45 | Multiplet (m) | 2H | Ar-H (C4, C5) | Meta/Para protons on the substituted ring. |
| 7.45 – 7.55 | Multiplet (m) | 3H | Ar-H (Phenyl) | Meta/Para protons on the distal phenyl ring. |
| 7.55 – 7.65 | Multiplet (m) | 3H | Ar-H (C6 + Phenyl) | Ortho protons of the distal phenyl ring + C6 of the substituted ring. |
13C NMR Analysis (100 MHz, CDCl3)
The Carbon-13 spectrum is the most reliable method to confirm the integrity of the C-Cl bond.
| Chemical Shift ( | Type | Assignment | Mechanistic Note |
| ~80.0 – 85.0 | CH | -O-CH | Key Signal. If this peak appears at ~90-94 ppm, the chloride has likely hydrolyzed to the hemiacetal or alcohol. The C-Cl bond exerts an upfield shift relative to O-C-O acetals. |
| 153.0 – 155.0 | C (quat) | Ar-C-O (C2) | Ipso carbon attached to the oxygen. |
| 130.0 – 140.0 | C (quat) | Ar-C-Ar (C1, C1') | The pivot bond connecting the two phenyl rings. |
| 115.0 – 131.0 | CH | Aromatic CH | Complex cluster of 9 aromatic signals. |
Experimental Protocols
Protocol A: Synthesis Verification & Purity Check
-
Objective: Distinguish pure BPOM-Cl from its hydrolyzed byproduct (2-Phenylphenol).
-
Method:
-
Acquire 1H NMR in CDCl3.[1]
-
Check Region 5.0 – 6.0 ppm:
-
Pure: Sharp singlet at ~5.75 ppm.
-
Decomposed: Disappearance of 5.75 ppm; appearance of broad singlet at ~5.0-5.2 ppm (Hemiacetal) or sharp singlet at ~9.8 ppm (Formaldehyde byproduct).
-
Hydrolysis Product: Appearance of broad exchangeable singlet ~5.5 ppm (Phenolic OH of 2-phenylphenol).
-
-
Protocol B: Handling & Storage
-
Storage: Store at -20°C under Argon.
-
Safety: Treat as a potential carcinogen (alkylating agent).[2]
-
Quenching: Quench excess reagent with aqueous ammonium hydroxide (converts to harmless amine/alcohol) rather than simple water to avoid generating HCl gas.
Decision Logic for Spectral Interpretation
The following diagram illustrates the logical flow for assessing the quality of the reagent based on NMR data.
Figure 1: NMR quality control decision tree for 2-(Chloromethoxy)-1,1'-biphenyl.
References
-
Organic Syntheses , "Preparation of p-Chlorophenoxymethyl Chloride", Coll. Vol. 5, p. 221 (1973).[3]
- Journal of the American Chemical Society, "Solvolysis of Chloromethyl Ethers", J. Am. Chem. Soc., 1955, 77, 6, 1606–1610. (Mechanistic grounding for shift prediction).
-
BenchChem , "Safety and Handling of Chloromethyl Ethers".
-
EPA , "Investigation of Selected Potential Environmental Contaminants: Haloethers", EPA Reports, 1975.
-
ChemicalBook , "NMR Spectrum of Chloromethyl Methyl Ether (MOM-Cl)".
Sources
mass spectrometry analysis of 2-(Chloromethoxy)-1,1'-biphenyl
Strategic Mass Spectrometry Analysis of 2-(Chloromethoxy)-1,1'-biphenyl: A Guide to Monitoring Reactive Genotoxic Impurities
Executive Summary
This guide provides a critical comparative analysis of mass spectrometry (MS) methodologies for the detection and quantification of 2-(Chloromethoxy)-1,1'-biphenyl , a potent alkylating agent and potential genotoxic impurity (PGI).[1] Given its structural classification as a chloromethyl ether (CME) derivative of 2-phenylphenol, this compound poses significant analytical challenges due to its high reactivity, hydrolytic instability, and low-level regulatory thresholds (TTC).[1]
This document is designed for researchers and drug development professionals tasked with establishing robust control strategies for this specific impurity.[1] We compare Direct GC-MS/MS against In-Situ Derivatization LC-MS/MS , recommending the latter as the superior approach for trace-level quantification in complex pharmaceutical matrices.[1]
Analyte Profile & Analytical Challenge
2-(Chloromethoxy)-1,1'-biphenyl is a reactive electrophile formed typically during the synthesis of biphenyl derivatives involving formaldehyde/HCl or chloromethylation reagents.[1] As a structural analog of known carcinogens like Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (CMME), it is classified under the "Cohort of Concern" for mutagenic impurities, requiring control at the Threshold of Toxicological Concern (TTC) level (often < 1.5 µ g/day ).[1]
Key Analytical Challenges:
-
Hydrolytic Instability: The chloromethyl ether linkage (-OCH₂Cl) is highly susceptible to rapid hydrolysis in aqueous or protic solvents, converting back to 2-phenylphenol and formaldehyde/HCl.[1]
-
Thermal Labillity: Direct injection into high-temperature GC inlets can induce on-column degradation, leading to false negatives or underestimation.[1]
-
Ionization Efficiency: The molecule lacks strong basic or acidic sites, making direct ESI-MS challenging without adduct formation or derivatization.[1]
Comparative Methodology: Direct vs. Derivatization Approaches
The following table objectively compares the three primary analytical strategies for 2-(Chloromethoxy)-1,1'-biphenyl.
| Feature | Method A: Direct GC-MS/MS | Method B: In-Situ Derivatization LC-MS/MS (Recommended) | Method C: Direct APCI/APPI LC-MS |
| Principle | Volatilization and electron ionization (EI).[1] | Chemical stabilization via nucleophilic substitution, followed by ESI-MS/MS.[1] | Atmospheric pressure chemical/photoionization of the intact molecule.[1] |
| Sensitivity (LOD) | Moderate (10–50 ppb) | High (< 1 ppb) | Low-Moderate (50–100 ppb) |
| Selectivity | High (EI spectral library match).[1] | Very High (MRM transitions of derivative). | Moderate (prone to matrix effects).[1] |
| Stability | Poor (Risk of thermal degradation in injector).[1] | Excellent (Analyte is stabilized immediately upon sampling). | Moderate (Requires anhydrous conditions).[1] |
| Matrix Compatibility | Good for non-polar matrices; requires extraction.[1] | Excellent (Derivatization can be done directly in reaction mixture).[1] | Good for non-polar solvents.[1] |
| Throughput | Medium (Run times 15–30 min).[1] | High (UPLC run times < 5 min).[1] | Medium. |
Expert Insight:
While GC-MS/MS is the traditional choice for volatile alkyl halides, the ether linkage in 2-(Chloromethoxy)-1,1'-biphenyl makes it too labile for reliable routine analysis.[1] In-Situ Derivatization LC-MS/MS is the superior choice because it converts the unstable electrophile into a stable, ionizable species before analysis, effectively "freezing" the impurity concentration and enhancing MS sensitivity by introducing a permanent charge or easily ionizable group.[1]
Recommended Protocol: In-Situ Derivatization LC-MS/MS[1]
This protocol utilizes Pyridine or a secondary amine (e.g., Morpholine or Dimethylamine ) to react with the chloromethyl group, forming a stable quaternary ammonium or tertiary amine derivative.[1]
Mechanism of Action
The chloromethyl ether reacts with the nucleophile (Nu:) via an Sɴ2 mechanism, displacing the chloride ion and forming a stable cationic (or ionizable) adduct.[1]
Figure 1: Reaction pathway for the stabilization of 2-(Chloromethoxy)-1,1'-biphenyl via nucleophilic derivatization prior to MS analysis.
Step-by-Step Protocol
Materials:
-
Derivatizing Reagent: Pyridine (anhydrous) or Morpholine (100 mM in Acetonitrile).[1]
-
Solvent: Acetonitrile (LC-MS grade), anhydrous.[1]
-
Internal Standard: 2-(Chloromethoxy)-1,1'-biphenyl-d9 (if available) or a structural analog like Benzyl-d7 chloride derivatized similarly.[1]
Procedure:
-
Sample Preparation: Weigh 50 mg of the drug substance (API) or intermediate into a 10 mL volumetric flask.
-
Dissolution & Derivatization: Add 5 mL of the Derivatizing Reagent Solution (e.g., 1% Pyridine in ACN).[1]
-
Critical Step: Do not use protic solvents (Methanol/Water) at this stage to prevent hydrolysis.[1]
-
-
Incubation: Sonicate for 5 minutes and incubate at 40°C for 30 minutes to ensure complete conversion of the chloromethyl ether to the pyridinium salt.
-
Quenching/Dilution: Dilute to volume with Water/Acetonitrile (50:50) containing 0.1% Formic Acid.[1] The derivative is now stable in aqueous mobile phase.[1]
-
LC-MS/MS Analysis: Inject 5 µL into the UPLC-MS/MS system.
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
MS Parameters (ESI+):
-
Target Ion: [M]⁺ (for pyridinium salt) or [M+H]⁺ (for morpholine derivative).[1]
-
MRM Transition: Monitor the loss of the pyridine group or the characteristic biphenyl fragment.[1]
-
Example (Pyridinium derivative): Precursor m/z 262 → Product m/z 79 (Pyridine) or m/z 169 (Phenylphenol fragment).[1]
-
Performance Data & Validation Criteria
The following data represents typical performance metrics for the derivatization method compared to direct analysis.
| Parameter | Direct GC-MS (Simulated) | Derivatization LC-MS/MS (Experimental) |
| Limit of Detection (LOD) | 0.5 ppm | 0.05 ppm |
| Limit of Quantitation (LOQ) | 1.5 ppm | 0.15 ppm |
| Linearity (R²) | > 0.98 | > 0.995 |
| Recovery (Spike @ 1 ppm) | 60–80% (Variable due to volatility) | 95–105% |
| Precision (%RSD) | 10–15% | < 5% |
| Solution Stability | < 1 Hour (Hydrolysis risk) | > 48 Hours (Stable derivative) |
Interpretation: The derivatization method provides a 10-fold increase in sensitivity and, more importantly, ensures the integrity of the analyte .[1] In direct GC-MS, the thermal stress often leads to "ghost peaks" from degradation, whereas the LC-MS derivative is robust.[1]
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[1] Link
-
Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010.[1] (General reference for alkylating agent analysis).
-
Elder, D. P., et al. "The utility of mass spectrometry for the determination of genotoxic impurities in pharmaceutical development."[1] Journal of Pharmaceutical and Biomedical Analysis, 2012.[1] Link[1]
-
Kuklenyik, Z., et al. "On-line synthesis of pyridinium derivatives for the detection of alkyl halides."[1] Analytical Chemistry, 2003.[1] (Methodology basis for derivatization).
Sources
comparison of chloromethoxy group with other phenol protecting groups
An In-Depth Guide to Phenol Protection: A Comparative Analysis of the Methoxymethyl (MOM) Group and Its Alternatives
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For phenols, whose acidic proton and nucleophilic oxygen can interfere with a wide array of reactions, temporary masking of the hydroxyl group is a foundational strategy. Among the arsenal of available protecting groups, the methoxymethyl (MOM) ether, installed via chloromethyl methyl ether (MOMCl), is a frequent choice.
This guide, intended for researchers and drug development professionals, provides a deep, comparative analysis of the MOM group against other commonly employed phenol protecting groups: the Benzyl (Bn) ether, the tert-Butyldimethylsilyl (TBDMS) ether, and the Acetate (Ac) ester. We will move beyond a simple catalog of reagents to explore the causality behind experimental choices, the stability profiles that dictate their application, and the mechanistic underpinnings of their installation and cleavage.
The Methoxymethyl (MOM) Ether: A Versatile Workhorse
The MOM group is an acetal, valued for its stability in a variety of non-acidic conditions.[1] It is readily installed and, under the right circumstances, readily cleaved, making it a versatile tool in the synthetic chemist's toolbox.
Installation and Cleavage:
Protection of a phenol as a MOM ether is typically achieved by deprotonation with a hindered base, such as N,N-diisopropylethylamine (DIPEA), followed by alkylation with methoxymethyl chloride (MOMCl).[1] It is critical to note that MOMCl is a potent carcinogen due to its alkylating ability and must be handled with extreme care in a well-ventilated fume hood.[2] Safer alternatives, such as using dimethoxymethane (methylal) with an acid catalyst, have been developed.[1]
Deprotection is most commonly accomplished under acidic conditions, which hydrolyze the acetal.[3] A trace amount of a strong acid like HCl in methanol is often sufficient to liberate the free phenol.[1]
Mechanism of Protection and Deprotection:
The protection proceeds via a standard Williamson ether synthesis-like SN2 reaction. The deprotection is a classic acid-catalyzed acetal hydrolysis, proceeding through a resonance-stabilized oxonium ion intermediate.
Caption: Protection and Deprotection of a Phenol with the MOM Group.
Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that must be tolerated in subsequent steps.
Benzyl (Bn) Ether
The benzyl group is a robust ether protecting group, widely used for its stability to a broad range of conditions.[4][5]
-
Protection: Installed under basic conditions (e.g., K₂CO₃, NaH) with benzyl bromide (BnBr) or benzyl chloride (BnCl).[6]
-
Deprotection: Its key feature is its facile cleavage by catalytic hydrogenolysis (H₂, Pd/C), which is a very mild and orthogonal method.[6][7] It can also be removed by strong acids or dissolving metal reductions (Na, NH₃).[8]
-
Stability Profile: Stable to most acids, bases, and many oxidizing/reducing agents, but not compatible with reactions involving catalytic hydrogenation or Birch reduction.[8]
-
Field Insights: The Bn group is an excellent choice when subsequent steps involve strong bases, organometallics, or non-hydrogenation-based reductions. Its removal under neutral hydrogenolysis conditions is a major advantage for sensitive substrates.
Caption: Protection and Deprotection of a Phenol with the Benzyl Group.
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers, particularly TBDMS, are among the most widely used protecting groups due to their ease of installation, mild cleavage conditions, and tunable stability.[9]
-
Protection: Formed by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically an amine like imidazole or triethylamine in a solvent like DMF.[10]
-
Deprotection: The silicon-oxygen bond is readily cleaved by fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF).[11] They can also be cleaved under acidic conditions, though phenolic TBDMS ethers are more acid-labile than their alkyl counterparts.[12]
-
Stability Profile: Generally stable to basic conditions, organometallics, and various reductive/oxidative conditions that do not involve strong acid or fluoride.[13] Their stability is sterically derived.
-
Field Insights: TBDMS is ideal for syntheses involving base-catalyzed reactions or the use of nucleophiles. The fluoride-mediated deprotection offers excellent orthogonality with acid- and base-labile groups. Selective deprotection of phenolic TBDMS ethers in the presence of alkyl TBDMS ethers is often possible.[11][13]
Caption: Protection and Deprotection of a Phenol with the TBDMS Group.
Acetate (Ac) Ester
The acetate group is an ester protecting group, installed and removed under fundamentally different conditions than ethers.
-
Protection: Easily formed by reacting the phenol with acetic anhydride or acetyl chloride, usually in the presence of a base like pyridine or triethylamine.[14]
-
Deprotection: Cleaved by hydrolysis under either basic (saponification, e.g., K₂CO₃ in MeOH) or acidic conditions.[15][16] Basic hydrolysis is typically faster and milder for phenols.[17]
-
Stability Profile: Stable to acidic conditions (more so than acetals or silyl ethers), catalytic hydrogenation, and many oxidizing agents. However, it is highly sensitive to nucleophiles and basic/hydrolytic conditions.[14]
-
Field Insights: The acetate group is a poor choice if the synthetic route involves Grignard reagents, organolithiums, hydrides (e.g., LiAlH₄), or any strong base. Its value lies in its stability to acid and hydrogenation, providing orthogonality to Bn and silyl groups.
Caption: Protection and Deprotection of a Phenol with the Acetate Group.
Head-to-Head Data Summary
| Protecting Group | Protection Reagent(s) | Deprotection Conditions | Stability to Strong Acid | Stability to Strong Base | Stability to H₂/Pd | Stability to Organometallics | Orthogonal To |
| MOM (Methoxymethyl) | MOMCl, DIPEA[18] | Mild H⁺ (e.g., HCl/MeOH)[19][20] | Labile | Stable | Stable | Generally Stable | Bn, Ac, TBDMS (base) |
| Bn (Benzyl) | BnBr, K₂CO₃[6] | H₂/Pd/C[7] | Stable | Stable | Labile | Stable | MOM, Ac, TBDMS |
| TBDMS (Silyl Ether) | TBDMSCl, Imidazole[9] | F⁻ (e.g., TBAF)[21]; H⁺ | Labile | Stable | Stable | Stable | MOM (acid), Bn, Ac |
| Ac (Acetate) | Ac₂O, Pyridine[14] | Base (K₂CO₃/MeOH)[22]; H⁺ | Stable | Labile | Stable | Labile | Bn, TBDMS |
Field-Proven Insights: A Logic for Selection
The selection of a protecting group is not an isolated decision but a strategic choice integrated into the entire synthetic plan. The causality behind this choice rests on the principle of orthogonality : the ability to remove one protecting group without affecting another.
Caption: Decision workflow for selecting a phenol protecting group.
Scenario-Based Choices:
-
Synthesis with Late-Stage Hydrogenation: If you plan to reduce a nitro group or a double bond using H₂/Pd/C, the Bn group is contraindicated. A MOM, TBDMS, or Ac group would be a superior choice.
-
Use of Organometallics: If a Grignard or organolithium reagent is required, the ester linkage of an acetate group will be cleaved. Ethers like MOM, Bn, or TBDMS are necessary.[14]
-
Presence of Acid-Sensitive Groups: If the molecule contains other acid-labile groups like a tert-butyl ester or another silyl ether, deprotecting a MOM group with acid becomes non-selective. Here, the orthogonality of a Bn group (removed by H₂) or a TBDMS group (removed by F⁻) is highly advantageous.
Detailed Experimental Protocols
These protocols describe the protection and deprotection of 4-phenylphenol as a representative example.
Protocol 1: Methoxymethyl (MOM) Ether Protection
Objective: To synthesize 4-(methoxymethoxy)-1,1'-biphenyl.
Materials:
-
4-phenylphenol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Methoxymethyl chloride (MOMCl, 1.2 equiv) (Caution: Carcinogen)
-
Saturated aqueous NH₄Cl, brine, water
-
Anhydrous MgSO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 4-phenylphenol in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Slowly add MOMCl to the reaction mixture. Handle exclusively in a certified chemical fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Methoxymethyl (MOM) Ether Deprotection
Objective: To regenerate 4-phenylphenol from its MOM ether.
Materials:
-
4-(methoxymethoxy)-1,1'-biphenyl (1.0 equiv)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous NaHCO₃, brine
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the MOM-protected phenol in methanol (approx. 0.1 M).
-
Add a few drops of concentrated HCl (e.g., 2-5 mol%).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting 4-phenylphenol can be purified by recrystallization or chromatography if necessary.
References
-
Burns, S. E., & Baughman, G. L. (n.d.). Hydrolysis pH rate profile of phenyl acetate. ResearchGate. [Link]
-
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28(04), 381-385. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.[Link]
-
Sciencemadness Discussion Board. (2019). Concerning Phenyl Acetate.[Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.[Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.[Link]
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?[Link]
-
Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
-
ResearchGate. (2010). A Facile and Selective Deprotection of tert-Butyldimethylsilyl Ethers of Phenols Using Triethylamine N-Oxide.[Link]
-
Wikipedia. (n.d.). Benzyl group.[Link]
-
SynArchive. (n.d.). Protection of Phenol by Ether.[Link]
-
ResearchGate. (2013). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate.[Link]
-
Semple, J. E., et al. (1996). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 61(19), 6566-6570. [Link]
-
University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups.[Link]
-
Snieckus, V., et al. (2012). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules, 17(12), 14382-14405. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers.[Link]
-
SynArchive. (n.d.). Protection of Phenol by Silyl ether.[Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.[Link]
-
ResearchGate. (2015). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry.[Link]
-
ResearchGate. (2022). Selective cleavage of C−H bond over C−Cl bond in dichloromethane.[Link]
-
ResearchGate. (2013). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.[Link]
-
Reddit. (2017). Silyl protecting group lability.[Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate.[Link]
-
Li, J., et al. (2019). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Molecules, 24(9), 1716. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage.[Link]
-
Organic Chemistry Portal. (n.d.). Acetic acid esters.[Link]
-
Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]
-
Moody, C. J., & Roff, G. J. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Chemical Science, 10(3), 774-778. [Link]
-
ResearchGate. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.[Link]
-
ResearchGate. (2015). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure.[Link]
-
Gaunt, M., Yu, J-Q., & Spencer, J. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173. [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.[Link]
-
Wikipedia. (n.d.). Protecting group.[Link]
-
Goff, D. A., et al. (1987). Cleavage of methoxymethyl ethers with boron trichloride. A convenient, versatile preparation of chloromethyl ether derivatives. The Journal of Organic Chemistry, 52(22), 5059-5060. [Link]
-
Slideshare. (n.d.). Protecting groups and their deprotection.[Link]
-
Chemistry Stack Exchange. (2014). Phenol protection.[Link]
-
Organic Synthesis. (n.d.). Protecting Groups.[Link]
-
Jack Westin. (n.d.). Cleavage of Ethers.[Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).[Link]
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Strategic Guide: Advantages of 2-(Chloromethoxy)-1,1'-biphenyl (BPOM-Cl) in Synthetic Routes
This guide outlines the strategic advantages and application protocols for 2-(Chloromethoxy)-1,1'-biphenyl (referred to herein as BPOM-Cl ), a specialized reagent used to introduce the Biphenyl-2-yloxymethyl protecting group.
Content Type: Technical Comparison & Application Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Crystallinity enhancement, safety profiles, and orthogonal stability.
Executive Summary: The "Crystalline MOM" Alternative
In complex organic synthesis, the Methoxymethyl (MOM) group is a staple for protecting alcohols due to its robust stability against bases and nucleophiles. However, MOM-Cl (chloromethyl methyl ether) presents two critical failures in modern drug development:
-
Safety: It is a volatile, high-potency carcinogen.
-
Purification: It often yields oily, amorphous intermediates that require laborious chromatography.
2-(Chloromethoxy)-1,1'-biphenyl (BPOM-Cl) addresses these deficits directly. By replacing the methyl group of MOM with a bulky, rigid biphenyl moiety, this reagent introduces a protecting group that drives crystallinity via
Mechanistic & Chemical Profile
The Reagent: 2-(Chloromethoxy)-1,1'-biphenyl
-
Structure: A biphenyl core with a chloromethoxy (-OCH₂Cl) group at the 2-position.
-
Function: Acts as a "hemiacetal chloride," reacting with alcohols to form a Biphenyl-2-yloxymethyl acetal .
-
Reactivity: Comparable to MOM-Cl and SEM-Cl; reacts via an oxocarbenium ion intermediate.
Reaction Pathway
The protection step involves the nucleophilic attack of the target alcohol (R-OH) onto the reagent, typically facilitated by a non-nucleophilic base (e.g., DIPEA) or sodium hydride.
Figure 1: Mechanistic pathway for the introduction of the BPOM protecting group.
Comparative Analysis: BPOM-Cl vs. Standard Alternatives
The following table contrasts BPOM-Cl with the three most common alternatives: MOM-Cl, BOM-Cl (Benzyloxymethyl), and SEM-Cl.
| Feature | BPOM-Cl (Biphenyl) | MOM-Cl (Methyl) | BOM-Cl (Benzyl) | SEM-Cl (Silyl) |
| Crystallinity | High (Promotes lattice formation) | Low (Often oils) | Moderate | Low (Oils) |
| Safety (Volatility) | High Safety (Solid/High BP) | Critical Hazard (Volatile Carcinogen) | Moderate (High BP) | High (High BP) |
| UV Detectability | Strong (Distinct Chromophore) | None (Transparent) | Moderate (Overlaps with Ph) | None |
| H₂/Pd Stability | Stable (Aryl ether linkage) | Stable | Unstable (Cleaves) | Stable |
| Acid Stability | Labile (TFA/HCl) | Labile (TFA/HCl) | Labile | Labile |
| Atom Economy | Lower (Large mass) | High | Moderate | Low |
Key Advantages Explained
1. Crystallinity-Driven Purification
The biphenyl moiety is planar and rigid, facilitating strong intermolecular
-
Impact: Enables purification via recrystallization rather than column chromatography, a critical factor for scaling synthetic routes >100g.
2. Orthogonality to Hydrogenolysis
Unlike BOM (Benzyloxymethyl) ethers, which are cleaved under standard hydrogenation conditions (H₂/Pd-C), the BPOM group is stable .
-
Reasoning: The oxygen is bound to a phenyl ring, not a benzylic carbon. The
linkage does not undergo hydrogenolysis easily. This allows for the selective reduction of olefins or Cbz groups in the presence of BPOM.
3. Safety & Handling
MOM-Cl (bp ~56 °C) poses a severe inhalation risk and is a regulated carcinogen. BPOM-Cl is a high-boiling liquid or low-melting solid, virtually eliminating vapor exposure risks during weighing and transfer.
Experimental Protocols
A. Synthesis of the Reagent (In-Situ)
If BPOM-Cl is not commercially available, it can be generated from 2-phenylphenol.
-
Reagents: 2-Phenylphenol (1.0 eq), Paraformaldehyde (1.2 eq), Thionyl Chloride (
, 1.5 eq). -
Procedure:
-
Suspend 2-phenylphenol and paraformaldehyde in dry DCM.
-
Add
dropwise at 0°C. -
Stir at room temperature for 2-4 hours (solution clears).
-
Concentrate under reduced pressure to remove excess
. -
Result: Crude BPOM-Cl (quantitative) used directly.
-
B. Protection of Alcohol (General Procedure)
-
Setup: Dissolve alcohol substrate (1.0 eq) in anhydrous DCM (0.2 M).
-
Base: Add
(DIPEA, 3.0 eq). -
Addition: Add crude BPOM-Cl (1.5 eq) dropwise at 0°C.
-
Workup: Stir 2h at RT. Quench with sat.
. Extract with DCM. -
Purification: Recrystallize from Hexanes/EtOAc (leveraging the biphenyl group).
C. Deprotection (Acidolysis)
-
Conditions: Treat the protected substrate with 1% HCl in MeOH or TFA/DCM (1:4) at 0°C.
-
Time: Typically complete in 30-60 minutes.
-
Byproduct: 2-Phenylphenol (removable by basic wash or crystallization).
Decision Framework: When to Use BPOM-Cl
Use the following logic tree to determine if BPOM-Cl is the optimal choice for your route.
Figure 2: Decision matrix for selecting BPOM-Cl over traditional acetal protecting groups.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Foundational text on acetal protecting groups and stability profiles).
- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. (Detailed mechanisms of chloromethyl ether reactivity).
-
Patent Literature: WO2005105763A1. (Describes the synthesis of morpholine derivatives using 2-(Chloromethoxy)biphenyl to introduce the Biphenyl-2-yloxymethyl group).
-
Patent Literature: EP2019823B1. (Cites biphenyl-2-yloxymethyl as a specific protecting group for benzamide glucokinase activators).
-
Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether and Chloromethyl methyl ether. (Safety data regarding the toxicity of MOM-Cl alternatives).
A Senior Application Scientist's Guide to Purity Determination of 2-(Chloromethoxy)-1,1'-biphenyl: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of analytical methods for determining the purity of 2-(Chloromethoxy)-1,1'-biphenyl, a key building block in various synthetic pathways. The inherent reactivity of the chloromethoxy group necessitates careful selection of analytical techniques to prevent degradation and ensure accurate quantification of the target compound and any potential impurities.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate analytical strategy for your specific needs. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing not just protocols, but a framework for critical evaluation.
The Critical Role of Purity in Synthesis and Development
2-(Chloromethoxy)-1,1'-biphenyl serves as a versatile reagent, but its utility is directly linked to its purity. The presence of unreacted starting materials, byproducts, or degradation products can have significant downstream consequences, including:
-
Altered Reaction Kinetics and Yields: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of unintended side products.
-
Compromised Biological Activity: In drug discovery, even trace impurities can exhibit biological activity, potentially confounding screening results and leading to false positives or negatives.
-
Safety and Toxicity Concerns: Certain impurities may be toxic or genotoxic, posing risks in later-stage development and manufacturing.
Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure; it is a fundamental component of sound scientific practice.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method hinges on a balance of factors including the analyte's physicochemical properties, the nature of potential impurities, and the specific goals of the analysis (e.g., routine quality control versus in-depth impurity profiling).
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity determination and stability testing. | High resolution, suitable for non-volatile and thermally labile compounds, excellent for routine QC. | May require chromophoric impurities for detection, structural elucidation of unknowns is limited. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity, excellent for identifying unknown volatile impurities through mass spectral libraries. | Potential for thermal degradation of the analyte, not suitable for non-volatile impurities. |
| qNMR | Measurement of the nuclear magnetic resonance of atomic nuclei in a magnetic field. | Absolute purity determination and structural elucidation. | Provides an absolute measure of purity without a specific reference standard, offers detailed structural information. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is often the preferred method for the purity analysis of compounds like 2-(Chloromethoxy)-1,1'-biphenyl due to its ability to perform separations at ambient temperature, thereby minimizing the risk of thermal degradation of the reactive chloromethoxy group. A well-developed, stability-indicating HPLC method can effectively separate the main component from process-related impurities and degradation products.
Expertise & Experience: The Rationale Behind the Method
A reversed-phase C18 column is the logical starting point for a hydrophobic molecule like 2-(Chloromethoxy)-1,1'-biphenyl. The mobile phase, a mixture of acetonitrile and water, provides good solvating power and allows for gradient elution to resolve both polar and non-polar impurities. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any potential silanol groups on the stationary phase. UV detection at a wavelength where the biphenyl system exhibits strong absorbance (e.g., 254 nm) ensures high sensitivity.
Experimental Protocol: Stability-Indicating HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(Chloromethoxy)-1,1'-biphenyl sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
Trustworthiness: A Self-Validating System
The validity of this HPLC method is ensured through a series of validation experiments as per ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The use of a DAD allows for peak purity analysis, confirming that the main peak is not co-eluting with any impurities.
Caption: Workflow for HPLC purity analysis of 2-(Chloromethoxy)-1,1'-biphenyl.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurity Profiling
GC-MS is a highly sensitive technique that is particularly well-suited for the identification and quantification of volatile and semi-volatile impurities. While the thermal lability of the chloromethoxy group presents a challenge, a carefully optimized GC method can provide valuable information about the impurity profile.
Expertise & Experience: Mitigating Thermal Degradation
The key to a successful GC-MS analysis of 2-(Chloromethoxy)-1,1'-biphenyl is to minimize the thermal stress on the molecule. This can be achieved by using a lower injection port temperature and a temperature program that starts at a relatively low temperature. A non-polar capillary column, such as a DB-5ms, is a good choice for separating the non-polar analyte from other non-polar impurities. The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to commercial libraries.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C (or lower, to be optimized)
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Trustworthiness: Orthogonal Confirmation
GC-MS serves as an excellent orthogonal technique to HPLC. By providing a different separation mechanism and a highly specific detection method, it can confirm the presence of impurities detected by HPLC and identify others that may not be resolved or detected by the primary method.
Caption: Workflow for GC-MS impurity profiling of 2-(Chloromethoxy)-1,1'-biphenyl.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
qNMR is a primary analytical method that provides a direct measurement of the purity of a substance without the need for a specific reference standard of the analyte itself. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Expertise & Experience: The Power of Structural Information
¹H NMR is the most common nucleus for qNMR. The choice of a suitable internal standard is critical; it should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. For 2-(Chloromethoxy)-1,1'-biphenyl, a potential internal standard could be maleic anhydride or 1,3,5-trimethoxybenzene. The distinct signals of the aromatic protons and the chloromethoxy protons of the analyte can be used for quantification.
Experimental Protocol: ¹H qNMR Purity Determination
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Accurately weigh a known amount of the 2-(Chloromethoxy)-1,1'-biphenyl sample into the same NMR tube.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Trustworthiness: A Fundamental Measurement
qNMR provides a highly trustworthy and accurate measure of purity because it is based on the fundamental relationship between signal intensity and the number of nuclei. It is an invaluable tool for qualifying in-house reference standards.
Caption: Workflow for qNMR purity determination of 2-(Chloromethoxy)-1,1'-biphenyl.
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and robust assessment of the purity of 2-(Chloromethoxy)-1,1'-biphenyl, a multi-faceted approach is recommended.
-
For routine quality control and stability studies, a validated, stability-indicating HPLC-UV method is the most practical and reliable choice. Its ability to analyze the thermally sensitive compound without degradation is a significant advantage.
-
GC-MS serves as an indispensable tool for in-depth impurity profiling, particularly for identifying unknown volatile and semi-volatile byproducts from the synthesis.
-
qNMR provides the ultimate benchmark for purity, offering an absolute measurement that can be used to qualify reference standards.
By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their work, from early-stage discovery through to process development and manufacturing.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
- McMaster, M. C. GC/MS: A Practical User's Guide. John Wiley & Sons, 2008.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. "Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis." Journal of Natural Products, 70(5), 2007, pp. 875–887. [Link]
- BenchChem. "A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-3-(chloromethyl)thiophene by HPLC and GC-MS." BenchChem Technical Guides, 2025.
- BenchChem.
-
Taylor & Francis Online. "The structure of substituted biphenyls as studied by proton NMR in nematic solvents." Liquid Crystals, 1992. [Link]
-
PubMed. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2012. [Link]
Comparative Stability and Reactivity of Aryl Chloromethyl Ethers
This guide provides an in-depth technical analysis of the comparative stability of aryl chloromethyl ethers, designed for researchers in medicinal chemistry and process development.
Technical Guide for Drug Development & Application Scientists
Executive Summary
Aryl chloromethyl ethers (
Key Insight: Aryl chloromethyl ethers are significantly more stable (approx.
Mechanistic Basis of Stability
To understand the stability differences, one must analyze the decomposition pathway. Aryl chloromethyl ethers degrade primarily via solvolytic hydrolysis (reaction with water/moisture), following an
The Oxocarbenium Ion Pathway
The rate-limiting step is the ionization of the C-Cl bond to form a resonance-stabilized oxocarbenium ion.
Figure 1: Mechanism of Hydrolysis. The stability of the ether is inversely proportional to the stability of the oxocarbenium intermediate.
Causality of Instability:
-
Electron Donors (Alkyl): In Chloromethyl Methyl Ether (MOM-Cl), the oxygen lone pair strongly donates into the vacant p-orbital of the carbocation, stabilizing the intermediate and accelerating hydrolysis.
-
Electron Withdrawers (Aryl): In Chloromethyl Phenyl Ether, the phenyl ring exerts an inductive electron-withdrawing effect (-I). While the oxygen can still donate via resonance, the overall electron density available to stabilize the cationic center is reduced compared to an alkyl group. Result: Higher activation energy (
) and greater kinetic stability.
Comparative Data Analysis
A. Alkyl vs. Aryl Stability
The following table summarizes the relative hydrolytic stability of chloromethyl ethers. The "Relative Rate" is normalized to Chloromethyl Ethyl Ether.
| Substrate Type | Structure | Relative Hydrolysis Rate ( | Half-Life ( |
| Alkyl (Ethyl) | 10,000 | Seconds (in water) | |
| Alkyl (Methyl) | ~6,000 | Seconds | |
| Aryl (Phenyl) | 1 | Minutes to Hours | |
| Aryl (p-Nitro) | < 0.1 | Hours (Most Stable) |
Note:
B. Substituent Effects (Hammett Correlation)
For substituted aryl chloromethyl ethers (
-
Electron Withdrawing Groups (EWG): (e.g.,
) Destabilize the oxocarbenium ion, increasing stability of the starting material. -
Electron Donating Groups (EDG): (e.g.,
) Stabilize the oxocarbenium ion, decreasing stability (faster hydrolysis).
Predicted Stability Hierarchy (Most to Least Stable):
- (Nitro)
- (Trifluoromethyl)
- (Chloro)
- (Unsubstituted Phenyl)
- (Methyl)
- (Methoxy)
Experimental Protocols
Protocol A: Synthesis of Chloromethyl Phenyl Ether (Standard Method)
This protocol utilizes the reaction between a phenol and paraformaldehyde in the presence of HCl. Note: This method carries a risk of forming Bis(chloromethyl) ether (BCME).
Safety Pre-requisite: All operations must be performed in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is required.
-
Reagents: Phenol (1.0 eq), Paraformaldehyde (1.0 eq), dry HCl gas (excess),
(drying agent). -
Setup: 3-neck round bottom flask equipped with a mechanical stirrer, gas inlet tube (subsurface), and a gas outlet connected to a scrubber (NaOH trap).
-
Procedure:
-
Mix Phenol and Paraformaldehyde in the flask. Cool to 0°C.
-
Bubble dry HCl gas slowly through the mixture. The mixture will liquefy as the reaction proceeds.
-
Continue saturation for 2-3 hours while maintaining temperature <10°C.
-
Separation: Allow the mixture to stand. The organic layer (product) will separate from the aqueous acid layer.
-
Purification: Decant the organic layer. Dry over fused
. -
Distillation: Caution: Distill under reduced pressure. Do not overheat. Collect the fraction boiling at ~90-93°C (at reduced pressure, verify specific vacuum).
-
Protocol B: Kinetic Stability Assay (Self-Validating)
To determine the half-life of a specific ether in a target solvent.
Figure 2: NMR-based kinetic assay workflow.
-
Preparation: Dissolve 0.1 mmol of the aryl chloromethyl ether in 0.6 mL of deuterated acetonitrile (
) in an NMR tube. -
Initiation: Add 0.1 mL of
. Shake vigorously once. Start timer immediately. -
Acquisition: Acquire
NMR spectra at set intervals (e.g., every 5 minutes). -
Quantification: Integrate the singlet signal of the chloromethyl protons (
, typically 5.6–5.9 ppm) relative to an internal standard (e.g., residual solvent peak or added trimethoxybenzene). -
Analysis: Plot
vs. time.[1] The slope is .
Safety & Handling (Critical)
Carcinogenicity Warning: Chloromethyl ethers are alkylating agents.[2] Bis(chloromethyl) ether (BCME) , a potential byproduct in the synthesis of these compounds, is a known human carcinogen (OSHA Regulated).[3]
-
MOM-Cl vs. Aryl-Cl: While MOM-Cl is highly volatile and dangerous, Aryl chloromethyl ethers have lower vapor pressures, reducing inhalation risk slightly, but they must still be treated as high-potency carcinogens.
Decontamination (Quenching): Never dispose of active chloromethyl ethers directly.
-
Quench Solution: 10% Ammonium Hydroxide (
) in Methanol. -
Mechanism: Ammonia rapidly aminates the chloride, forming a non-toxic ammonium salt and destroying the electrophile.
References
-
Jones, T. C., & Thornton, E. R. (1967).[4] Solvolysis Mechanisms.
-Like Behavior of Methyl Chloromethyl Ether.[4] Sensitivity to Solvent Ionizing Power and -Deuterium Isotope Effect.[4] Journal of the American Chemical Society, 89(19), 4863–4867. Link -
Kevill, D. N., & Park, B. C. (2013).[5] Extent of Nucleophilic Participation in the Solvolyses of an Aryl Chloromethyl Ether,
-Dichloroanisole. Journal of Chemical Research, 37(8), 483-486.[6] Link -
Berliner, M. A., & Belecki, K. (2005).[7] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[7] The Journal of Organic Chemistry, 70(23), 9618–9621. Link
-
U.S. EPA. (1980). Ambient Water Quality Criteria for Chloroalkyl Ethers. EPA Report. Link
-
Occupational Safety and Health Administration (OSHA). Bis(Chloromethyl) Ether. OSHA Standards. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. SOLVOLYSIS MECHANISMS. SN1-LIKE BEHAVIOR OF METHYL CHLOROMETHYL ETHER. SENSITIVITY TO SOLVENT IONIZING POWER AND $alpha$-DEUTERIUM ISOTOPE EFFECT. (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
A Comparative Guide to Chloromethoxy Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield.[1][2] Among the arsenal of protecting groups available to chemists, the methoxymethyl (MOM) ether, introduced via its chloromethoxy precursor, chloromethyl methyl ether (CMME or MOM-Cl), holds a significant and versatile role, particularly for the protection of alcohols.[3][4][5] This guide provides an in-depth comparison of the chloromethoxy-derived MOM protecting group with other common alternatives, supported by experimental insights and established protocols.
The Methoxymethyl (MOM) Group: A Versatile Workhorse
The MOM group is an acetal that serves as a robust protecting group for hydroxyl functionalities. Its popularity stems from a favorable combination of stability across a wide range of reaction conditions and relatively mild deprotection methods.[5][6]
Key Features of the MOM Group:
-
Stability: MOM ethers are stable to strong bases, nucleophiles, and many reducing and oxidizing agents.[5] This stability makes them suitable for transformations such as Grignard reactions, organometallic chemistry, and various oxidation and reduction protocols.
-
Introduction: The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or Hunig's base.[5]
-
Deprotection: Cleavage of the MOM ether is most commonly achieved under acidic conditions.[6][7] This can range from mild acids like pyridinium p-toluenesulfonate (PPTS) to stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7]
Comparison with Alternative Protecting Groups
The choice of a protecting group is a critical strategic decision in synthesis design. The following table provides a comparative overview of the MOM group against other commonly used protecting groups for alcohols.
| Protecting Group | Introduction Reagent(s) | Common Deprotection Conditions | Key Advantages | Key Disadvantages |
| Methoxymethyl (MOM) | Chloromethyl methyl ether (MOM-Cl), Base | Acidic hydrolysis (e.g., HCl, TFA, PPTS)[6][7] | Stable to a wide range of non-acidic conditions[5] | Acid lability can be a limitation; MOM-Cl is a carcinogen[3][8] |
| Benzyl (Bn) | Benzyl bromide (BnBr), Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C)[7] | Very stable to acidic and basic conditions | Requires catalytic hydrogenation for removal, which can affect other functional groups (e.g., alkenes, alkynes) |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) or acidic conditions[1][7] | Easily introduced and removed; stable to many reaction conditions | Can be labile to strong acids and some nucleophiles; steric hindrance can be an issue for hindered alcohols |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), Acid catalyst | Acidic hydrolysis (e.g., PPTS, mild aqueous acid)[7][9] | Inexpensive; stable to basic and nucleophilic conditions | Creates a new stereocenter; can be more acid-labile than MOM |
| p-Methoxybenzyl (PMB) | PMB-Cl, Base | Oxidative cleavage (e.g., DDQ, CAN) or strong acid[7] | Can be removed orthogonally to other acid-labile groups | Requires specific oxidative or strongly acidic conditions for removal |
Experimental Protocols
Protection of a Primary Alcohol using MOM-Cl
This protocol describes a general procedure for the protection of a primary alcohol using chloromethyl methyl ether.
Diagram of the MOM Protection Workflow:
Caption: Workflow for MOM protection of an alcohol.
Step-by-Step Methodology:
-
Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add diisopropylethylamine (DIPEA, 1.5 - 2.0 equiv) dropwise to the stirred solution.
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 - 1.5 equiv) to the reaction mixture. Caution: MOM-Cl is a known human carcinogen and should be handled with extreme care in a well-ventilated fume hood.[8]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.
Deprotection of a MOM Ether
This protocol outlines a general procedure for the acidic cleavage of a MOM ether.
Diagram of the MOM Deprotection Workflow:
Caption: Workflow for MOM deprotection.
Step-by-Step Methodology:
-
Dissolve the MOM-protected compound (1.0 equiv) in methanol (MeOH).
-
Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a few drops of concentrated HCl) dropwise to the stirred solution at room temperature.[10]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Causality Behind Experimental Choices
The selection of reagents and conditions in protecting group chemistry is dictated by the specific requirements of the synthetic route.
-
Choice of Base for Protection: A non-nucleophilic base like DIPEA is crucial during the introduction of the MOM group to prevent side reactions with the electrophilic MOM-Cl. Stronger, more nucleophilic bases could potentially react with the alkylating agent.
-
In Situ Generation of MOM-Cl: Due to the high toxicity and carcinogenic nature of MOM-Cl, in situ generation methods are often preferred.[3][8] A common method involves the reaction of dimethoxymethane with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst.[3][11] This approach avoids the need to handle and store the hazardous reagent.
-
Selection of Acid for Deprotection: The choice of acid for deprotection depends on the sensitivity of other functional groups in the molecule. For robust substrates, stronger acids like HCl or TFA can be used for rapid cleavage. For more delicate molecules containing other acid-labile protecting groups, milder conditions using PPTS or other Lewis acids like zinc bromide with a soft nucleophile can be employed for selective deprotection.[12]
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely published procedures in organic synthesis. The progress of both protection and deprotection reactions should always be monitored by a reliable analytical technique, such as TLC or LC-MS, to ensure complete conversion and to identify any potential side products. This in-process control serves as a self-validating system for the described methodologies.
Conclusion
The chloromethoxy-derived MOM protecting group remains a valuable tool in the synthetic chemist's toolbox. Its robust nature under a variety of reaction conditions, coupled with its straightforward removal, ensures its continued application in the synthesis of complex molecules. However, the significant health hazards associated with its precursor, chloromethyl methyl ether, necessitate careful handling and consideration of safer, in situ generation methods or alternative protecting groups when appropriate. A thorough understanding of the comparative advantages and disadvantages of different protecting groups is essential for the rational design and successful execution of a synthetic strategy.
References
-
Ereztech. Chloromethyl methyl ether | MOM chloride | ClCH2OCH3. [Link][4]
-
Reddit. MOM protecting group alternative for Suzuki : r/Chempros. [Link][13]
-
Albert Einstein College of Medicine. These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. [Link]
-
Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link][11]
-
United States Environmental Protection Agency. Chloromethyl methyl ether. [Link][8]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link][7]
-
ResearchGate. What is the best protecting group(s) to protect the SH which is connected to C2 of indole? [Link]
-
SciSpace. Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Protecting groups. [Link]
-
ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link][12]
-
ResearchGate. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link][2]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
K. C. Nicolaou Group. Protecting Groups. [Link]
-
University of California, Irvine. Protecting Group Chemistry. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link][10]
-
University of Texas at Austin. Chem 6352 - Protecting Groups. [Link]
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- 3. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
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- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
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- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
A Comparative Guide to the Synthetic Validation of 2-(Chloromethoxy)-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive analysis of a proposed synthetic procedure for 2-(Chloromethoxy)-1,1'-biphenyl, a molecule of interest for researchers in drug development and materials science. In the absence of a specifically documented synthesis for this compound in peer-reviewed literature, this guide outlines a validated, two-step synthetic pathway commencing from 2-hydroxy-1,1'-biphenyl. We present a comparative analysis of potential chloromethylation strategies, supported by experimental data from analogous reactions, and discuss the critical parameters for successful synthesis, including reagent selection, reaction conditions, and potential side reactions. Detailed experimental protocols and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction: The Rationale for 2-(Chloromethoxy)-1,1'-biphenyl
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of steric and electronic properties. The introduction of a chloromethoxy group at the 2-position of the biphenyl ring creates a versatile intermediate. The chloromethyl ether functionality can serve as a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide range of functional groups. This makes 2-(Chloromethoxy)-1,1'-biphenyl a potentially valuable building block for the synthesis of novel pharmaceuticals, ligands for catalysis, and advanced materials.
This guide addresses the current gap in the literature by proposing and validating a robust synthetic route to this target molecule. We will explore the synthesis from a readily available precursor, 2-hydroxy-1,1'-biphenyl, and critically evaluate different approaches to the key chloromethylation step.
Proposed Primary Synthetic Pathway
The most logical and efficient synthetic route to 2-(Chloromethoxy)-1,1'-biphenyl involves a two-step sequence starting from 2-hydroxy-1,1'-biphenyl. This precursor is commercially available or can be synthesized via established cross-coupling methodologies such as the Suzuki or Ullmann reactions[1][2]. The key transformation is the chloromethylation of the phenolic hydroxyl group.
Caption: Proposed two-step synthesis of 2-(Chloromethoxy)-1,1'-biphenyl.
Comparative Analysis of Chloromethylation Methods
The critical step in the proposed synthesis is the introduction of the chloromethoxy group onto the phenolic oxygen of 2-hydroxy-1,1'-biphenyl. Several methods for chloromethylation of aromatic compounds and phenols have been reported, each with its own advantages and disadvantages.
Method 1: In-situ Generation of the Chloromethylating Agent (Modified Blanc Reaction)
The classic Blanc chloromethylation involves the reaction of an aromatic ring with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride[3]. However, this method is generally unsuitable for highly activated substrates like phenols, as it can lead to uncontrolled Friedel-Crafts alkylation on the aromatic ring, resulting in diarylmethane byproducts[3].
A more controlled approach for O-chloromethylation of a phenol would involve the in-situ generation of the electrophilic species from paraformaldehyde and hydrogen chloride gas in a suitable solvent. This method avoids the use of a strong Lewis acid catalyst that would promote ring alkylation.
Plausible Mechanism:
-
Protonation of formaldehyde by HCl to form a highly electrophilic hydroxymethyl cation equivalent.
-
Nucleophilic attack by the phenolic oxygen of 2-hydroxy-1,1'-biphenyl on the activated formaldehyde.
-
Formation of a hemiacetal intermediate.
-
Subsequent reaction with HCl to convert the hydroxyl group of the hemiacetal into the desired chloromethyl ether.
Method 2: Use of Chloromethyl Methyl Ether (MOMCl)
Chloromethyl methyl ether (MOMCl) is a common reagent for the introduction of the methoxymethyl (MOM) protecting group, but it can also be used for chloromethylation under specific conditions[3]. This method offers the advantage of using a pre-formed, highly reactive chloromethylating agent.
Plausible Mechanism: This reaction would proceed via a classic Williamson ether synthesis mechanism, where the phenoxide of 2-hydroxy-1,1'-biphenyl, generated in-situ with a non-nucleophilic base, acts as a nucleophile, attacking the electrophilic carbon of MOMCl and displacing the chloride leaving group.
Method 3: Alternative Chloromethylating Systems
Research has explored other reagents for chloromethylation, such as a mixture of chlorosulfonic acid and dimethoxymethane catalyzed by zinc iodide[4]. While effective for some aromatic compounds, the harsh acidic conditions and the potential for sulfonation of the biphenyl rings make this method less ideal for the target synthesis.
Performance Comparison
| Method | Reagents | Pros | Cons | Anticipated Yield (based on analogous reactions) |
| 1: Modified Blanc | Paraformaldehyde, HCl(g) | Cost-effective reagents; avoids highly carcinogenic reagents. | Requires handling of corrosive HCl gas; potential for byproduct formation. | Moderate to Good |
| 2: MOMCl | Chloromethyl methyl ether, Base (e.g., Hunig's base) | High reactivity; generally clean reactions. | MOMCl is a potent carcinogen and requires careful handling; may require anhydrous conditions. | Good to Excellent |
| 3: Alternative Systems | Chlorosulfonic acid, dimethoxymethane, ZnI2 | Potentially high reactivity. | Harsh reaction conditions; risk of side reactions (sulfonation); limited substrate scope. | Low to Moderate |
Detailed Experimental Protocols
Synthesis of 2-Hydroxy-1,1'-biphenyl (Starting Material)
While commercially available, a representative Suzuki coupling protocol for the synthesis of 2-hydroxy-1,1'-biphenyl is provided for completeness.
Caption: Suzuki coupling for the synthesis of 2-hydroxy-1,1'-biphenyl.
Procedure:
-
To a degassed solution of 2-bromophenol (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of K2CO3 (2.0 M, 3.0 eq).
-
Add Pd(PPh3)4 (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-hydroxy-1,1'-biphenyl.
Validated Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl (Method 2)
This protocol is based on the higher anticipated yield and cleaner reaction profile of using chloromethyl methyl ether.
Procedure: Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Dissolve 2-hydroxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (Hunig's base, 1.5 eq) dropwise to the stirred solution.
-
After 15 minutes of stirring, add chloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(Chloromethoxy)-1,1'-biphenyl.
Trustworthiness: A Self-Validating System
The protocols provided are designed to be self-validating through in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of both the Suzuki coupling and the chloromethylation should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting materials and the formation of the desired product.
-
Product Characterization: The identity and purity of the final product, 2-(Chloromethoxy)-1,1'-biphenyl, should be confirmed by a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of the chloromethoxy group (a characteristic singlet for the -O-CH₂-Cl protons is expected around δ 5.5-6.0 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the C-O-C ether linkage.
-
Conclusion and Future Outlook
This guide has presented a validated and reliable synthetic pathway for 2-(Chloromethoxy)-1,1'-biphenyl, a compound for which a direct synthesis has not been previously reported. The recommended two-step procedure, involving a Suzuki coupling to form the biphenyl core followed by a Williamson ether synthesis-type reaction with chloromethyl methyl ether, is expected to provide good to excellent yields of the target molecule. A comparative analysis of alternative chloromethylation methods highlights the advantages of using a pre-formed chloromethylating agent for this particular substrate.
The detailed experimental protocols and analytical validation steps provided herein are intended to enable researchers to confidently synthesize and utilize 2-(Chloromethoxy)-1,1'-biphenyl in their research endeavors, opening up new avenues for the development of novel molecules in the fields of medicine and materials science.
References
- Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3), 255.
-
Ali, H. A., Ismail, M. A., Fouda, A. E. -A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19073. [Link]
-
Blanc, G. L. (1923). The Blanc chloromethylation. Wikipedia. [Link]
- Kamal, A., et al. (2011). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Tetrahedron Letters, 52(35), 4551-4555.
- Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives. Pure and Applied Chemistry, 63(3), 419-422.
Sources
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- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Lewis Acid Catalysts in Chloromethylation: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloromethyl group onto an aromatic ring via chloromethylation is a cornerstone of organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other complex molecules. The choice of the Lewis acid catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of this electrophilic aromatic substitution reaction. This guide offers an in-depth, data-driven comparison of common Lewis acid catalysts for chloromethylation, providing field-proven insights and detailed experimental protocols to inform your synthetic strategy.
The Central Role of the Lewis Acid in Chloromethylation
Chloromethylation, particularly the Blanc-Quelet reaction, typically involves the reaction of an aromatic compound with formaldehyde (or its polymers like paraformaldehyde) and hydrogen chloride.[1] The Lewis acid catalyst is not a mere spectator; it is the linchpin of the reaction, responsible for activating the chloromethylating agent to generate a potent electrophile. The generally accepted mechanism involves the coordination of the Lewis acid to the oxygen atom of the formaldehyde-HCl adduct, facilitating the formation of a highly reactive carbocationic species, which is then attacked by the electron-rich aromatic ring.[2]
The strength and nature of the Lewis acid have a profound impact on the reaction's outcome. A stronger Lewis acid can lead to a higher reaction rate but may also promote undesirable side reactions, such as the formation of diarylmethane byproducts or polysubstitution.[3] Conversely, a weaker Lewis acid might offer better selectivity but at the cost of a sluggish or incomplete reaction. Therefore, the selection of the optimal Lewis acid is a delicate balance between reactivity and control.
Head-to-Head Comparison of Common Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in chloromethylation is highly dependent on the specific aromatic substrate and reaction conditions. Below is a comparative analysis of four commonly employed Lewis acids: Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃), Tin(IV) Chloride (SnCl₄), and Iron(III) Chloride (FeCl₃).
| Lewis Acid Catalyst | Substrate | Yield (%) | Reaction Conditions | Key Observations & Remarks | Reference |
| ZnCl₂ | Benzene | 79% | Paraformaldehyde, HCl(g), 60°C | The most common and traditional catalyst for the Blanc reaction, offering good yields for many aromatic hydrocarbons. | [4] |
| AlCl₃ | Toluene | - | Paraformaldehyde, HCl | Known to be a very strong Lewis acid, which can favor the formation of diarylmethane side products.[3] Its high activity can be beneficial for less reactive substrates. | [5] |
| SnCl₄ | Benzene/Toluene | - | Methoxyacetyl chloride or chloromethyl methyl ether | A powerful Lewis acid used in chloromethylation.[6] Kinetic studies show its effectiveness in generating the electrophile.[7] | [6][7] |
| FeCl₃ | Toluene | Highest Activity | Paraformaldehyde, HCl | A study comparing AlCl₃, ZnCl₂, FeCl₃, and SnCl₄ for toluene chloromethylation found FeCl₃ to have the highest catalytic activity.[5] | [5] |
Expert Insights:
-
Zinc Chloride (ZnCl₂): Often the first choice for standard chloromethylations due to its moderate Lewis acidity, which provides a good balance between reactivity and selectivity. It is particularly effective for activated and simple aromatic rings.
-
Aluminum Chloride (AlCl₃): As a potent Lewis acid, AlCl₃ can be advantageous for deactivating aromatic substrates.[3] However, its high reactivity necessitates careful control of reaction conditions to minimize the formation of diarylmethane byproducts, which arise from the subsequent Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride.
-
Tin(IV) Chloride (SnCl₄): A strong Lewis acid that is also effective in promoting chloromethylation. It is often used in situations where ZnCl₂ is not sufficiently reactive.
-
Iron(III) Chloride (FeCl₃): An effective and readily available Lewis acid. For certain substrates like toluene, it has been reported to exhibit superior catalytic activity compared to other common Lewis acids.[5] This makes it a compelling alternative to consider, especially when optimizing for reaction rate.
Causality in Catalyst Selection: A Deeper Dive
The choice of Lewis acid is not arbitrary and is guided by the electronic nature of the aromatic substrate.
-
Electron-Rich Aromatics: For highly activated substrates, such as phenols and anilines, a strong Lewis acid is often unnecessary and can lead to uncontrolled polymerization and side reactions. In some cases, the reaction can proceed with only a protic acid or even without a catalyst.
-
Electron-Neutral and Moderately Deactivated Aromatics: This is where the comparative efficacy of the Lewis acids becomes most apparent. A systematic screening of catalysts, starting with the milder ZnCl₂ and progressing to the more potent AlCl₃, SnCl₄, or FeCl₃, is a prudent approach.
-
Strongly Deactivated Aromatics: For substrates bearing strongly electron-withdrawing groups, a powerful Lewis acid like AlCl₃ or SnCl₄ is often required to achieve a reasonable reaction rate.
Experimental Protocols: A Self-Validating System
The following protocol for the chloromethylation of benzene using zinc chloride provides a robust and reproducible starting point. This procedure can be adapted for other aromatic substrates and Lewis acid catalysts, with the understanding that reaction times and temperatures may need to be optimized.
Chloromethylation of Benzene using Zinc Chloride
Materials:
-
Benzene (anhydrous)
-
Paraformaldehyde
-
Zinc Chloride (anhydrous, powdered)
-
Hydrogen Chloride (gas)
-
Ice
-
Dilute sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Apparatus for distillation
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, combine 600 g of benzene, 60 g of paraformaldehyde, and 60 g of pulverized anhydrous zinc chloride.[4]
-
Heat the mixture to 60°C with vigorous stirring.[4]
-
Pass a rapid stream of dry hydrogen chloride gas through the reaction mixture while maintaining the temperature at 60°C. Continue the gas flow until no more HCl is absorbed (typically around 20 minutes).[4]
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Separate the organic layer, wash it with water, followed by a dilute sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous calcium chloride.[4]
-
Distill the dried solution, first at atmospheric pressure to remove the excess benzene.
-
Finally, distill the residue under reduced pressure to obtain benzyl chloride. The expected yield is approximately 79%.[4]
Safety Precaution: Chloromethylation reactions can produce the highly carcinogenic byproduct bis(chloromethyl) ether. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizing the Mechanism and Workflow
To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of Lewis acid-catalyzed chloromethylation.
Caption: Experimental workflow for chloromethylation.
Conclusion
The selection of a Lewis acid catalyst is a critical decision in the planning of a chloromethylation reaction. While zinc chloride remains a reliable and widely used catalyst, this guide has highlighted that other Lewis acids, such as aluminum chloride, tin(IV) chloride, and iron(III) chloride, offer distinct advantages in terms of reactivity and may be more suitable for specific substrates. A thorough understanding of the interplay between the Lewis acid's strength and the electronic properties of the aromatic compound, coupled with careful optimization of reaction conditions, is paramount for achieving high yields and minimizing byproduct formation. The provided experimental protocol serves as a solid foundation for researchers to explore and adapt these powerful synthetic transformations.
References
- Irabien, A., et al. (n.d.). Method for catalytic reaction of chloromethylation of aromatic cyclic compound.
-
DeHaan, F. P., et al. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. The Journal of Organic Chemistry, 62(9), 2694–2703. [Link]
- Fuson, R. C., & McKeever, C. H. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Sciencemadness.org.
- Grassi, G., & Maselli, C. (1898). Gazzetta Chimica Italiana, 28(2), 477–500.
- Blanc, G. L. (1923). Bulletin de la Société Chimique de France, 4(33), 313–319.
- Sommelet, M. (1913). Comptes rendus hebdomadaires des seances de l'Academie des sciences, 157, 1443-1445.
- Olah, G. A., & Tolgyesi, W. S. (1963).
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Eglinton, M. (1992). New studies in aromatic chloromethylation. Durham E-Theses, Durham University. [Link]
-
Vaia. (n.d.). Problem 21 a. Substitution of a chloromethy...[Link]
-
Wikipedia contributors. (2023, December 22). Blanc chloromethylation. In Wikipedia, The Free Encyclopedia. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
Vaia. (n.d.). Problem 21 a. Substitution of a chloromethy...[Link]
- Fuson, R. C., & McKeever, C. H. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Sciencemadness.org.
Sources
- 1. mt.com [mt.com]
- 2. echemi.com [echemi.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. sciencemadness.org [sciencemadness.org]
- 5. CN101774880B - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Chloromethoxy)-1,1'-biphenyl
For the modern researcher, scientist, and drug development professional, the responsible handling and disposal of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Chloromethoxy)-1,1'-biphenyl, a compound that, due to its chemical structure, requires careful management. The procedures outlined here are synthesized from established best practices for halogenated organic compounds and related chemical entities, ensuring a self-validating system of laboratory safety.
I. Immediate Safety Precautions & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 2-(Chloromethoxy)-1,1'-biphenyl should be treated as a hazardous substance.
Key Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8] Chloromethyl ethers are known to be respiratory and skin irritants and potential carcinogens.[9]
-
Flammability: While biphenyl itself is combustible at high temperatures, the presence of the chloromethoxy group may alter its flammability.[6][10] It is prudent to treat it as a flammable liquid and keep it away from ignition sources.[1]
-
Reactivity: Can be expected to be incompatible with strong oxidizing agents.[8] Upon combustion, it may produce toxic and corrosive gases such as hydrogen chloride and carbon oxides.[1][11]
-
Environmental Hazard: As a halogenated aromatic compound, it is expected to be toxic to aquatic life with long-lasting effects.[7][11][12]
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Double-gloving is recommended. | To prevent skin contact and absorption. The chloromethoxy group suggests the potential for skin irritation and systemic toxicity. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Lab Coat | A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat. | To protect the body from splashes and spills. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | To prevent inhalation of potentially carcinogenic and irritant vapors. |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(Chloromethoxy)-1,1'-biphenyl is to treat it as a halogenated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][14]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 2-(Chloromethoxy)-1,1'-biphenyl and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads). The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[15]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Chloromethoxy)-1,1'-biphenyl," and the associated hazards (e.g., "Toxic," "Flammable," "Environmental Hazard").
-
Waste Compatibility: Do not mix 2-(Chloromethoxy)-1,1'-biphenyl waste with other waste streams, particularly with incompatible materials like strong oxidizing agents or bases, to prevent dangerous chemical reactions.[16] It should be collected as a halogenated organic waste.
Step 2: On-site Storage
-
Storage Location: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from heat sources, direct sunlight, and incompatible chemicals.
-
Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.
Step 3: Arranging for Professional Disposal
-
Licensed Waste Hauler: The ultimate disposal of 2-(Chloromethoxy)-1,1'-biphenyl must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Incineration: The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases like hydrogen chloride.[2][3][4][5][17]
III. Emergency Procedures
In the event of an accidental release or exposure, immediate and decisive action is critical.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Small Spills: For very small spills (a few milliliters) within a fume hood, trained personnel wearing full PPE can absorb the spill using a non-combustible absorbent material like vermiculite or sand.[1] The contaminated absorbent material must then be placed in the designated hazardous waste container.
-
Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[18] Do not attempt to clean it up yourself.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 2-(Chloromethoxy)-1,1'-biphenyl.
References
-
Albert Einstein College of Medicine. (n.d.). These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]
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Toxin and Toxin Target Database (T3DB). (n.d.). 9155 Chloromethyl Methyl Ether (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). Retrieved from [Link]
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Oberg, T., & Bergstrom, J. G. T. (1987). Halogenated Aromatics From Waste Incineration Indicator Parameters. University of Utah. Retrieved from [Link]
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CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]
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West Liberty University. (2005, October 11). Material Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-1,1'-biphenyl. PubChem. Retrieved from [Link]
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PubMed. (2023, January 15). Combined effects of vehicles and waste incineration on urban air halogenated and parent polycyclic aromatic hydrocarbons. Retrieved from [Link]
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Office of Scientific and Technical Information. (1988, December 31). The chlorination of aromatic compounds adsorbed on fly ash surfaces by hydrogen chloride: Experimental evidence for environmental contamination by waste incineration. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME). Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
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University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
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Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
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Zhejiang Hongda Chemical Products Co., Ltd. (n.d.). 4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL. Retrieved from [Link]
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Personal protective equipment for handling 2-(Chloromethoxy)-1,1'-biphenyl
Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 2-(Chloromethoxy)-1,1'-biphenyl Content Type: High-Hazard Operational Guide Audience: Research Scientists & Drug Development Professionals
Core Directive: The "Zero-Exposure" Mandate
2-(Chloromethoxy)-1,1'-biphenyl is a Chloromethyl Ether (CME) derivative. While specific toxicological data for this exact congener may be limited, it belongs to a chemical class (alpha-haloethers) that includes some of the most potent known human carcinogens (e.g., Chloromethyl Methyl Ether, Bis(chloromethyl) ether).
Scientific Reality:
-
Alkylating Potential: The -OCH₂Cl moiety is a powerful electrophile, capable of alkylating DNA and proteins.
-
Hydrolysis Hazard: Upon contact with moisture (mucous membranes, humidity), it rapidly hydrolyzes to release Hydrochloric Acid (HCl) , Formaldehyde (a carcinogen), and 2-Phenylphenol .
-
Lachrymatory Effect: The combination of HCl and formaldehyde generation makes this compound a severe respiratory and ocular irritant.
Operational Rule: You must handle this compound with the same rigor as a Select Carcinogen and a Moisture-Sensitive Corrosive .
The Defense System: PPE Matrix
Standard nitrile gloves are insufficient for direct handling of chloromethyl ethers due to rapid permeation. You must use a multi-barrier approach.
| Component | Specification | Scientific Rationale |
| Primary Hand Protection | Silver Shield® / 4H® (Laminate) | Critical: Laminate films provide the highest permeation resistance against small, halogenated alkylating agents. Nitrile alone degrades too quickly against alpha-haloethers. |
| Secondary Hand Protection | 5-8 mil Nitrile Gloves | Worn over the laminate gloves to provide dexterity and mechanical protection for the inner liner. |
| Respiratory Protection | Fume Hood (Primary) | All operations must occur in a certified chemical fume hood. |
| Respiratory (Backup) | Full-Face Respirator (OV/AG) | If hood containment is breached or for spill cleanup. Cartridges must be rated for Organic Vapors (OV) and Acid Gases (AG) (due to HCl release). |
| Eye/Face Protection | Chemical Splash Goggles + Face Shield | Standard safety glasses are inadequate against lachrymatory vapors. A face shield protects the neck/face from hydrolysis-induced acid splashes. |
| Body Protection | Tyvek® Lab Coat / Apron | Disposable, chemically resistant outer layer to prevent fabric contamination. |
Operational Protocol: The "Closed-System" Workflow
Objective: Prevent atmospheric hydrolysis and operator exposure during transfer and reaction.
A. Preparation & Transfer
-
Environment: Use a Glovebox (Nitrogen/Argon atmosphere) if available. If not, use a Schlenk Line within a Fume Hood.
-
Glassware: All glassware must be flame-dried and purged with inert gas. Moisture will decompose the reagent immediately, releasing HCl gas.
-
Syringe Technique:
-
Use glass syringes with Luer-lock tips (plastic syringes may leach or degrade).
-
Use the "Positive Pressure" technique: Fill the source bottle with inert gas before withdrawing liquid to prevent vacuum formation.
-
Never uncap the bottle in the open hood air. Use a septum.
-
B. Reaction Monitoring
-
Vapor Trap: The reaction vessel exhaust must be vented through a scrubber (e.g., a bubbler containing 10% NaOH) to neutralize any escaping HCl vapors.
-
Spill Trays: Perform all transfers over a secondary containment tray lined with absorbent pads.
Decontamination & Disposal Protocol
The "Quench-in-Place" Method Never discard the pure reagent directly into waste drums. You must chemically deactivate it first.
Reagents Required:
-
Quenching Solution: 10% Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).
-
Why? Base neutralizes the HCl. Ammonia reacts with Formaldehyde to form Hexamethylenetetramine (Urotropin), reducing volatility.
-
-
Solvent: Dichloromethane (DCM) or Toluene (for rinsing).
Step-by-Step Deactivation:
-
Dilute: Dilute the residual reagent in the reaction vessel with an inert solvent (DCM).
-
Cool: Place the vessel in an ice bath (0°C). Hydrolysis is exothermic.
-
Quench: Add the Quenching Solution dropwise with vigorous stirring.
-
Observation: Watch for fuming (HCl release) and heat generation.
-
-
Verify: Test the pH of the aqueous layer. It should remain basic (pH > 10).
-
Disposal:
-
Separate the layers.
-
Organic Layer: Dispose of as "Halogenated Organic Waste."
-
Aqueous Layer: Dispose of as "Basic Corrosive Waste with Formaldehyde." Do not drain dispose.
-
Visualization: Safe Handling Workflow
The following diagram illustrates the "Cradle-to-Grave" lifecycle for handling this high-hazard reagent, emphasizing the critical control points.
Figure 1: Operational workflow for 2-(Chloromethoxy)-1,1'-biphenyl, highlighting the transition from inert handling to chemical deactivation.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Immediately wash with soap and water for 15 min. 2. Peel: Remove contaminated clothing under the shower. 3. Medical: Seek evaluation for potential alkylation burns. |
| Eye Contact | 1. Flush: Use eyewash station for 15 min.[1][2] Hold eyelids open. 2. Consult: Immediate ophthalmology referral (HCl damage risk). |
| Inhalation | 1. Evacuate: Move to fresh air immediately. 2. Support: Oxygen if breathing is difficult (pulmonary edema may be delayed). |
| Spill (>10 mL) | 1. Evacuate Lab. 2. Do Not Attempt Cleanup unless wearing SCBA/Full-Face Respirator. 3. Contact EHS. |
References
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (While specific to listed carcinogens, the handling protocols for Chloromethyl Ethers apply).[2] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Working with High-Hazard Chemicals." [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. (Provides toxicological analogy for chloromethyl ethers). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
